NH-bis-PEG3
Description
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethylamino]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO6/c14-3-7-18-11-9-16-5-1-13-2-6-17-10-12-19-8-4-15/h13-15H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAGXOHHOAQFIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCO)NCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50574463 | |
| Record name | 3,6,12,15-Tetraoxa-9-azaheptadecane-1,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50574463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25743-12-8 | |
| Record name | 3,6,12,15-Tetraoxa-9-azaheptadecane-1,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50574463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Application of NH-bis-PEG3-azide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
NH-bis(PEG3-azide) is a versatile, heterobifunctional crosslinker that has gained significant traction in the fields of bioconjugation, chemical biology, and drug development. Its unique architecture, featuring a central secondary amine and two terminal azide (B81097) functionalities separated by flexible polyethylene (B3416737) glycol (PEG) spacers, enables the precise and efficient construction of complex molecular architectures. This guide provides a comprehensive overview of the structure, properties, and applications of NH-bis(PEG3-azide), with a focus on its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other advanced bioconjugates. Detailed experimental protocols and workflow visualizations are provided to facilitate its practical implementation in a research setting.
Core Structure and Chemical Properties
NH-bis(PEG3-azide) is a branched molecule built upon a central secondary amine. Two identical arms, each consisting of a triethylene glycol (PEG3) spacer, extend from this central nitrogen atom. Crucially, each PEG arm is terminated with a chemically reactive azide (-N₃) group. The PEG linkers are hydrophilic, which can enhance the solubility of the resulting conjugate in aqueous media.[1]
The structure contains three key reactive handles:
-
One central secondary amine (-NH-): This nucleophilic amine can readily react with electrophiles such as carboxylic acids, activated NHS esters, and other carbonyl compounds to form stable amide bonds.[2][3]
-
Two terminal azide (-N₃) groups: These groups are poised for bioorthogonal "Click Chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for the highly specific and efficient conjugation of two molecules bearing alkyne or strained alkyne moieties, such as DBCO or BCN.[3][4]
This trifunctional nature allows for a stepwise and controlled approach to synthesizing complex, multi-component systems.
Physicochemical Data
The key quantitative properties of NH-bis(PEG3-azide) are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₃₃N₇O₆ | [5][6] |
| Molecular Weight | 419.48 g/mol | [5][6][7] |
| CAS Number | 1258939-39-7 | [3][5][6] |
| Purity | >95% - ≥98% | [5][6][8] |
| Appearance | (Typically) A colorless to pale yellow oil or solid | |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [1] |
| SMILES | [N-]=[N+]=NCCOCCOCCOCCNCCOCCOCCOCCN=[N+]=[N-] | [5][6] |
| Storage Conditions | Store at -20°C or 4°C, keep dry and protected from light. | [6][7][8] |
Key Applications in Drug Development
The unique structure of NH-bis(PEG3-azide) makes it an invaluable tool for linking different molecular entities with high precision.
PROTAC Synthesis
A primary application of this linker is in the synthesis of PROTACs.[7] PROTACs are heterobifunctional molecules designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
NH-bis(PEG3-azide) can serve as the central scaffold of a PROTAC. The workflow typically involves:
-
Conjugation of the first ligand: The central amine of the linker is reacted with a ligand that binds to the target protein (the "warhead").
-
Conjugation of the second ligand: The two terminal azide groups are then available to react, via Click Chemistry, with an alkyne-modified ligand that binds to an E3 ligase (e.g., VHL or Cereblon).
This modular approach allows for the rapid assembly of a library of PROTACs with varying linkers and ligands to optimize for degradation efficiency and pharmacokinetic properties.
Branched Bioconjugates
Beyond PROTACs, NH-bis(PEG3-azide) is used to create branched bioconjugates. For instance, it can be used to attach two copies of a payload (e.g., a cytotoxic drug, an imaging agent, or a targeting ligand) to a single point on a biomolecule such as an antibody or peptide.[4] This can increase the valency and potency of the conjugate.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific properties of the molecules being conjugated.
Protocol 1: Amide Bond Formation with the Central Amine
This protocol describes the conjugation of a carboxylic acid-containing molecule to the central amine of NH-bis(PEG3-azide) using standard carbodiimide (B86325) chemistry.
Materials:
-
NH-bis(PEG3-azide)
-
Molecule of interest with a carboxylic acid group (Molecule-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Reaction vessel and magnetic stirrer
-
Purification system (e.g., HPLC or column chromatography)
Procedure:
-
Activation of Carboxylic Acid: In a reaction vessel, dissolve Molecule-COOH (1.0 eq) and NHS (1.1 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath.
-
Add EDC (1.2 eq) to the solution and stir at 0°C for 15 minutes, then allow it to warm to room temperature and stir for 1-2 hours to form the NHS ester.
-
Conjugation: In a separate vessel, dissolve NH-bis(PEG3-azide) (0.9 eq) in anhydrous DMF.
-
Add the activated Molecule-NHS ester solution dropwise to the NH-bis(PEG3-azide) solution.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or TLC, until the starting material is consumed.
-
Purification: Upon completion, quench the reaction if necessary. Remove the solvent under reduced pressure. Purify the resulting conjugate using reverse-phase HPLC or silica (B1680970) gel chromatography to isolate the desired product.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an alkyne-containing molecule to the terminal azide groups of the previously synthesized conjugate.
Materials:
-
Azide-functionalized conjugate from Protocol 1
-
Alkyne-containing molecule (Molecule-Alkyne) (2.2 eq)
-
Copper(II) sulfate (B86663) (CuSO₄) (0.2 eq)
-
Sodium ascorbate (B8700270) (0.4 eq)
-
Solvent system (e.g., a mixture of t-Butanol and water, or DMSO)
-
Purification system (e.g., HPLC)
Procedure:
-
Reaction Setup: Dissolve the azide-functionalized conjugate (1.0 eq) and Molecule-Alkyne (2.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
Catalyst Preparation: In a separate microfuge tube, prepare fresh solutions of CuSO₄ and sodium ascorbate in water.
-
Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄ solution. A color change is often observed.
-
Reaction: Stir the mixture vigorously at room temperature for 2-8 hours. The reaction should be protected from oxygen if possible (e.g., by bubbling with argon or nitrogen).
-
Monitoring: Monitor the reaction by LC-MS to confirm the formation of the desired triazole-linked product.
-
Purification: Once the reaction is complete, purify the final bioconjugate using reverse-phase HPLC or another suitable chromatographic technique to remove the catalyst and unreacted starting materials.
Visualization of the PROTAC Mechanism of Action
The diagram below illustrates the fundamental mechanism by which a PROTAC, synthesized using a linker like this compound-azide, induces the degradation of a target protein.
References
- 1. N-(acid-PEG3)-N-bis(PEG3-azide), 2182602-17-9 | BroadPharm [broadpharm.com]
- 2. cenmed.com [cenmed.com]
- 3. NH-bis(PEG3-azide), 1258939-39-7 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. chemscene.com [chemscene.com]
- 7. NH-bis(PEG3-azide) | TargetMol [targetmol.com]
- 8. NH-(PEG3-azide)2 | CAS:1258939-39-7 | Biopharma PEG [biochempeg.com]
An In-depth Technical Guide to the Chemical Properties and Applications of NH-bis-PEG3 Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced bioconjugation and drug development, the choice of a chemical linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of the resulting conjugate. Among the diverse array of linkers, branched polyethylene (B3416737) glycol (PEG) linkers have emerged as powerful tools, offering distinct advantages over their linear counterparts. This technical guide provides a comprehensive overview of the chemical properties and applications of the NH-bis-PEG3 linker, a versatile branched linker increasingly utilized in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
The this compound linker features a central primary amine as a key reactive handle and two polyethylene glycol arms, each composed of three ethylene (B1197577) glycol units. These arms can be functionalized with various reactive groups, with the most common variant being NH-bis(PEG3-Boc), where the terminal ends are protected by tert-butyloxycarbonyl (Boc) groups. This unique architecture bestows several favorable physicochemical properties. The PEG chains enhance the hydrophilicity and solubility of the conjugate, while the branched structure provides a three-dimensional scaffold that can improve the drug-to-antibody ratio (DAR) in ADCs without inducing aggregation, a common challenge with hydrophobic payloads. Furthermore, the unique structure can provide a "stealth" effect, shielding the bioconjugate from enzymatic degradation and reducing immunogenicity.
This guide will delve into the core chemical properties of various this compound linker derivatives, provide detailed experimental protocols for their use in bioconjugation, and illustrate key workflows using logical diagrams.
Core Chemical Properties of this compound Linker Derivatives
The this compound linker is most commonly available in several derivatives, each with specific functional groups tailored for different conjugation chemistries. The core properties of these derivatives are summarized below.
| Property | NH-bis(PEG3-Boc) | NH-bis(PEG3-azide) | NH-bis(PEG3-OH) |
| Molecular Formula | C₂₆H₅₃N₃O₁₀ | C₁₆H₃₃N₇O₆ | C₁₆H₃₅NO₈ |
| Molecular Weight | 567.7 g/mol | 419.5 g/mol | 369.5 g/mol |
| CAS Number | 2055024-51-4 | 1258939-39-7 | 63721-14-2 |
| Appearance | Not specified in search results | Not specified in search results | Not specified in search results |
| Purity | Typically ≥98% | Typically ≥98% | Typically ≥98% |
| Solubility | Soluble in Water, DMSO, DCM, DMF | Not specified in search results | Not specified in search results |
| Storage Conditions | -20°C | -20°C | -20°C |
| Reactivity | Central amine reacts with carboxylic acids, NHS esters; terminal Boc-protected amines can be deprotected to yield primary amines. | Central amine reacts with carboxylic acids, NHS esters; terminal azide (B81097) groups react with alkynes via click chemistry. | Central amine reacts with NHS esters; terminal hydroxyl groups can be further derivatized. |
Stability Profile
While specific quantitative stability data for the this compound linker is not extensively published, the general stability of polyethylene glycol (PEG) linkers provides valuable insights. The aging of PEG solutions can be influenced by several factors:
-
Temperature: PEG solutions are most stable when stored frozen (-20°C). Refrigerated (4°C) solutions are more stable than those kept at room temperature.[1][2]
-
Light: Exposure to light can accelerate the aging of PEG solutions.[1][2]
-
Oxygen: The presence of oxygen can also contribute to the degradation of PEGs. Purging containers with an inert gas like argon can minimize this effect.[1][2]
Aging of PEGs can lead to a decrease in pH and an increase in ionic strength, which can be critical variables in applications such as protein crystallization.[1][2] For bioconjugation applications, it is crucial to use fresh or properly stored PEG linkers to ensure reproducibility and the integrity of the final conjugate.
Experimental Protocols
The following sections provide detailed methodologies for the use of NH-bis(PEG3-Boc), the most common derivative, in bioconjugation workflows.
Protocol 1: Boc Deprotection of NH-bis(PEG3-Boc)
This protocol describes the removal of the Boc protecting groups from the terminal amines of NH-bis(PEG3-Boc) to make them available for subsequent conjugation reactions.
Materials:
-
NH-bis(PEG3-Boc)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) or LC-MS supplies
Procedure:
-
Dissolve NH-bis(PEG3-Boc) in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).
-
The resulting deprotected linker (NH₂-bis(PEG3-NH₂) as a TFA salt) can be used directly in the next step or after neutralization.
-
For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the free amine.[3]
Protocol 2: Conjugation of a Carboxylic Acid-Containing Molecule to the Central Amine of NH-bis(PEG3-Boc)
This protocol outlines the activation of a carboxylic acid and its subsequent conjugation to the central primary amine of NH-bis(PEG3-Boc).
Materials:
-
Carboxylic acid-containing molecule
-
NH-bis(PEG3-Boc)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
LC-MS for reaction monitoring
-
Preparative reverse-phase HPLC for purification
Procedure:
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) and NHS (2.2 equivalents) in anhydrous DMF.
-
Add EDC (2.2 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid by forming an NHS ester.
-
In a separate flask, dissolve NH-bis(PEG3-Boc) (1 equivalent) in anhydrous DMF and add TEA or DIPEA (3 equivalents).
-
Add the activated NHS ester solution to the linker solution and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the conjugate by preparative reverse-phase HPLC.[3]
Protocol 3: Protein Conjugation with an NHS-activated Payload using NH-bis(PEG3-Boc) as a Branched Linker
This protocol describes a two-step process where a payload is first attached to the central amine of NH-bis(PEG3-Boc), followed by conjugation to a protein (e.g., a monoclonal antibody). For the purpose of this guide, the focus is on the initial conjugation to the central amine.
Materials:
-
Protein (e.g., monoclonal antibody)
-
NHS-activated payload
-
NH-bis(PEG3-Boc)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Protein Preparation: Prepare a solution of the protein in the amine-free buffer at a concentration of 1-10 mg/mL.
-
Linker-Payload Preparation: In a separate vial, dissolve the NHS-activated payload and a molar equivalent of NH-bis(PEG3-Boc) in a minimal amount of anhydrous DMF or DMSO.
-
Conjugation Reaction: Add the linker-payload solution to the protein solution with gentle stirring. The molar excess of the linker-payload complex to the protein will need to be optimized but can start at a 10- to 50-fold excess.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15-30 minutes.
-
Purification: Remove unreacted linker-payload and other byproducts by SEC.[4]
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships involving the this compound linker.
Conclusion
The this compound linker and its derivatives are powerful and versatile tools in modern drug development and bioconjugation. Their branched architecture and the inherent properties of polyethylene glycol offer significant advantages in enhancing the solubility, stability, and therapeutic potential of complex biomolecules. While more extensive quantitative data on the linker's intrinsic properties would be beneficial, the available information and established protocols clearly demonstrate its utility in constructing advanced therapeutics like ADCs and PROTACs. As the field of targeted therapies continues to evolve, the rational design and application of innovative linkers such as this compound will undoubtedly play a pivotal role in the development of the next generation of highly potent and selective drugs.
References
The Strategic Application of NH-bis-PEG3-Boc in Advanced Bioconjugation and Drug Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern therapeutics, particularly in the realms of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker connecting the active molecular components is a critical determinant of efficacy, pharmacokinetics, and overall success. The NH-bis-PEG3-Boc linker has emerged as a versatile and powerful tool in the synthetic chemist's arsenal. Its unique branched architecture, featuring a central primary amine and two terminal amines protected by the acid-labile tert-butyloxycarbonyl (Boc) group, all connected via flexible tri-polyethylene glycol (PEG3) spacers, offers a sophisticated platform for the construction of complex, multi-component therapeutic agents.[1]
This technical guide provides a comprehensive overview of the core function of the this compound-Boc protecting group, detailed experimental protocols for its application, and a summary of relevant quantitative data to inform rational drug design and development.
Core Function of the this compound-Boc Protecting Group
The primary function of the this compound-Boc linker is to enable a stepwise and controlled approach to the synthesis of heterobifunctional and other complex molecules. This is achieved through the principle of orthogonal protection , where multiple protecting groups with different lability profiles are used to selectively unmask and react specific functional groups within a molecule.[1]
The key features of this compound-Boc that contribute to its core function are:
-
Branched Architecture: The central, unprotected primary amine serves as an initial, readily available conjugation point. The two PEG arms culminating in Boc-protected amines provide two additional, latent reactive sites. This allows for the sequential attachment of up to three different molecular entities.[1]
-
Acid-Labile Boc Groups: The tert-butyloxycarbonyl (Boc) protecting groups are stable under a wide range of conditions, including basic and nucleophilic environments, but are efficiently removed under mild acidic conditions, typically using trifluoroacetic acid (TFA).[1][2] This orthogonality allows for the selective deprotection of the terminal amines without disturbing other acid-sensitive functionalities or the main molecular scaffold.[3]
-
PEG3 Spacers: The polyethylene (B3416737) glycol chains offer several advantages. They enhance the aqueous solubility and hydrophilicity of the resulting conjugate, which is often a significant challenge for large, complex molecules like PROTACs.[1][4] The flexibility of the PEG chains also provides an optimal spatial orientation for the conjugated molecules to interact with their respective biological targets, which is crucial for the formation of a stable and productive ternary complex in the case of PROTACs.[4]
Data Presentation
While specific, head-to-head quantitative data for PROTACs synthesized with this compound-Boc versus other linkers is not extensively published, the following tables summarize representative data from studies on PROTACs with different PEG and branched linkers to illustrate the impact of linker composition on degradation efficiency and physicochemical properties.[4] The performance of a PROTAC with an this compound-Boc linker would require experimental validation.
Table 1: Physicochemical Properties of this compound-Boc
| Property | Value |
| Chemical Name | di-tert-butyl (3,6,9,15,18,21-hexaoxa-12-azatricosane-1,23-diyl)dicarbamate |
| Molecular Formula | C26H53N3O10 |
| Molecular Weight | 567.72 g/mol [4][5] |
| CAS Number | 2055024-51-4[4][5] |
| Appearance | White to off-white solid[1] |
| Purity | >96%[1] |
| Solubility | Soluble in Water, DMSO, DMF, and chlorinated solvents[1][5][6] |
Table 2: Comparative Degradation Efficacy of PROTACs with Different Linker Architectures
Data presented is a synthesized representation from multiple sources to illustrate general trends. Actual values are target- and cell-line dependent.[4]
| PROTAC Target | E3 Ligase | Linker Type/Length | DC50 (nM) | Dmax (%) |
| BRD4 | CRBN | 0 PEG units | < 500 | > 90 |
| BRD4 | CRBN | 1-2 PEG units | > 5000 | < 50 |
| BRD4 | CRBN | 4-5 PEG units | < 500 | > 90 |
| BTK | CRBN | Short Alkyl/Ether | 1-40 | > 90 |
| SMARCA2/4 | VHL | PEG-based | 250-300 | 65-70 |
| ERα | VHL | 12-atom linear PEG | >100 | ~60 |
| ERα | VHL | 16-atom linear PEG | ~10 | >80 |
Table 3: Stability of Common Amine Protecting Groups
| Protecting Group | Cleavage Condition | Stability |
| Boc | Strong Acid (e.g., TFA, HCl)[3][7] | Stable to base, nucleophiles, and catalytic hydrogenation.[2] |
| Fmoc | Base (e.g., Piperidine)[8] | Stable to acid and catalytic hydrogenation. |
| Cbz (Z) | Catalytic Hydrogenation (H2, Pd/C)[8] | Stable to acid and base. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of this compound-Boc in synthesis.
Protocol 1: Amide Bond Formation with the Central Amine of this compound-Boc
This protocol describes the coupling of a carboxylic acid-containing molecule to the central primary amine of this compound-Boc using HATU as a coupling agent.
Materials:
-
This compound-Boc
-
Carboxylic acid-containing molecule of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (B1210297)
-
Saturated aqueous NaHCO3
-
Water
-
Brine
-
Anhydrous Na2SO4
Procedure:
-
In a clean, dry flask, dissolve the carboxylic acid-functionalized molecule (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.[4]
-
Add DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[4]
-
In a separate flask, dissolve this compound-Boc (1.1 equivalents) in anhydrous DMF.[1]
-
Add the solution of this compound-Boc to the activated carboxylic acid mixture.[4]
-
Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by LC-MS.[4]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.[1]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography to yield the desired conjugate.
Protocol 2: Boc Deprotection of the Terminal Amines
This protocol describes the removal of the Boc protecting groups to expose the two terminal primary amines.
Materials:
-
Boc-protected conjugate from Protocol 1
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene (B28343) (for co-evaporation)
Procedure:
-
Dissolve the Boc-protected conjugate (1.0 equivalent) in a 1:1 mixture of anhydrous DCM and TFA.[4]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS until the starting material is fully consumed.[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[4]
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).[9]
-
The resulting deprotected product (as a TFA salt) can often be used directly in the next step without further purification.
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. NH-bis(PEG3-Boc), 2055024-51-4 | BroadPharm [broadpharm.com]
- 6. labsolu.ca [labsolu.ca]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
The Role of PEG Linkers in Modern Biochemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polyethylene glycol (PEG) linkers have become an indispensable tool in biochemistry and pharmaceutical development, revolutionizing the way therapeutic molecules are delivered and stabilized. The process of covalently attaching PEG chains to molecules, known as PEGylation, significantly enhances their pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of the core applications of PEG linkers, including their impact on drug solubility, circulation half-life, and immunogenicity. Detailed experimental protocols for key bioconjugation techniques are presented, alongside quantitative data and visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding and practical application of this powerful technology.
Introduction to PEG Linkers and PEGylation
Polyethylene glycol is a biocompatible, non-toxic, and highly water-soluble polymer composed of repeating ethylene (B1197577) oxide units.[1] PEG linkers are chemically activated forms of PEG that can be covalently attached to various molecules such as proteins, peptides, small molecule drugs, and nanoparticles.[2][3] This process, termed PEGylation, confers several advantageous properties to the conjugated molecule.[4][5]
The primary benefits of PEGylation include:
-
Enhanced Solubility and Stability: The hydrophilic nature of PEG increases the solubility of hydrophobic drugs and protects molecules from enzymatic degradation.[2][4]
-
Prolonged Circulation Half-Life: The increased hydrodynamic size of PEGylated molecules reduces their clearance by the kidneys, leading to a longer half-life in the bloodstream.[5][6][7]
-
Reduced Immunogenicity: The flexible PEG chains can mask antigenic sites on a molecule, reducing its recognition by the immune system.[2][4]
-
Improved Pharmacokinetics: Overall, PEGylation leads to a more favorable pharmacokinetic profile, allowing for less frequent dosing and improved patient compliance.[6][8]
PEG linkers are available in various architectures, each suited for specific applications:
-
Linear PEGs: The simplest form, consisting of a straight chain of ethylene glycol units.[2]
-
Branched PEGs: Contain multiple PEG arms extending from a central core, offering a larger hydrodynamic volume and increased shielding.[9]
-
Multi-Arm PEGs: Have three or more PEG arms, useful for creating hydrogels and other biomaterials.[9]
-
Heterobifunctional PEGs: Possess different reactive groups at each end, enabling the conjugation of two different molecules.[9]
-
Cleavable PEGs: Incorporate a labile bond that can be broken under specific physiological conditions (e.g., in the tumor microenvironment), allowing for controlled drug release.[9][10]
Quantitative Impact of PEGylation
The effects of PEGylation on the physicochemical and pharmacokinetic properties of biomolecules are significant and quantifiable. The following tables summarize key data from various studies, highlighting the impact of PEGylation.
Effect on Circulation Half-Life
PEGylation dramatically increases the circulation half-life of therapeutic proteins and nanoparticles by reducing renal clearance.[3][6][11] The extent of this increase is often dependent on the molecular weight and architecture of the PEG linker.
| Molecule | Native Half-Life | PEGylated Half-Life | PEG Size (kDa) | Fold Increase | Reference |
| Interferon alfa-2a | 2.3 - 3.8 hours | 50 - 65 hours | 40 (branched) | ~17-28 | [6] |
| F(ab')₂ fragment | 8.5 hours | 48 hours | Not Specified | ~5.6 | [6] |
| Asparaginase | 20 hours | 357 hours | Not Specified | ~17.9 | [6] |
| Superoxide Dismutase | 3.5 minutes | 540 - 990 minutes | Not Specified | ~154-283 | [6] |
| Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | 1.1 hours | 28 hours | 20 | ~25.5 | [3] |
| Nanoparticles | 0.89 hours | 19.5 hours | Not Specified (brush) | ~21.9 | [11] |
Effect on Systemic Clearance
The increased hydrodynamic radius of PEGylated molecules directly leads to a reduction in their systemic clearance.
| Molecule | Native Clearance | PEGylated Clearance | PEG Size (kDa) | Fold Decrease | Reference |
| Interferon-α | 6.6 - 29.2 L/hr | 0.06 - 0.10 L/hr | 40 (branched) | ~66-487 | [6] |
| Interleukin-2 | 1.15 mL/min | 0.11 mL/min | Not Specified | ~10.5 | [6] |
| Asparaginase | 2196 mL/m²/day | 128 mL/m²/day | Not Specified | ~17.1 | [6] |
| Brain-Derived Neurotrophic Factor | 5.5 mL/min/kg | 1.9 mL/min/kg | Not Specified | ~2.9 | [6] |
Impact on Protein Solubility
PEGylation is a well-established method to enhance the solubility of proteins, which can be a significant challenge in the development of high-concentration formulations. While specific quantitative data across a wide range of proteins is proprietary and varies greatly, the principle is based on the hydrophilic nature of the PEG polymer. A common method to assess and compare protein solubility involves PEG-induced liquid-liquid phase separation.[12][13] In this assay, the concentration of a protein in the supernatant is measured at various PEG concentrations to determine an equilibrium binding free energy, which serves as a measure of its solubility.[12] Generally, proteins with higher apparent solubility in this assay are easier to formulate at high concentrations.
Experimental Protocols
This section provides detailed methodologies for common PEGylation procedures.
Amine-Reactive PEGylation using NHS Esters
This is one of the most common methods for PEGylating proteins, targeting the primary amines on lysine (B10760008) residues and the N-terminus.[1][2][14]
Materials:
-
Protein to be PEGylated
-
PEG-NHS Ester (e.g., mPEG-succinimidyl valerate)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or gel filtration equipment for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or desalting.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for storage as the NHS ester is moisture-sensitive and hydrolyzes quickly.[14]
-
PEGylation Reaction:
-
Calculate the required volume of the PEG-NHS ester solution to achieve a desired molar excess over the protein (typically a 20-fold molar excess is a good starting point for labeling 1-10 mg/mL of an antibody).[2]
-
Slowly add the PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[14]
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[2][14]
-
Quenching (Optional): To stop the reaction, a quenching buffer can be added to a final concentration of 50-100 mM.
-
Purification: Remove unreacted PEG-NHS ester and other byproducts by dialysis against an appropriate buffer or by size-exclusion gel filtration.[2][15]
-
Characterization: Analyze the degree of PEGylation using techniques such as SDS-PAGE, SEC-HPLC, or mass spectrometry.[3][16]
Thiol-Reactive PEGylation using Maleimides
This method provides a more site-specific approach to PEGylation by targeting free sulfhydryl groups on cysteine residues.[17][18][19]
Materials:
-
Thiol-containing molecule (protein, peptide, etc.)
-
PEG-Maleimide
-
Thiol-free buffer (e.g., PBS, pH 7.0)
-
Purification equipment (dialysis, SEC)
Procedure:
-
Molecule Preparation: Dissolve the thiol-containing molecule in a thiol-free buffer. If the molecule has disulfide bonds that need to be reduced to generate free thiols, a reducing agent like DTT or TCEP should be used, followed by its removal before adding the PEG-Maleimide.
-
PEG-Maleimide Solution Preparation: Prepare a stock solution of PEG-Maleimide (e.g., 100 mg/mL) in the conjugation buffer.[18]
-
PEGylation Reaction:
-
Add the PEG-Maleimide stock solution to the target molecule solution. A 10- to 20-fold molar excess of PEG-Maleimide over the thiol groups is generally recommended.[18]
-
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[18]
-
Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted PEG-Maleimide.[18]
-
Characterization: Confirm conjugation and purity using appropriate analytical techniques.
Synthesis of PEG-Lipid Conjugates for Liposomes
PEGylated liposomes are widely used as drug delivery vehicles. The synthesis of PEG-lipid conjugates is a crucial first step.
Materials:
-
Phospholipid with a reactive head group (e.g., DSPE-amine)
-
Activated PEG (e.g., mPEG-NHS ester)
-
Anhydrous chloroform (B151607) and methanol
-
Triethylamine (B128534) (TEA)
-
Silica (B1680970) gel for column chromatography
Procedure (General Example):
-
Dissolution: Dissolve the phospholipid (e.g., DSPE-amine) and a molar excess of the activated PEG (e.g., mPEG-NHS ester) in anhydrous chloroform in a round-bottom flask.
-
Reaction Initiation: Add triethylamine to the mixture to act as a base and catalyze the reaction.
-
Incubation: Allow the reaction to proceed overnight at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting PEG-lipid conjugate using silica gel column chromatography, eluting with a gradient of chloroform and methanol.
-
Characterization: Confirm the structure and purity of the synthesized PEG-lipid using techniques such as NMR and mass spectrometry.
-
Liposome (B1194612) Formulation: The purified PEG-lipid can then be incorporated into liposome formulations, typically at a concentration of 5-10 mol%, along with other lipids like DMPC and cholesterol.[20]
Key Applications and Signaling Pathways
Enhanced Permeability and Retention (EPR) Effect
PEGylated nanoparticles and large drug conjugates can passively accumulate in tumor tissues due to the Enhanced Permeability and Retention (EPR) effect.[10][14][21] Tumor blood vessels are often leaky, with larger pores than those in healthy tissues, allowing macromolecules to extravasate into the tumor interstitium.[14][21] Furthermore, tumors typically have poor lymphatic drainage, which leads to the retention of these macromolecules.[21]
Antibody-Drug Conjugates (ADCs)
PEG linkers are frequently used in the design of Antibody-Drug Conjugates (ADCs) to connect a potent cytotoxic drug to a monoclonal antibody that targets a tumor-specific antigen.[9][16] The PEG linker can improve the solubility and stability of the ADC and influence the drug-to-antibody ratio (DAR).[9]
Experimental Workflows
In Vitro Cytotoxicity Assay for ADCs
A crucial step in the development of ADCs is to determine their potency and specificity in vitro. The following workflow outlines a typical cytotoxicity assay.[1][4]
Conclusion
PEG linkers are a cornerstone of modern bioconjugation and drug delivery, offering a versatile and effective means to improve the therapeutic properties of a wide range of molecules. The ability to tailor the size, architecture, and functionality of PEG linkers provides researchers and drug developers with a powerful toolkit to overcome challenges such as poor solubility, rapid clearance, and immunogenicity. The continued development of novel PEGylation strategies, including site-specific conjugation and stimuli-responsive linkers, promises to further expand the applications of this technology and lead to the creation of safer and more effective therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 9. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 10. Enhancement of EPR Effect for Passive Tumor Targeting: Current Status and Future Perspectives [mdpi.com]
- 11. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Evaluation of Protein Solubility in Aqueous Solutions by PEG-Induced Liquid-Liquid Phase Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sketchviz.com [sketchviz.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. m.youtube.com [m.youtube.com]
- 18. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of NH-bis-PEG3 in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). The rational design of these heterobifunctional molecules is paramount to their success, with the linker component playing a critical, multifaceted role. This technical guide provides a comprehensive overview of the role of NH-bis-PEG3, a branched polyethylene (B3416737) glycol (PEG)-based linker, in PROTAC design. We will delve into its structural advantages, its impact on the physicochemical and pharmacokinetic properties of PROTACs, and provide detailed experimental protocols for the evaluation of PROTACs incorporating such linkers. While specific quantitative data for PROTACs containing the this compound linker is not extensively published, this guide will present representative data from PROTACs with similar PEG and branched linkers to provide valuable insights into their expected performance.
Introduction to PROTAC Technology and the Central Role of the Linker
PROTACs are chimeric molecules composed of three key components: a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two. By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI.[1][2] This polyubiquitination marks the POI for degradation by the 26S proteasome, after which the PROTAC can catalytically repeat the process.[3]
The linker is far more than a simple spacer; its length, flexibility, and chemical composition are critical determinants of a PROTAC's efficacy.[1][2][4] The linker influences:
-
Ternary Complex Formation and Stability: The linker's geometry dictates the ability of the PROTAC to successfully bring the POI and E3 ligase into a productive orientation for ubiquitination.[1][4]
-
Physicochemical Properties: The linker significantly impacts the solubility, permeability, and metabolic stability of the PROTAC molecule.[1][2]
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): The linker's characteristics can affect the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC, ultimately influencing its in vivo efficacy and safety profile.[3][5]
This compound: A Branched Linker with Distinct Advantages
This compound is a branched linker featuring a central secondary amine and two three-unit polyethylene glycol (PEG3) arms. This unique architecture offers several advantages in PROTAC design:
-
Enhanced Hydrophilicity: The PEG chains significantly increase the aqueous solubility of the PROTAC. This is a crucial attribute, as many warheads and E3 ligase ligands are hydrophobic, leading to poor solubility of the final PROTAC molecule. Improved solubility can enhance bioavailability and cell permeability.[2]
-
Increased Flexibility: The flexible nature of the PEG chains allows for greater conformational freedom, which can be advantageous in optimizing the geometry of the ternary complex. This adaptability can help to overcome steric hindrance and facilitate productive protein-protein interactions between the POI and the E3 ligase.
-
Modulation of Physicochemical Properties: The branched structure and the presence of ether oxygens in the PEG chains can help to modulate key drug-like properties such as the topological polar surface area (TPSA) and the number of hydrogen bond donors and acceptors. This can be strategically employed to fine-tune the permeability and efflux properties of the PROTAC.
-
Synthetic Versatility: The central amine of this compound provides a convenient attachment point for either the warhead or the E3 ligase ligand, offering flexibility in the synthetic strategy.
Quantitative Analysis of PEGylated PROTACs
While specific data for this compound-containing PROTACs is limited in the public domain, we can examine data from PROTACs with linear PEG linkers of varying lengths to understand the impact of PEGylation on degradation efficacy and pharmacokinetic properties. The following tables summarize representative data for Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, which utilize the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of different lengths.[4]
Table 1: In Vitro Degradation of BRD4 by PEGylated PROTACs [4]
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
DC50: Half-maximal degradation concentration. A lower value indicates higher potency. Dmax: Maximum percentage of target protein degradation.
Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs [4]
| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 1.2 | 15 |
| PEG4 | 2.5 | 25 |
| PEG5 | 3.1 | 35 |
| PEG6 | 2.8 | 30 |
Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion.
These data illustrate that the length of the PEG linker is a critical parameter that must be optimized to achieve maximal degradation potency and favorable pharmacokinetic properties. The branched nature of this compound would likely offer a different spatial arrangement compared to a linear PEG6 linker (which has a similar number of atoms), potentially leading to distinct effects on ternary complex formation and overall efficacy.
Signaling Pathways and Experimental Workflows
The ultimate goal of a PROTAC is to induce the degradation of a target protein, thereby impacting downstream signaling pathways. The choice of target will dictate the specific pathway being modulated.
Caption: PROTAC-mediated degradation of a target protein and its impact on downstream signaling.
The development and evaluation of a PROTAC is a systematic process that involves several key experimental stages.
Caption: A general experimental workflow for the development and evaluation of a novel PROTAC.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of PROTACs.
Western Blotting for Protein Degradation
This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.[4][6][7]
Materials:
-
Cell line of interest
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI signal to the loading control signal.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[4]
-
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[8][9]
Materials:
-
Purified recombinant E1 activating enzyme
-
Purified recombinant E2 conjugating enzyme
-
Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
Purified recombinant POI
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PROTAC stock solution (in DMSO)
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibody against the POI
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1, E2, E3 ligase, POI, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
Add the PROTAC at the desired concentration. Include a vehicle-only control.
-
Set up control reactions, such as omitting E1, E3, or the PROTAC, to ensure the observed ubiquitination is dependent on all components.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
-
Quenching and Analysis:
-
Stop the reaction by adding Laemmli sample buffer.
-
Boil the samples and analyze them by SDS-PAGE and Western blotting using a primary antibody against the POI.
-
-
Data Interpretation:
-
Successful PROTAC-mediated ubiquitination will be indicated by the appearance of a ladder of higher molecular weight bands or a smear above the band corresponding to the unmodified POI.[8]
-
Ternary Complex Formation Assays
Several biophysical techniques can be used to characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[10][]
-
Surface Plasmon Resonance (SPR): SPR can be used to measure the binding kinetics and affinity of the PROTAC to the POI and E3 ligase individually, as well as the formation of the ternary complex.[]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters for binary and ternary complex formation.[10]
-
Fluorescence Polarization (FP): FP-based competition assays can be used to determine the binding affinities of the PROTAC for its target proteins.[12]
-
Co-immunoprecipitation (Co-IP): In a cellular context, Co-IP can be used to pull down the POI or E3 ligase and then blot for the other components of the ternary complex to confirm its formation in cells.[13]
Conclusion
The this compound linker represents a valuable tool in the medicinal chemist's arsenal (B13267) for the construction of PROTACs. Its branched structure, combined with the inherent hydrophilicity and flexibility of PEG, offers a strategic approach to improving the drug-like properties of these powerful therapeutic agents. While further studies are needed to fully elucidate the specific advantages of this branched architecture in a variety of biological contexts, the principles outlined in this guide provide a solid foundation for the rational design and evaluation of PROTACs incorporating this compound and other advanced linker technologies. The systematic optimization of the linker, in conjunction with careful selection of the warhead and E3 ligase ligand, will be paramount in unlocking the full therapeutic potential of targeted protein degradation.
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lifesensors.com [lifesensors.com]
- 10. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of NH-bis-PEG3 Derivatives in Next-Generation Antibody-Drug Conjugates: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of antibody-drug conjugates (ADCs) is rapidly evolving, with a significant focus on optimizing the linker component to enhance therapeutic efficacy and safety. Among the innovative linkers gaining traction are the NH-bis-PEG3 derivatives. These branched, polyethylene (B3416737) glycol (PEG)-based linkers offer distinct advantages in drug-to-antibody ratio (DAR) management, solubility, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of this compound derivatives, including their structure, synthesis, and application in ADC development, supplemented with detailed experimental protocols and comparative data to inform research and development efforts.
Introduction to this compound Derivatives in ADCs
This compound derivatives are characterized by a central primary amine from which two polyethylene glycol chains of three units each extend. This branched architecture is a key feature that distinguishes them from traditional linear PEG linkers.[1][2] The terminal ends of the PEG chains can be functionalized with various reactive groups to facilitate conjugation with cytotoxic payloads and antibodies. The PEG component enhances the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic drug payloads and improve the overall pharmacokinetic properties of the conjugate.[][4][5]
The primary advantage of using a branched linker like this compound is the potential to achieve a higher drug-to-antibody ratio (DAR) with fewer attachment sites on the antibody.[1][6] This allows for the delivery of a greater payload concentration to the target cancer cells, potentially leading to enhanced cytotoxicity.
Structure and Variations of this compound Linkers
The core structure of an this compound linker provides a versatile scaffold that can be modified for various conjugation strategies. The most common derivatives include:
-
NH-bis(PEG3-Boc): This derivative has its terminal amines protected by tert-butyloxycarbonyl (Boc) groups.[7] The central primary amine is available for initial conjugation, typically to a drug payload. Subsequent deprotection of the Boc groups under acidic conditions reveals the terminal amines for conjugation to the antibody or another molecule. This allows for a controlled, stepwise synthesis of complex bioconjugates.[7][8]
-
NH-bis(PEG3-azide): Featuring terminal azide (B81097) groups, this derivative is designed for "click chemistry" reactions.[9] Specifically, it can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with a payload or antibody that has been functionalized with an alkyne group.[10][11][12] Click chemistry offers high efficiency and specificity under mild reaction conditions.
-
This compound-NHS ester: This variation incorporates N-hydroxysuccinimide (NHS) esters, which are reactive towards primary amines, such as the lysine (B10760008) residues on the surface of antibodies. This allows for a more direct conjugation approach.
The choice of the specific this compound derivative depends on the desired conjugation strategy, the functional groups available on the payload and antibody, and the overall design of the ADC.
Quantitative Data Analysis of ADCs with Branched PEG Linkers
While specific quantitative data for ADCs utilizing this compound linkers is not extensively available in the public domain, we can look at representative data from ADCs constructed with other branched and PEGylated linkers to understand the expected performance characteristics. The following tables summarize typical data for drug-to-antibody ratio (DAR), in vitro cytotoxicity, in vivo efficacy, and pharmacokinetic parameters.
Table 1: Representative Characterization of an Anti-HER2 ADC with a Thiol-Reactive PEG Linker [13]
| Parameter | Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | ~4 | HIC-HPLC, UPLC-Q-TOF-MS |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| In Vitro Stability (% Payload Shed after 14 days) | ~3.8% | Incubation in human plasma followed by LC-MS analysis |
Table 2: Representative In Vitro Cytotoxicity of an Anti-HER2 ADC with a Thiol-Reactive PEG Linker [13]
| Cell Line | HER2 Expression | IC50 (nM) |
| SK-BR-3 | High | 0.5 |
| BT-474 | High | 0.8 |
| SK-OV-3 | High | 1.2 |
| NCI-N87 | High | 1.5 |
| MCF-7 | Low | >1000 |
| MDA-MB-468 | Low | >1000 |
Table 3: Representative In Vivo Efficacy of an Anti-HER2 ADC in a BT-474 Xenograft Mouse Model [13]
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Observations |
| Vehicle Control | - | 0 | Rapid tumor growth |
| Naked Antibody + MMAE | 2.5 | 50 | Moderate tumor growth inhibition |
| Anti-HER2 ADC | 2.5 | 100 | Complete tumor regression with no relapse within 1 month |
Table 4: Representative Pharmacokinetic Parameters of PEGylated ADCs
| ADC Construct | Linker Type | Clearance Rate | Half-life | Reference |
| ADC-PEG4 | Linear PEG4 | Increased | Shorter | [14] |
| ADC-PEG8 | Linear PEG8 | Decreased | Longer | [14] |
| ADC-PEG12 | Branched PEG12 | Optimized | Extended | [15] |
Note: The data presented in these tables are for ADCs with linkers that are structurally similar to this compound derivatives and are intended to provide a general understanding of the expected performance. Actual results for this compound ADCs will vary depending on the specific antibody, payload, and conjugation chemistry used.
Experimental Protocols
The following are detailed methodologies for key experiments in the development of ADCs using this compound derivatives. These protocols are generalized and will likely require optimization for specific molecules.
Protocol 1: Boc Deprotection of NH-bis(PEG3-Boc)
This protocol describes the removal of the Boc protecting groups to expose the terminal primary amines for subsequent conjugation.[7]
Materials:
-
NH-bis(PEG3-Boc)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve NH-bis(PEG3-Boc) in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).
-
The resulting deprotected linker (NH₂-bis(PEG3-NH₂) as a TFA salt) can be used directly in the next step or after neutralization.
-
For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the free amine.
Protocol 2: Two-Step Synthesis of an ADC using Amino-PEG4-bis-PEG3-N3 and Click Chemistry
This protocol outlines the conjugation of a payload to an antibody using a branched, azide-functionalized PEG linker.[16]
Materials:
-
Antibody (e.g., Trastuzumab) in amine-free buffer (e.g., PBS, pH 7.4)
-
Amino-PEG4-bis-PEG3-N3
-
N-hydroxysuccinimide (NHS) and N,N'-Dicyclohexylcarbodiimide (DCC) or a pre-activated NHS ester of the linker
-
DBCO-functionalized payload (e.g., DBCO-MMAE)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
Step 1: Antibody Modification with the Azide Linker
-
Activation of Amino-PEG4-bis-PEG3-N3 (if not using a pre-activated ester): Dissolve Amino-PEG4-bis-PEG3-N3, NHS, and DCC in a 1:1.2:1.2 molar ratio in anhydrous DMF. Stir the reaction at room temperature for 4-6 hours.
-
Conjugation to the Antibody: Prepare the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4. Add a 10-fold molar excess of the NHS-activated Amino-PEG4-bis-PEG3-N3 solution to the antibody solution. The final concentration of DMF should not exceed 10% (v/v). Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove excess linker and quenching reagent by SEC using a column pre-equilibrated with PBS, pH 7.4.
Step 2: Payload Conjugation via Click Chemistry (SPAAC)
-
Dissolve the DBCO-functionalized payload in DMSO to prepare a 10 mM stock solution.
-
Add a 2-fold molar excess of the DBCO-payload (per azide group on the antibody-linker conjugate) to the azide-functionalized antibody solution.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle stirring.
-
Monitor the reaction progress using Hydrophobic Interaction Chromatography (HIC) to determine the DAR.
-
Purification of the ADC: Purify the ADC from unreacted payload and other small molecules using SEC or tangential flow filtration.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the cytotoxic potential of the synthesized ADC.[13]
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for an anti-HER2 ADC)
-
Control cancer cell line (with low or no target expression)
-
96-well plates
-
Cell culture medium
-
ADC, naked antibody, and free drug solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, naked antibody, and free drug in cell culture medium.
-
Replace the medium in the wells with the different drug/antibody concentrations.
-
Incubate the plates for 72-120 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and chemical processes involved in ADC development and function is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
Signaling Pathways of Common ADC Payloads
Tubulin Inhibitors (e.g., MMAE, DM1): These payloads disrupt the dynamics of microtubules, which are essential for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
DNA Damaging Agents (e.g., PBDs): These highly potent payloads crosslink DNA, leading to the activation of the DNA Damage Response (DDR) pathway. If the damage is too severe to be repaired, the cell undergoes apoptosis.
Experimental Workflows
General Workflow for ADC Synthesis and Characterization: This diagram outlines the key steps in the creation and evaluation of an ADC.
Conclusion
This compound derivatives represent a promising class of branched linkers for the development of advanced antibody-drug conjugates. Their unique architecture allows for the potential to achieve higher drug-to-antibody ratios while maintaining favorable physicochemical and pharmacokinetic properties. Although specific, publicly available data on ADCs utilizing these linkers is limited, the foundational principles of their synthesis and the expected performance characteristics, as extrapolated from similar branched and PEGylated systems, provide a strong rationale for their further investigation. The detailed protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers and drug developers working to engineer the next generation of highly effective and safe ADC therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. labinsights.nl [labinsights.nl]
- 6. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
PEGylation in Drug Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a therapeutic agent, a process known as PEGylation, has emerged as a cornerstone technology in drug delivery. This modification can dramatically improve the pharmacokinetic and pharmacodynamic properties of peptides, proteins, small molecules, and nanoparticles. By increasing the hydrodynamic size and masking the molecule from the host's immune system, PEGylation can extend circulating half-life, improve stability, enhance solubility, and reduce immunogenicity and antigenicity.[1][2] This guide provides an in-depth look at the core principles of PEGylation, offering quantitative data on its effects, detailed experimental protocols, and visualizations of key processes.
The Impact of PEGylation on Pharmacokinetics
One of the most significant advantages of PEGylation is the profound extension of a drug's plasma half-life. This is primarily achieved by increasing the hydrodynamic volume of the molecule, which reduces its renal clearance.[1] The polymer shell also protects the drug from enzymatic degradation.[2]
Table 1: Quantitative Effects of PEGylation on Drug Half-Life and Bioavailability
| Drug | Native Half-Life | PEGylated Half-Life | Fold Increase | Key Findings & Reference |
| Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | 1.1 hours | 28 hours | 25 | PEGylation with a 20 kDa mPEG chain significantly extended the plasma half-life in mice.[3][4] |
| Danazol (B1669791) (in nanoemulsion) | 1.09 hours | 1.66 hours (with 12 mg/mL DSPE-PEG2000) | ~1.5 | Incorporation into PEGylated nanoemulsions slightly increased the half-life of danazol in rats.[5] |
| Interferon-α | Short | Sustained high concentrations | N/A (sustained levels) | PEGylation leads to sustained serum concentrations, although it causes a transient activation of the Jak/STAT pathway in hepatocytes.[6][7] |
| Granulocyte Colony-Stimulating Factor (G-CSF) | Daily injections required | Single dose per chemotherapy cycle | N/A (dosing frequency) | PEGylated G-CSF (Pegfilgrastim) has a decreased systemic clearance, allowing for a single administration to be as effective as daily injections of the non-PEGylated form.[8][9] |
The "PEG Dilemma": A Balancing Act
While PEGylation offers numerous advantages, it also presents a significant challenge known as the "PEG dilemma". The dense, hydrophilic PEG cloud that shields the drug and extends its half-life can also create steric hindrance. This can interfere with the drug's ability to bind to its target receptor or for a payload to be released from its nanocarrier, potentially reducing its biological activity.[6][10] Therefore, the design of a PEGylated therapeutic involves a critical trade-off between maximizing pharmacokinetic benefits and maintaining pharmacodynamic efficacy.
Strategies to overcome this dilemma include using cleavable PEG linkers that release the drug in the target microenvironment and optimizing the size, shape (linear vs. branched), and attachment site of the PEG chain.[6]
Immunogenicity and Anti-PEG Antibodies
A crucial consideration in the development of PEGylated therapeutics is the potential for the immune system to generate antibodies against PEG itself (anti-PEG antibodies).[11] The presence of pre-existing or treatment-induced anti-PEG antibodies can lead to accelerated blood clearance (ABC) of the PEGylated drug, reducing its efficacy.[12][13] In some cases, it can also trigger hypersensitivity reactions.[12] The immunogenicity of PEG is influenced by factors such as the PEG chain structure, length, and the nature of the parent drug.[]
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the development of a PEGylated protein therapeutic.
PEGylation of a Protein using an NHS-Ester Reactive PEG
This protocol describes a common method for conjugating an amine-reactive PEG derivative to a protein.
Materials:
-
Protein to be PEGylated
-
Amine-reactive PEG-NHS ester (e.g., mPEG-succinimidyl propionate)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Water-miscible organic solvent (e.g., anhydrous DMSO or DMF)
-
Quenching buffer (e.g., Tris or glycine (B1666218) buffer)
-
Dialysis or gel filtration equipment for purification
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into a suitable buffer via dialysis or desalting.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). The NHS-ester moiety is susceptible to hydrolysis, so stock solutions should not be stored.[13]
-
Reaction: Add a calculated molar excess (typically 5- to 20-fold) of the PEG-NHS ester solution to the protein solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[12]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time may vary depending on the protein.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to consume any unreacted PEG-NHS ester.
-
Purification: Remove unreacted PEG and other byproducts from the PEGylated protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Purification of PEGylated Protein by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the protein, SEC is an effective method for separating the PEGylated conjugate from the smaller, unreacted protein and PEG.
Materials:
-
Crude PEGylation reaction mixture
-
SEC column with an appropriate molecular weight range
-
Equilibration and elution buffer (e.g., PBS)
-
HPLC or FPLC system with a UV detector
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the chosen elution buffer.
-
Sample Loading: Load the crude PEGylation reaction mixture onto the column.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Monitor the column effluent using a UV detector (typically at 280 nm for proteins) and collect fractions corresponding to the different peaks. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the unreacted protein.
-
Analysis: Analyze the collected fractions using SDS-PAGE or other characterization methods to confirm the purity of the PEGylated protein.
Characterization of PEGylated Protein
a) SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is used to visualize the increase in molecular weight of the protein after PEGylation.
Procedure:
-
Sample Preparation: Mix the purified PEGylated protein, un-PEGylated protein (as a control), and molecular weight markers with SDS-PAGE loading buffer and heat to denature.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands. The PEGylated protein will migrate slower than the un-PEGylated protein, appearing as a higher molecular weight band. Note that PEG can interact with SDS, sometimes causing bands to appear smeared or broader than expected.[15] Native PAGE can be an alternative to avoid this issue.[15][16]
b) MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a powerful technique to determine the molecular weight of the PEGylated protein and the degree of PEGylation (the number of PEG chains attached to each protein molecule).[17][18]
Procedure:
-
Sample Preparation: Mix the purified PEGylated protein sample with a suitable matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) on a MALDI target plate and allow it to dry.[19][20]
-
Mass Analysis: Analyze the sample in a MALDI-TOF mass spectrometer. The resulting spectrum will show peaks corresponding to the un-PEGylated protein and the protein with one, two, or more attached PEG chains, allowing for the determination of the heterogeneity of the PEGylation product.[17]
In Vitro Bioactivity Assay
It is crucial to assess whether the PEGylated drug retains its biological activity. The specific assay will depend on the drug's mechanism of action. For example, for PEGylated G-CSF, a cell proliferation assay using a G-CSF-dependent cell line like NFS-60 is commonly used.[21][22]
General Procedure (Example for PEG-G-CSF):
-
Cell Culture: Culture NFS-60 cells in appropriate media.
-
Assay Setup: Seed the cells in a 96-well plate and add serial dilutions of the PEGylated G-CSF and the un-PEGylated G-CSF standard.
-
Incubation: Incubate the plate for a set period (e.g., 48 hours).
-
Proliferation Measurement: Add a reagent that measures cell viability/proliferation (e.g., MTS or WST-8) and measure the absorbance.[21]
-
Data Analysis: Compare the dose-response curves of the PEGylated and un-PEGylated G-CSF to determine the relative bioactivity of the PEGylated product. A decrease in in vitro bioactivity is often observed due to steric hindrance.[22]
Visualizing PEGylation Processes and Pathways
Experimental Workflow for PEGylated Protein Production
The following diagram outlines the typical workflow from the initial protein to the final, characterized PEGylated product.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ashpublications.org [ashpublications.org]
- 3. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Pegylated IFN-α regulates hepatic gene expression through transient Jak/STAT activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pegylated IFN-α regulates hepatic gene expression through transient Jak/STAT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Is PEGylated G-CSF superior to G-CSF in patients with breast cancer receiving chemotherapy? A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. creativepegworks.com [creativepegworks.com]
- 11. Anti-PEG immunity: emergence, characteristics, and unaddressed questions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 17. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. covalx.com [covalx.com]
- 19. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to Surface Modification using NH-bis-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NH-bis-PEG3-acid, a branched polyethylene (B3416737) glycol (PEG) linker, for the modification of surfaces. This document details its chemical properties, proposed experimental protocols for surface functionalization, and the expected impact on surface characteristics. The information herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this versatile molecule in their work.
Introduction to this compound-acid
This compound-acid is a heterobifunctional linker featuring a central secondary amine and two terminal carboxylic acid groups, each connected by a three-unit polyethylene glycol (PEG) chain. This unique branched architecture offers several advantages for surface modification:
-
Multifunctionality: The two terminal carboxylic acids provide multiple points for covalent attachment to amine-functionalized surfaces, potentially leading to a higher density of immobilized linkers compared to linear counterparts.
-
Hydrophilicity: The PEG chains impart a hydrophilic character to the modified surface. This is crucial for reducing non-specific protein adsorption and cellular adhesion, thereby improving the biocompatibility and performance of materials in biological environments.
-
Biocompatibility: PEG is a well-established biocompatible and non-immunogenic polymer, making this compound-acid an excellent candidate for modifying materials intended for biomedical applications.
-
Spacer Arm: The PEG chains act as flexible spacer arms, extending the functional groups away from the surface. This can improve the accessibility of the central amine for subsequent bioconjugation reactions.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound-acid is essential for its effective application in surface modification protocols.
| Property | Value | Reference |
| Chemical Name | 3-[2-[2-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]propanoic acid | Supplier Data |
| Molecular Formula | C₁₈H₃₅NO₁₀ | MedChemExpress[1] |
| Molecular Weight | 425.47 g/mol | MedChemExpress[1] |
| CAS Number | 1814901-04-6 | MedChemExpress[1] |
| Appearance | White to off-white solid | General knowledge from similar PEG compounds |
| Solubility | Soluble in water, DMSO, DMF | BroadPharm[2] |
| Storage Conditions | Store at -20°C, keep in dry and avoid sunlight | Biopharma PEG[3] |
Experimental Protocols for Surface Modification
The following protocols are proposed methodologies for the covalent immobilization of this compound-acid onto an amine-functionalized surface. These protocols are based on well-established EDC/NHS chemistry for coupling carboxylic acids to primary amines. Optimization may be required for specific substrates and applications.
Materials Required
-
This compound-acid
-
Amine-functionalized substrate (e.g., aminosilane-coated glass slide, amine-functionalized gold surface)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Washing Buffer: 1X PBS with 0.05% Tween-20 (PBST)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
High-purity water
Two-Step Covalent Immobilization Protocol
This two-step protocol is generally recommended as it minimizes undesirable side reactions by activating the carboxylic acids of this compound-acid before introduction to the amine-functionalized surface.
Step 1: Activation of this compound-acid
-
Prepare Stock Solution: Dissolve this compound-acid in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.
-
Prepare Activation Reagents: Immediately before use, prepare stock solutions of EDC (e.g., 100 mM) and NHS/Sulfo-NHS (e.g., 100 mM) in Activation Buffer.
-
Activation Reaction:
-
In a microcentrifuge tube, dilute the this compound-acid stock solution to a final concentration of 1-10 mM in Activation Buffer.
-
Add EDC and NHS/Sulfo-NHS from their stock solutions to the this compound-acid solution to a final concentration of 10-20 mM each (a molar excess over the carboxylic acid groups).
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to generate the amine-reactive NHS ester.
-
Step 2: Coupling to Amine-Functionalized Surface
-
Surface Preparation: Ensure the amine-functionalized surface is clean and dry.
-
Coupling Reaction:
-
Immediately apply the activated this compound-acid solution from Step 1 to the amine-functionalized surface, ensuring complete coverage.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing: Remove the coupling solution and wash the surface thoroughly three times with Washing Buffer (PBST) to remove unreacted linker and byproducts.
-
Quenching: Immerse the surface in Quenching Buffer for 15-30 minutes at room temperature to deactivate any remaining NHS esters.
-
Final Wash: Wash the surface three times with high-purity water and dry under a stream of nitrogen.
The surface is now functionalized with this compound-acid, presenting a central amine group for further conjugation.
Characterization of Modified Surfaces
| Characterization Technique | Expected Outcome for Successful Modification |
| Contact Angle Goniometry | A significant decrease in the water contact angle compared to the unmodified or amine-functionalized surface, indicating an increase in hydrophilicity. |
| X-ray Photoelectron Spectroscopy (XPS) | An increase in the nitrogen (N1s) and oxygen (O1s) signals and a decrease in the substrate-specific signals. High-resolution scans of the C1s peak would show a significant component corresponding to the C-O-C ether linkages of the PEG chains. |
| Atomic Force Microscopy (AFM) | An increase in surface roughness may be observed, and in high-resolution imaging, a uniform coating of the linker can be visualized. |
| Ellipsometry | An increase in the thickness of the adlayer on the surface, which can be used to estimate the density of the immobilized linker. |
| Protein Adsorption Assay | A significant reduction in the adsorption of proteins (e.g., bovine serum albumin, fibrinogen) compared to the unmodified surface. This can be quantified using techniques like Quartz Crystal Microbalance (QCM) or Surface Plasmon Resonance (SPR). |
| Cell Adhesion Assay | A significant reduction in the adhesion and spreading of cells on the modified surface compared to tissue culture plastic or other adhesive surfaces. |
Visualization of Workflows and Pathways
Experimental Workflow for Surface Modification
The following diagram illustrates the general workflow for the covalent immobilization of this compound-acid onto an amine-functionalized surface followed by the conjugation of a biomolecule to the central amine.
References
The Solubility of NH-bis-PEG3 Compounds in Aqueous Buffers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of NH-bis-PEG3 compounds in aqueous buffers. These bifunctional linkers, characterized by a central secondary amine and two polyethylene (B3416737) glycol (PEG) arms, are increasingly utilized in the synthesis of complex biomolecules, particularly in the field of targeted protein degradation with Proteolysis Targeting Chimeras (PROTACs). Understanding their solubility is critical for successful experimental design, formulation, and ultimately, therapeutic efficacy.
Core Concepts: Why PEGylation Enhances Solubility
Polyethylene glycol (PEG) is a hydrophilic polymer known for its ability to improve the aqueous solubility of conjugated molecules.[1][2] The ether oxygens in the repeating ethylene (B1197577) glycol units form hydrogen bonds with water molecules, creating a hydration shell around the molecule.[2] This property is particularly advantageous for complex and often hydrophobic molecules developed in drug discovery. For this compound compounds, the presence of two PEG3 arms significantly contributes to the overall hydrophilicity of the resulting conjugate, which can enhance solubility, improve pharmacokinetic properties, and reduce aggregation.[3][4]
While specific quantitative solubility data for this compound compounds in various aqueous buffers is not extensively published in publicly available literature, the general consensus and data from chemical suppliers indicate good solubility in aqueous media. The following table summarizes the qualitative solubility information for various this compound derivatives as reported in product datasheets. It is important to note that for many applications, these compounds are initially dissolved in an organic solvent like DMSO before being introduced to an aqueous buffer system.
Qualitative Solubility of this compound Derivatives
| Compound Name | Reported Solubility in Aqueous Media | Other Solvents |
| NH-bis(PEG3-Boc) | Water | DMSO, DCM, DMF |
| N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) | Water | DMSO, DCM, DMF |
| N-(acid-PEG3)-N-bis(PEG3-amine) | Water | DMSO, DCM, DMF |
| Bis-PEG3-acid | Water | DMSO, DMF |
| PEG3-(CH2CO2H)2 | Water | DMSO, DCM, DMF |
This table is a summary of information from multiple chemical supplier datasheets.[5][6] The term "Water" indicates that it is a suitable solvent, but does not provide a quantitative measure of solubility.
Experimental Protocols for Determining Aqueous Solubility
To ascertain the precise solubility of this compound compounds or their conjugates in a specific aqueous buffer, it is essential to perform experimental solubility assays. The two most common methods are the kinetic (turbidimetric) assay and the thermodynamic (shake-flask) assay.
Kinetic Solubility Assay (Turbidimetric Method)
This high-throughput method is often used in early drug discovery to estimate the solubility of a compound when transitioning from a concentrated organic solvent stock (typically DMSO) into an aqueous buffer. It measures the concentration at which the compound begins to precipitate.
Principle: A compound dissolved in DMSO is serially diluted and then added to an aqueous buffer. The formation of a precipitate causes turbidity, which can be measured by light scattering or absorbance.
Detailed Methodology:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of the this compound compound (e.g., 10-20 mM) in 100% dimethyl sulfoxide (B87167) (DMSO).
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well of a new 96-well plate containing the desired aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). The final DMSO concentration should typically be kept low (e.g., 1-2%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to a blank (buffer with DMSO only).
Thermodynamic Solubility Assay (Shake-Flask Method)
Considered the "gold standard," this method measures the equilibrium solubility of a compound in a saturated solution. It is a lower-throughput but more accurate method, often used in later stages of drug development.
Principle: An excess amount of the solid compound is equilibrated with the aqueous buffer over an extended period. The concentration of the dissolved compound in the supernatant is then measured after removing the undissolved solid.
Detailed Methodology:
-
Sample Preparation: Add an excess amount of the solid this compound compound to a vial containing a precise volume of the desired aqueous buffer (e.g., PBS, pH 7.4). The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Separation of Solid: After equilibration, separate the undissolved solid from the solution. This is typically done by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.45 µm PVDF).
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant. Since PEG compounds lack a strong chromophore, direct UV-Vis spectroscopy can be challenging. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the preferred method.
-
HPLC Method:
-
Column: A reverse-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), both often containing a small amount of an additive like trifluoroacetic acid (TFA) or formic acid.
-
Detection: As PEG linkers have poor UV absorbance, detection can be achieved using a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).[7][8]
-
Quantification: Create a standard curve by injecting known concentrations of the this compound compound. The concentration of the sample is then determined by comparing its peak area to the standard curve.
-
-
Application in PROTAC Synthesis: A Workflow Example
This compound derivatives are frequently used as branched linkers in the synthesis of PROTACs. Their central amine provides an attachment point for one ligand, while the two terminal arms can be functionalized to connect to a second ligand. The PEG component enhances the solubility and optimizes the spatial orientation of the final PROTAC molecule.
The following diagrams illustrate a typical workflow for the synthesis of a PROTAC using an this compound-Boc linker and the general mechanism of PROTAC action.
Caption: PROTAC synthesis workflow using a central amine linker.
Caption: General mechanism of PROTAC-mediated protein degradation.
Conclusion
This compound compounds are valuable tools in modern drug development, offering a branched structure with inherent hydrophilicity that is beneficial for the solubility of the final molecular constructs. While specific quantitative solubility data requires experimental determination for each unique compound and buffer system, the provided protocols for kinetic and thermodynamic assays offer robust methods for generating this critical information. The enhanced solubility provided by the PEG moieties is a key feature that facilitates the handling and biological application of these linkers, particularly in the synthesis of next-generation therapeutics like PROTACs.
References
- 1. precisepeg.com [precisepeg.com]
- 2. researchgate.net [researchgate.net]
- 3. Amine PEG3 Propionic Acid - JenKem Technology USA [jenkemusa.com]
- 4. researchgate.net [researchgate.net]
- 5. NH-bis(PEG3-Boc), 2055024-51-4 | BroadPharm [broadpharm.com]
- 6. N-(acid-PEG3)-N-bis(PEG3-amine), 2183440-35-7 | BroadPharm [broadpharm.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to NH-bis-PEG3 Variants: Properties and Applications in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of various NH-bis-PEG3 variants, focusing on their molecular weights, experimental protocols for their use, and their application in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). The strategic incorporation of these branched polyethylene (B3416737) glycol (PEG) linkers can significantly influence the physicochemical and pharmacological properties of complex biomolecules.
Core Concepts: The Role of Branched PEG Linkers
This compound variants are a class of chemical linkers characterized by a central secondary amine with two polyethylene glycol arms, each typically containing three ethylene (B1197577) glycol repeats. This branched architecture offers several advantages in the design of complex molecules like PROTACs and other bioconjugates:
-
Enhanced Solubility: The hydrophilic nature of the PEG chains improves the aqueous solubility of the resulting conjugate, which is often a challenge for large, hydrophobic molecules.
-
Increased Hydrophilicity: This property can reduce non-specific binding and improve the pharmacokinetic profile of a drug.
-
Flexible Spacing: The PEG arms provide a flexible spacer to correctly orient the linked molecules for optimal biological activity.
-
Multifunctionality: The different termini of the variants (e.g., amine, acid, azide) allow for the sequential and controlled attachment of different chemical entities, a strategy known as orthogonal synthesis.
Molecular Weights of this compound Variants
The precise molecular weight is a critical parameter for the characterization and stoichiometric calculations in conjugation reactions. The table below summarizes the molecular weights of several common this compound variants.
| Variant Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C12H27NO6 | 281.35[1] |
| NH-bis(PEG3-t-butyl ester) | C26H51NO10 | 537.69[2] |
| NH-bis(PEG3-azide) | C16H33N7O6 | 419.48[3], 419.5[4] |
| NH-bis(PEG3-OH) | C16H35NO8 | 369.5[5] |
| NH-bis(PEG3-Boc) | C26H53N3O10 | 567.7[6], 567.72[7] |
| NH-bis(PEG3-C2-NH-Boc) | C26H53N3O10 | 567.71[8] |
| N-(Amino-PEG3)-N-bis(PEG3-t-butyl ester) HCl salt | C34H68N2O13 | 712.909 |
| N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) | C29H61N3O11 | 627.8 |
| N-(t-butyl ester-PEG3)-N-bis(PEG3-Mal) | C44H71N5O18 | 958.1 |
| N-(acid-PEG3)-N-bis(PEG3-amine) | C25H53N3O11 | 571.7 |
| N-(Boc-PEG3)-N-Bis(PEG3-Acid) | C31H60N2O15 | 700.8 |
| N-(NHS ester-PEG3)-N-bis(PEG3-Mal) | C44H66N6O20 | 999.0 |
| Bis-PEG3-acid | C10H18O7 | 250.25 |
Experimental Protocols
The following protocols are generalized methodologies for the functionalization of this compound variants, particularly focusing on the versatile NH-bis(PEG3-Boc) linker. These should be considered as starting points and may require optimization based on the specific substrates.
Initial Conjugation to the Central Amine
This protocol describes the acylation of the central secondary amine with a carboxylic acid-containing molecule.
-
Materials:
-
Carboxylic acid-containing molecule of interest
-
NH-bis(PEG3-Boc)
-
Coupling agent (e.g., HATU, HBTU)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
-
Procedure:
-
Dissolve the carboxylic acid (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve NH-bis(PEG3-Boc) (1.1 equivalents) in anhydrous DMF.
-
Add the NH-bis(PEG3-Boc) solution to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting conjugate by column chromatography on silica (B1680970) gel.
-
Boc Deprotection of Terminal Amines
This protocol outlines the removal of the Boc protecting groups to liberate the terminal primary amines for subsequent conjugation.
-
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected conjugate in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate the residue with DCM three times. The resulting amine is often obtained as a TFA salt and can be used directly in the next step.
-
Conjugation to Terminal Amines
This protocol is for the acylation of the deprotected terminal amines.
-
Materials:
-
Deprotected amine-PEG conjugate
-
Carboxylic acid-containing molecule of interest
-
Coupling agent (e.g., HATU, HBTU)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
-
Procedure:
-
Follow the same activation procedure for the carboxylic acid as described in Protocol 1.
-
Dissolve the deprotected amine-PEG conjugate in anhydrous DMF and add DIPEA to neutralize the TFA salt.
-
Add the solution of the activated carboxylic acid to the amine solution.
-
Stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up and purify as described in Protocol 1.
-
Visualization of Application and Workflow
The primary application of this compound variants is in the construction of PROTACs. The following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for synthesizing a heterobifunctional molecule using an this compound linker.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Orthogonal synthesis workflow using NH-bis(PEG3-Boc).
References
- 1. This compound - Immunomart [immunomart.com]
- 2. precisepeg.com [precisepeg.com]
- 3. NH-bis(PEG3-azide) | TargetMol [targetmol.com]
- 4. Azide | BroadPharm [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. NH-bis(PEG3-Boc), 2055024-51-4 | BroadPharm [broadpharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide to NH-bis-PEG3-OH for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH-bis-PEG3-OH is a branched, hydrophilic linker molecule increasingly utilized in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a central secondary amine and two terminal hydroxyl groups connected by flexible triethylene glycol (PEG3) chains, offers a versatile platform for the synthesis of complex biomolecular constructs. This guide provides a comprehensive overview of the commercial availability, key applications, and experimental protocols associated with this compound-OH, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
The PEGylated nature of this compound-OH imparts favorable physicochemical properties, such as enhanced aqueous solubility and reduced immunogenicity, to the resulting conjugates. The terminal hydroxyl groups can be readily functionalized for covalent attachment to a variety of molecules, while the central amine provides an additional point for conjugation, allowing for the creation of multi-component systems.
Commercial Suppliers
A range of chemical suppliers offer this compound-OH, typically with purities exceeding 95%. The availability of this reagent from multiple vendors facilitates its accessibility for research and development purposes.
| Supplier | Catalog Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Precise PEG | AG-7280 | > 96% | 63721-14-2 | C16H35NO8 | 369.5 |
| DC Chemicals | DC11785 | > 95% | 63721-14-2 | C16H35NO8 | 369.45 |
| MySkinRecipes | 55605 | 95% | 63721-14-2 | C₁₆H₃₅NO₈ | 369.5 |
| BroadPharm | Inquire for details | Inquire for details | 63721-14-2 | C16H35NO8 | 369.45 |
| LabSolutions | Inquire for details | Inquire for details | 63721-14-2 | C16H35NO8 | 369.45 |
Core Applications in Drug Development
The branched structure of this compound-OH is particularly advantageous in the design of heterobifunctional molecules like PROTACs and ADCs.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are novel therapeutic agents that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC molecule typically consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. The linker plays a crucial role in optimizing the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target.
The flexibility and hydrophilicity of the PEG chains in this compound-OH can improve the solubility and cell permeability of the PROTAC, while the branched nature of the linker allows for precise spatial orientation of the two ligands.
Antibody-Drug Conjugates (ADCs)
ADCs are targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. The linker in an ADC is critical for its stability in circulation and the efficient release of the payload at the tumor site. The hydrophilic PEG chains of this compound-OH can help to mitigate the aggregation often associated with hydrophobic drug payloads and improve the pharmacokinetic profile of the ADC. The two terminal hydroxyl groups allow for the attachment of two drug molecules, potentially increasing the drug-to-antibody ratio (DAR).
Experimental Protocols
While specific protocols for this compound-OH are often adapted from those for its Boc-protected analogue, the following provides a general framework for its use in bioconjugation.
Functionalization of Terminal Hydroxyl Groups
The terminal hydroxyl groups of this compound-OH can be activated for conjugation to various functional groups. A common strategy is the conversion to a more reactive species, such as a tosylate or mesylate, which can then be displaced by a nucleophile.
Materials:
-
This compound-OH
-
Tosyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound-OH (1.0 eq) in anhydrous DCM.
-
Add TEA or DIPEA (2.2 eq) to the solution and cool to 0 °C.
-
Slowly add a solution of TsCl or MsCl (2.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting activated linker can be purified by column chromatography.
Conjugation to a Carboxylic Acid-Containing Molecule
The central secondary amine of this compound-OH can be coupled to a carboxylic acid using standard amide bond formation chemistry.
Materials:
-
This compound-OH
-
Carboxylic acid-containing molecule
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid-containing molecule (1.0 eq) and HATU or HBTU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve this compound-OH (1.1 eq) in anhydrous DMF.
-
Add the solution of this compound-OH to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, the product can be purified by reverse-phase preparative HPLC.
Quantitative Data Summary
The following table summarizes key physicochemical properties of this compound-OH.
| Property | Value | Source |
| Molecular Weight | 369.45 g/mol | PubChem CID: 123132110[1] |
| Molecular Formula | C16H35NO8 | PubChem CID: 123132110[1] |
| XLogP3 | -2.5 | PubChem CID: 123132110[1] |
| Hydrogen Bond Donor Count | 3 | PubChem CID: 123132110[1] |
| Hydrogen Bond Acceptor Count | 9 | PubChem CID: 123132110[1] |
| Rotatable Bond Count | 20 | PubChem CID: 123132110[1] |
Conclusion
This compound-OH is a valuable and versatile tool for researchers and drug development professionals. Its branched structure, hydrophilicity, and multiple points for functionalization make it an ideal linker for the construction of complex bioconjugates, including PROTACs and ADCs. The experimental protocols provided in this guide offer a starting point for the successful implementation of this compound-OH in a variety of research and development applications. As the fields of targeted therapeutics continue to evolve, the strategic use of well-defined linkers like this compound-OH will be critical in the design of next-generation therapies.
References
A Technical Guide to the Synthesis of Heterobifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are critical components in modern bioconjugation and drug delivery, acting as flexible spacers to connect two different molecular entities.[1][2] Their unique structure, featuring two distinct reactive functional groups at either end of a hydrophilic PEG chain, allows for the precise and controlled assembly of complex biomolecules such as antibody-drug conjugates (ADCs).[1][3][4] The PEG component enhances the solubility, stability, and pharmacokinetic profile of the resulting conjugate, while the terminal functional groups enable specific attachment to biomolecules and therapeutic agents.[2][5] This guide provides an in-depth overview of the synthesis, purification, and characterization of common heterobifunctional PEG linkers, complete with detailed experimental protocols and quantitative data.
Common Functional Groups and Synthetic Strategies
The versatility of heterobifunctional PEG linkers stems from the variety of orthogonal reactive groups that can be incorporated at their termini. Common functional groups include N-hydroxysuccinimide (NHS) esters for reacting with primary amines, maleimides for targeting sulfhydryl groups, and azides or alkynes for "click" chemistry applications.[6][7][8]
Two primary strategies are employed for the synthesis of heterobifunctional PEG linkers: the modification of commercially available symmetrical PEGs and the use of functional initiators in ring-opening polymerization. The former approach often involves the selective activation of one hydroxyl group, for instance, through monotosylation, followed by subsequent conversion to the desired functional group.[6]
Core Synthetic Workflows
The synthesis of heterobifunctional PEG linkers typically follows a multi-step process involving the activation of a PEG diol and subsequent introduction of the desired functional groups. Below are generalized workflows for the synthesis of two widely used linkers: NHS-PEG-Maleimide and Azide-PEG-NHS ester.
Detailed Experimental Protocols
Synthesis of NHS-PEG-Maleimide
This protocol details the synthesis of an NHS-PEG-Maleimide linker starting from a PEG-diol.
Step 1: Monotosylation of PEG-diol
-
Dissolve PEG-diol (e.g., MW 10,000, 5 mM) in dichloromethane (B109758) (250 ml).
-
Add triethylamine (B128534) (TEA) (8.4 ml, 60 mM, 12 equivalents) and stir for 10 minutes.
-
Add a solution of p-toluenesulfonyl chloride (TsCl) (9.5 g, 50 mM, 10 equivalents) in dichloromethane and stir for 20 hours at room temperature.[9]
-
Filter the solution and wash the filtrate twice with a saturated NH4Cl solution.
-
Dry the organic layer over MgSO4, remove the solvent under vacuum, and precipitate the product with diethyl ether.[9]
Step 2: Amination of Monotosyl-PEG-OH
-
Dissolve the Monotosyl-PEG-OH from the previous step in aqueous ammonia (B1221849) (300 ml) and stir for 10 days at room temperature.[9]
-
Extract the reaction mixture twice with dichloromethane.
-
Dry the combined organic layers over MgSO4, remove the solvent, and precipitate the product with diethyl ether.
-
Collect the product by filtration and dry under vacuum to obtain Amino-PEG-OH.[9]
Step 3: Synthesis of Maleimido-PEG-COOH
-
Dissolve Amino-PEG-OH in a mixture of dimethylacetamide (DMAC) and another suitable solvent.
-
Add maleic anhydride (60 equivalents) to the solution and stir.[9]
Step 4: NHS Esterification
-
Dissolve the Maleimido-PEG-COOH in dichloromethane and DMF.
-
At 0°C, add N,N'-diisopropylethylamine (DIEA) (5 equivalents) and pentafluorophenyl trifluoroacetate (B77799) (5 equivalents).[9]
-
Stir the reaction at 55°C for 24 hours.[9]
-
Remove the solvent and precipitate the product with diethyl ether.
-
Further purification can be achieved by dissolving the product in dichloromethane, treating with activated carbon, filtering, and reprecipitating.[9]
Synthesis of Azido-PEG-NHS Ester
This protocol outlines the synthesis of an Azide-PEG-NHS ester.
Step 1: Synthesis of Mesylate-PEG-OH
-
Dry α-methoxy-ω-hydroxy PEG (mPEG-OH, e.g., MW 350, 1.46 mmol) in an oven-dried flask under argon.
-
Dissolve in dichloromethane (15 mL) and add triethylamine (260 µL, 1.9 mmol).
-
Cool the mixture to -10°C in an ice-salt bath.
-
Add mesyl chloride (25 µL, 3.2 mmol) and allow the reaction to warm to room temperature while stirring for 12 hours.[10]
-
Dilute with water (10 mL) and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic phase with brine (3 x 20 mL).[10]
Step 2: Synthesis of Azido-PEG-OH
-
Dissolve the dried Mesylate-PEG-OH (1.42 mmol) in ethanol (B145695) (30 mL) under argon.
-
Add sodium azide (B81097) (NaN3) (0.139 g, 2.141 mmol, 1.5 equivalents).[10]
-
Reflux the mixture for 12 hours.
-
After cooling, concentrate the solution, dissolve in dichloromethane (20 mL), and dry over anhydrous Na2SO4.
-
Filter and concentrate to obtain the Azido-PEG-OH product.[10]
Step 3: Conversion to Azido-PEG-NHS Ester
-
The terminal hydroxyl group of Azido-PEG-OH is first oxidized to a carboxylic acid.
-
The resulting Azido-PEG-COOH is then reacted with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent like EDC to yield the final Azido-PEG-NHS ester.[11]
Quantitative Data Summary
| Linker Synthesis Stage | Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| NHS-PEG-Maleimide | |||||
| Monotosylation | PEG-diol, TsCl, TEA | Room Temp, 20h | - | - | [9] |
| Amination | Monotosyl-PEG-OH, NH3 | Room Temp, 10 days | - | - | [9] |
| Maleimide (B117702) Formation | Amino-PEG-OH, Maleic Anhydride | - | - | - | [9] |
| NHS Esterification | Maleimido-PEG-COOH, DIEA, Pentafluorophenyl trifluoroacetate | 55°C, 24h | - | - | [9] |
| Azide-PEG-NHS Ester | |||||
| Mesylation | mPEG-OH, MsCl, TEA | -10°C to Room Temp, 12h | >95 | - | [6][10] |
| Azidation | Mesylate-PEG-OH, NaN3 | Reflux, 12h | 97 | >95 | [6][10] |
| NHS Esterification | Azido-PEG-COOH, NHS, EDC | - | 33 (overall) | - | [12] |
Purification and Characterization
The purification of heterobifunctional PEG linkers is crucial to remove unreacted reagents and byproducts. Size-exclusion chromatography (SEC) is a common method for separating the desired product based on its hydrodynamic radius.[] Reverse-phase chromatography (RP-HPLC) can also be employed, particularly for separating positional isomers.[]
Characterization of the final products is typically performed using a combination of techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR is used to confirm the presence of characteristic peaks corresponding to the functional groups and the PEG backbone.[14][15] For example, in a PEG-maleimide, a peak around 7.0 ppm is indicative of the maleimide hydrogens.[14]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are used to determine the molecular weight of the PEG linker and confirm successful functionalization.[15]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic vibrational bands of the functional groups, such as the ester peaks in an NHS ester.[16]
Application in Antibody-Drug Conjugates (ADCs)
Heterobifunctional PEG linkers are extensively used in the construction of ADCs, which are designed to selectively deliver potent cytotoxic drugs to cancer cells.[3][17] The workflow for ADC synthesis involves the sequential conjugation of the antibody and the drug to the linker.
A prominent example is the use of these linkers in ADCs targeting the HER2 receptor, which is overexpressed in certain types of breast cancer.[3][17][18] The monoclonal antibody component of the ADC binds to the HER2 receptor on the cancer cell surface, leading to the internalization of the ADC-receptor complex.[3][18]
Once inside the lysosome, the linker is cleaved, releasing the cytotoxic payload.[19] Payloads are often potent tubulin inhibitors, such as maytansinoids or auristatins, which disrupt the microtubule dynamics essential for cell division.[4][19] This leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis (programmed cell death) of the cancer cell.[4]
References
- 1. Maleimide Functionalized Poly(ε-caprolactone)-b-poly(ethylene glycol) (PCL-PEG-MAL): Synthesis, Nanoparticle Formation, and Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. broadpharm.com [broadpharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. US6828401B2 - Preparation method of peg-maleimide derivatives - Google Patents [patents.google.com]
- 10. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijrpr.com [ijrpr.com]
- 12. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Core of Connection: An In-depth Technical Guide to Click Chemistry with Azide Linkers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical biology and drug development, the ability to selectively and efficiently join complex molecular building blocks is paramount. "Click chemistry," a concept introduced by K.B. Sharpless in 2001, provides a powerful toolkit for this purpose, emphasizing reactions that are high-yielding, wide in scope, and generate minimal and easily removable byproducts.[1] At the heart of this chemical philosophy lies the azide-alkyne cycloaddition, a reaction that has revolutionized bioconjugation, materials science, and pharmaceutical development.[2] This in-depth technical guide explores the fundamental principles of click chemistry with a focus on the versatile and widely utilized azide (B81097) linkers. We will delve into the mechanisms of the two primary forms of this reaction, provide quantitative comparisons, and offer detailed experimental protocols to empower researchers in their scientific endeavors.
Fundamental Principles of Azide-Alkyne Click Chemistry
The cornerstone of click chemistry is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which forms a stable triazole ring.[3] While the thermal reaction requires high temperatures and often results in a mixture of regioisomers, two catalytic and strain-promoted variants have emerged as the workhorses of the field: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4]
The azide functional group is particularly well-suited for these reactions due to its small size, stability under a wide range of conditions, and bioorthogonal nature, meaning it does not typically react with biological molecules.[2][5] This allows for highly specific labeling and conjugation in complex biological systems.[6]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, renowned for its speed, efficiency, and regioselectivity.[7] It involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst, which dramatically accelerates the reaction rate by a factor of 10⁷ to 10⁸ compared to the uncatalyzed version and exclusively yields the 1,4-disubstituted triazole isomer.[8][9]
The active Cu(I) catalyst can be generated in situ from Cu(II) salts (e.g., CuSO₄) using a reducing agent like sodium ascorbate (B8700270).[1] The presence of a ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), stabilizes the Cu(I) oxidation state and further enhances the reaction rate.[4]
Mechanism of CuAAC:
The currently accepted mechanism involves the formation of a copper acetylide intermediate. The copper(I) catalyst coordinates to the terminal alkyne, lowering the pKa of the terminal proton and facilitating its removal by a base (which can be the azide itself or another base in the reaction mixture).[3] The resulting copper acetylide then reacts with the azide in a stepwise manner, leading to the formation of a six-membered copper-containing intermediate that subsequently rearranges and, upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the catalyst.[1]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the potential cytotoxicity of the copper catalyst in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[4] This reaction is "copper-free" and relies on the high ring strain of a cyclooctyne (B158145) to accelerate the cycloaddition with an azide.[10] The release of this ring strain provides the thermodynamic driving force for the reaction to proceed at physiological temperatures without a catalyst.[11]
Commonly used strained cyclooctynes include dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and their derivatives.[1] The reactivity of the cyclooctyne can be tuned by modifying its structure, with more strained alkynes generally exhibiting faster reaction rates.[1]
Mechanism of SPAAC:
The mechanism of SPAAC is a concerted [3+2] cycloaddition, similar to the original Huisgen cycloaddition, but with a significantly lower activation energy due to the strained alkyne. The azide attacks the strained triple bond, leading to a transition state where the new carbon-nitrogen bonds are formed simultaneously, resulting in the formation of a triazole ring. Unlike CuAAC, SPAAC typically produces a mixture of regioisomers, although one may predominate depending on the specific cyclooctyne and azide used.
Quantitative Data Presentation
The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for rapid kinetics against the requirement for biocompatibility. The following tables summarize key quantitative data for these reactions.
Table 1: Comparison of Second-Order Rate Constants for CuAAC and SPAAC
| Reaction Type | Alkyne/Cyclooctyne | Azide | Ligand/Conditions | Second-Order Rate Constant (M⁻¹s⁻¹) |
| CuAAC | Terminal Alkyne | Benzyl Azide | THPTA | 10 - 10⁴[4] |
| Phenylacetylene | Benzyl Azide | Tris(pyridylmethyl)amine | ~1[4] | |
| Propargyl Alcohol | Azido-PEG | TBTA | ~100 | |
| SPAAC | BCN | Benzyl Azide | N/A | ~0.06 - 0.1[1] |
| DIBO | Benzyl Azide | N/A | ~0.3 - 0.7[1] | |
| DBCO | Benzyl Azide | N/A | ~0.6 - 1.0[1] | |
| fluor[11+1]CPP | Benzyl Azide | N/A | 4.7 x 10⁻³ | |
| [9+1]CPP | Benzyl Azide | N/A | 2.2 x 10⁻³ | |
| [11+1]CPP | Benzyl Azide | N/A | 4.5 x 10⁻⁴ |
Note: Reaction rates are highly dependent on the specific substrates, solvent, temperature, and ligand used.
Table 2: Stability of Azide Linkers
| Azide Type | Condition | Stability |
| Alkyl Azides | Thermal (low nitrogen content) | Decompose > 175 °C[5] |
| Strong Acids | React to form toxic and explosive hydrazoic acid (HN₃)[5] | |
| Bases (e.g., 1M NaOH) | Generally stable[5] | |
| Biological Media | Generally stable and bioorthogonal | |
| Aryl Azides | Thermal (ortho-substituted) | Decompose at 80 - 200 °C[5] |
| Strong Acids | React to form HN₃[5] | |
| Bases (e.g., 1M NaOH) | Generally stable[5] | |
| Biological Media | Generally stable and bioorthogonal |
Experimental Protocols
The following are detailed methodologies for performing CuAAC and SPAAC reactions in a research setting.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the labeling of an alkyne-modified protein with an azide-containing fluorescent dye.
Materials:
-
Alkyne-modified protein (e.g., 1 mg/mL in PBS, pH 7.4)
-
Azide-functionalized fluorescent dye (e.g., 10 mM stock in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) (50 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)
-
Sodium ascorbate (100 mM stock in water, freshly prepared)
-
Degassing equipment (e.g., nitrogen or argon line)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein solution (e.g., 100 µL, for a final protein concentration of ~10 µM).
-
Azide-dye solution (e.g., 1 µL of 10 mM stock for a final concentration of 100 µM, 10-fold excess).
-
-
Catalyst Preparation: In a separate tube, prepare the copper-ligand complex by mixing equal volumes of the CuSO₄ and THPTA stock solutions (e.g., 1 µL of each). Let the mixture stand for 1-2 minutes.
-
Initiation of Reaction:
-
Add the copper-ligand complex to the protein-azide mixture (2 µL for a final copper concentration of ~1 mM).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 2 µL of 100 mM stock for a final concentration of ~2 mM).
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the labeled protein from excess reagents using size-exclusion chromatography or another appropriate method.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
This protocol describes the labeling of azide-modified cell surface glycoproteins with a DBCO-functionalized fluorescent dye.
Materials:
-
Cells with azide-modified surface glycoproteins (e.g., cultured mammalian cells metabolically labeled with an azide-containing sugar)
-
DBCO-functionalized fluorescent dye (e.g., 1 mM stock in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to the desired confluency in a suitable format (e.g., glass-bottom dish for imaging).
-
Labeling Solution Preparation: Dilute the DBCO-dye stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Labeling:
-
Remove the existing culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add the DBCO-dye containing medium to the cells.
-
-
Incubation: Incubate the cells at 37 °C in a CO₂ incubator for 30-60 minutes.
-
Washing:
-
Remove the labeling medium.
-
Wash the cells three times with warm PBS to remove unbound dye.
-
-
Imaging: Add fresh culture medium or imaging buffer to the cells and visualize the fluorescence using a fluorescence microscope with appropriate filter sets.
Conclusion
Click chemistry, particularly the azide-alkyne cycloaddition, has become an indispensable tool for researchers across various scientific disciplines. The ability to efficiently and selectively form stable covalent linkages under mild conditions has opened up new avenues for drug discovery, diagnostics, and our fundamental understanding of biological processes. The choice between the copper-catalyzed and strain-promoted variants depends on the specific experimental context, with CuAAC offering superior kinetics and SPAAC providing enhanced biocompatibility for live-cell and in-vivo applications. By understanding the core principles, quantitative aspects, and experimental protocols outlined in this guide, researchers can effectively harness the power of click chemistry with azide linkers to advance their scientific pursuits.
References
- 1. benchchem.com [benchchem.com]
- 2. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Organic azide - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for NH-bis-PEG3-azide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing NH-bis-PEG3-azide, a versatile heterotrifunctional linker, in click chemistry for the precise construction of complex bioconjugates. This linker, featuring a primary amine and two azide (B81097) functionalities separated by flexible polyethylene (B3416737) glycol (PEG) spacers, is particularly valuable in the development of advanced therapeutics and research tools, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound-azide is a powerful tool in bioconjugation, offering the ability to connect multiple molecular entities with high efficiency and specificity. The primary amine serves as a reactive handle for conjugation to molecules bearing activated esters (e.g., NHS esters) or carboxylic acids. The two azide groups enable subsequent derivatization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry. The PEG3 linkers enhance solubility, reduce steric hindrance, and improve the pharmacokinetic properties of the final conjugate.
Key Applications
-
PROTAC Synthesis: The linker can be conjugated to a target protein ligand and an E3 ligase ligand to form a PROTAC, a molecule that induces the degradation of a specific protein of interest.[1][2]
-
Antibody-Drug Conjugates (ADCs): Two drug molecules can be attached to a single linker on an antibody, increasing the drug-to-antibody ratio (DAR).
-
Biomolecule Labeling and Imaging: Fluorophores or other imaging agents can be conjugated to biomolecules for tracking and visualization.
-
Surface Functionalization: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.[3]
Physicochemical Properties
| Property | Value |
| Chemical Name | Bis(2-(2-(2-azidoethoxy)ethoxy)ethyl)amine |
| Molecular Formula | C₁₆H₃₃N₇O₆ |
| Molecular Weight | 419.48 g/mol |
| CAS Number | 1258939-39-7 |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in water, DMSO, DMF, and other common organic solvents |
| Storage | Store at -20°C, protected from light and moisture.[4] |
Experimental Protocols
This section provides detailed protocols for a two-step bioconjugation strategy involving an initial amine-reactive conjugation followed by a click chemistry reaction.
Protocol 1: Conjugation to the Primary Amine of this compound-azide via NHS Ester Chemistry
This protocol describes the reaction of the primary amine on this compound-azide with an N-hydroxysuccinimide (NHS) ester-activated molecule (e.g., a protein ligand for a PROTAC).
Materials:
-
This compound-azide
-
NHS ester-activated molecule of interest
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.
-
Dissolve this compound-azide in the amine-free reaction buffer.
-
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of this compound-azide to the solution of the NHS ester-activated molecule.
-
Add TEA or DIPEA to the reaction mixture to a final concentration of 20-50 mM to maintain a basic pH.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Reaction Quenching:
-
Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting azide-functionalized conjugate using an appropriate chromatography method (e.g., reverse-phase HPLC or size-exclusion chromatography) to remove excess reagents.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the product by LC-MS and/or NMR.
-
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Molar Ratio (NHS:Amine) | 1:1.5 to 1:5 | General NHS ester reaction principles |
| Reaction Time | 1-2 hours (RT) or overnight (4°C) | [5] |
| Expected Yield | > 80% | Dependent on specific reactants |
| Purity (post-purification) | > 95% | Achievable with appropriate chromatography |
Protocol 2A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-modified molecule (e.g., a second ligand or a reporter molecule) to the azide groups of the purified conjugate from Protocol 1.
Materials:
-
Azide-functionalized conjugate (from Protocol 1)
-
Alkyne-modified molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO₄ (10 mM in water), sodium ascorbate (100 mM in water, freshly prepared), and THPTA or TBTA (50 mM in DMSO/water).
-
Dissolve the azide-functionalized conjugate and the alkyne-modified molecule in the reaction buffer.
-
-
CuAAC Reaction:
-
In a reaction vessel, combine the azide-functionalized conjugate (1 equivalent) and the alkyne-modified molecule (2-5 equivalents per azide).
-
Add the copper-stabilizing ligand (THPTA or TBTA) to the reaction mixture.
-
Add CuSO₄ to the mixture.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
Incubate the reaction for 1-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the final bioconjugate using size-exclusion chromatography or another suitable method to remove the copper catalyst and excess reagents.
-
-
Characterization:
-
Analyze the final product by SDS-PAGE to observe the molecular weight shift, and by mass spectrometry to confirm the final molecular weight and purity.
-
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Molar Ratio (Azide:Alkyne) | 1:2 to 1:5 per azide | [6] |
| CuSO₄ Concentration | 50-200 µM | [7] |
| Sodium Ascorbate Concentration | 1-5 mM | [7] |
| Ligand:Copper Ratio | 5:1 | [7] |
| Reaction Time | 1-4 hours (RT) | [8] |
| Expected Yield | > 90% | [9] |
| Purity (post-purification) | > 95% | Achievable with appropriate chromatography |
Protocol 2B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry protocol is ideal for applications involving live cells or other systems where copper toxicity is a concern.
Materials:
-
Azide-functionalized conjugate (from Protocol 1)
-
DBCO (Dibenzocyclooctyne) or BCN (Bicyclo[6.1.0]nonyne)-modified molecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Dissolve the azide-functionalized conjugate in the reaction buffer.
-
Dissolve the DBCO or BCN-modified molecule in a compatible solvent (e.g., DMSO) and then dilute into the reaction buffer.
-
-
SPAAC Reaction:
-
Combine the azide-functionalized conjugate (1 equivalent) with the DBCO or BCN-modified molecule (2-10 equivalents per azide).
-
Incubate the reaction mixture for 2-12 hours at room temperature or 37°C with gentle mixing.
-
-
Purification:
-
Purify the final bioconjugate using size-exclusion chromatography or another appropriate method to remove unreacted reagents.
-
-
Characterization:
-
Analyze the final product by SDS-PAGE to visualize the increase in molecular weight and by mass spectrometry to confirm the identity and purity of the conjugate.
-
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Molar Ratio (Azide:Strained Alkyne) | 1:2 to 1:10 per azide | [10][11] |
| Reaction Time | 2-12 hours (RT or 37°C) | [12] |
| Expected Yield | > 85% | Dependent on specific reactants |
| Purity (post-purification) | > 95% | Achievable with appropriate chromatography |
Visualizations
Caption: Experimental workflow for bioconjugation using this compound-azide.
Caption: PROTAC-mediated protein degradation pathway.[13][14][15][]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-NHS-PEG3-N-bisPEG3-azide, CAS 2182602-16-8 | AxisPharm [axispharm.com]
- 4. NH-bis(PEG3-azide) | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 9. interchim.fr [interchim.fr]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Conjugation of NH-bis-PEG3-NHS Ester to a Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to proteins, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of protein-based drugs. PEGylation can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, extend circulating half-life, and shield it from proteolytic degradation and immunogenic responses.[1]
This document provides a detailed guide on the use of NH-bis-PEG3-NHS ester, a homobifunctional crosslinker, for protein conjugation. This reagent features two N-hydroxysuccinimide (NHS) ester groups at the termini of a short PEG3 linker. The NHS esters react with primary amines (the N-terminal α-amine and the ε-amines of lysine (B10760008) residues) on the protein surface to form stable amide bonds.[2] The "bis" functionality allows for the intramolecular or intermolecular crosslinking of proteins. This application note will cover the reaction mechanism, detailed experimental protocols, purification, and characterization of the resulting protein conjugates.
Reaction Mechanism
The conjugation of this compound-NHS ester to a protein proceeds via the reaction of the NHS esters with primary amine groups on the protein. The reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[3] The primary competing reaction is the hydrolysis of the NHS ester in the aqueous buffer, which increases with pH.[4][5]
Caption: Reaction scheme for protein conjugation with this compound-NHS ester.
Quantitative Data Summary
The efficiency of the conjugation reaction is influenced by several factors, including the molar ratio of the crosslinker to the protein, the protein concentration, the reaction pH, and the incubation time. The following tables provide a summary of typical starting conditions and expected outcomes based on literature for similar NHS ester crosslinkers.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Rationale |
| Molar Excess of this compound-NHS ester | 10 to 50-fold over protein | A molar excess drives the reaction towards completion. The optimal ratio should be determined empirically.[1][4] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency, while lower concentrations may require a higher molar excess of the crosslinker.[6][7] |
| Reaction Buffer | Amine-free buffers (e.g., PBS, Borate, HEPES) | Buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with the NHS ester.[2] |
| Reaction pH | 7.2 - 8.5 | Balances the reactivity of primary amines with the rate of NHS ester hydrolysis.[3] |
| Incubation Temperature | 4°C or Room Temperature | Room temperature reactions are faster, while 4°C can be used to slow down the reaction and potentially minimize protein degradation. |
| Incubation Time | 30 minutes to 4 hours | Shorter times at room temperature, longer times at 4°C. The optimal time depends on the desired degree of labeling.[4][5] |
| Organic Solvent (e.g., DMSO, DMF) | < 10% of final reaction volume | Used to dissolve the NHS ester, but high concentrations can denature the protein.[4] |
Table 2: Example of Molar Ratios and Expected Degree of Labeling for a Model Protein (e.g., BSA)
| Molar Excess of NHS Ester | Protein Concentration | Incubation Time | Expected Degree of Labeling (DOL)* |
| 10-fold | 5 mg/mL | 1 hour at RT | Low to moderate |
| 20-fold | 5 mg/mL | 1 hour at RT | Moderate |
| 50-fold | 2 mg/mL | 2 hours at RT | Moderate to high |
*The Degree of Labeling (DOL) refers to the average number of PEG molecules conjugated to each protein molecule. The actual DOL will depend on the specific protein's number of accessible primary amines and the precise reaction conditions.
Experimental Protocols
This section provides detailed protocols for the conjugation of this compound-NHS ester to a protein, followed by purification and characterization.
Protocol 1: Preparation of Reagents
-
Protein Solution:
-
Prepare the protein solution in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5) at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.
-
-
This compound-NHS Ester Stock Solution:
-
Allow the vial of this compound-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of the crosslinker in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare a 10-20 mM stock solution.[4] For example, to prepare a 10 mM solution, dissolve a small, accurately weighed amount in the appropriate volume of solvent.
-
Note: NHS esters are moisture-sensitive. Prepare the stock solution fresh for each experiment and discard any unused solution.
-
Protocol 2: Conjugation Reaction
-
Add the calculated volume of the this compound-NHS ester stock solution to the protein solution. Gently mix immediately. The final concentration of the organic solvent should be kept below 10% to avoid protein precipitation.[4]
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C. The optimal incubation time should be determined empirically.
-
Quenching the Reaction (Optional but Recommended): To stop the reaction, add a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.[4]
Caption: General experimental workflow for protein conjugation.
Protocol 3: Purification of the PEGylated Protein
After the conjugation reaction, it is crucial to remove unreacted crosslinker, hydrolyzed byproducts, and any unconjugated protein. Several chromatographic techniques can be employed for purification.
-
Size Exclusion Chromatography (SEC): This is one of the most common methods for separating PEGylated proteins from smaller molecules like unreacted crosslinker and NHS byproduct.[5] The increase in hydrodynamic radius upon PEGylation also allows for the separation of proteins with different degrees of labeling.
-
Ion Exchange Chromatography (IEX): The attachment of PEG chains can shield the surface charges of the protein, altering its interaction with an ion-exchange resin. This can be used to separate PEGylated proteins from the unmodified protein and also to resolve species with different degrees of PEGylation.[5]
-
Hydrophobic Interaction Chromatography (HIC): Although less common, HIC can be a useful supplementary technique for purifying PEGylated proteins, especially for polishing steps.
-
Reverse Phase Chromatography (RPC): RPC is often used for analytical purposes to assess the purity of the conjugate and can also be used for preparative purification of smaller proteins and peptides.
Protocol 4: Characterization of the Protein Conjugate
Characterization of the final product is essential to determine the extent of PEGylation and to confirm the integrity of the protein.
-
SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight of the protein after PEGylation. A shift in the band to a higher apparent molecular weight indicates successful conjugation.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the exact molecular weight of the conjugate and thereby calculate the degree of labeling.[1]
-
HPLC Analysis: SEC-HPLC can be used to assess the purity and aggregation state of the final conjugate. RP-HPLC can be used to separate different PEGylated species.[1]
-
Peptide Mapping: To identify the specific lysine residues that have been modified, the PEGylated protein can be digested with a protease (e.g., trypsin), and the resulting peptides can be analyzed by LC-MS/MS.
Troubleshooting
Table 3: Common Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | - Hydrolysis of NHS ester due to moisture. - Incorrect buffer pH (too low). - Presence of primary amines in the buffer. - Insufficient molar excess of NHS ester. | - Store and handle NHS ester under dry conditions. Prepare fresh solutions. - Ensure buffer pH is between 7.2 and 8.5. - Use an amine-free buffer. Perform buffer exchange if necessary. - Increase the molar excess of the NHS ester. |
| Protein Precipitation | - High concentration of organic solvent (DMSO/DMF). - High degree of PEGylation leading to reduced solubility. | - Keep the final concentration of the organic solvent below 10%. - Optimize the molar ratio of the crosslinker to protein to control the degree of labeling. |
| Heterogeneous Product | - Multiple accessible primary amines on the protein surface. | - This is inherent to NHS ester chemistry. Optimize reaction conditions (e.g., lower molar excess, shorter reaction time) to favor mono-conjugation if desired. For site-specific conjugation, other chemistries may be required. |
Conclusion
The conjugation of proteins with this compound-NHS ester is a straightforward and effective method for creating crosslinked or PEGylated proteins with enhanced therapeutic potential. By carefully controlling the reaction conditions, researchers can achieve the desired degree of modification. The protocols and data presented in this application note provide a solid foundation for developing and optimizing the conjugation of this versatile crosslinker to a wide range of proteins. Empirical optimization of the molar ratio of the crosslinker, protein concentration, and reaction time is recommended for each specific protein to achieve the desired outcome.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. glenresearch.com [glenresearch.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lup.lub.lu.se [lup.lub.lu.se]
Application Notes and Protocol for the Deprotection of NH-bis-PEG3-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH-bis-PEG3-Boc is a versatile linker commonly employed in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] Its structure, featuring a central primary amine and two polyethylene (B3416737) glycol (PEG) arms terminating in tert-butyloxycarbonyl (Boc)-protected amines, allows for a controlled and stepwise conjugation strategy. The PEG spacers enhance solubility and provide flexibility, while the Boc protecting groups ensure that the terminal amines are unreactive until their desired point of use.[1] The removal of the Boc groups, or deprotection, is a critical step to expose the primary amines for subsequent conjugation reactions.[1] This document provides a detailed protocol for the complete deprotection of both Boc groups on this compound-Boc using trifluoroacetic acid (TFA), a standard and highly effective method for this transformation.[2]
Reaction and Mechanism
The deprotection of the Boc group is an acid-catalyzed hydrolysis of the carbamate.[3] The reaction proceeds via protonation of the carbamate's carbonyl oxygen by a strong acid like TFA. This is followed by the loss of the stable tert-butyl cation, which generates a carbamic acid intermediate.[4][5] This intermediate is unstable and readily decarboxylates to yield the free primary amine and carbon dioxide gas.[4][5] Under the acidic reaction conditions, the newly formed amine is protonated, resulting in the formation of an ammonium (B1175870) salt (e.g., a TFA salt).[4]
A potential side reaction during Boc deprotection is the alkylation of nucleophilic sites on the substrate or other molecules in the reaction mixture by the liberated tert-butyl cation. While less of a concern for a simple linker like this compound-Boc, this can be a significant issue with more complex molecules containing electron-rich aromatic rings or thiol groups.[6]
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the complete deprotection of this compound-Boc using trifluoroacetic acid. The data is compiled from established protocols for similar Boc-protected amines.
| Parameter | Condition | Expected Outcome | Reference |
| Reagent | Trifluoroacetic acid (TFA) | Complete deprotection | [1][2] |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility and reaction medium | [1][2] |
| TFA Concentration | 20-50% (v/v) in DCM | Efficient deprotection | [2][7] |
| Temperature | Room Temperature (20-25 °C) | Sufficient for reaction completion | [1][2] |
| Reaction Time | 1 - 2 hours | Complete consumption of starting material | [1][8] |
| Expected Yield | >95% (as TFA salt) | High conversion to the desired product | [9] |
Experimental Protocol
This protocol details the procedure for the complete removal of both Boc protecting groups from this compound-Boc.
Materials:
-
This compound-Boc
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for optional neutralization)
-
Brine (saturated NaCl solution) (for optional neutralization)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) (for optional neutralization)
-
Rotary evaporator
-
Toluene (B28343) (for co-evaporation)
-
Thin-layer chromatography (TLC) supplies or LC-MS instrumentation for reaction monitoring
Procedure:
-
Dissolution: Dissolve this compound-Boc in anhydrous DCM at a concentration of approximately 10 mg/mL in a suitable flask equipped with a magnetic stir bar.
-
Acid Addition: To the stirring solution, add an equal volume of TFA. For example, to 10 mL of the this compound-Boc solution, add 10 mL of TFA. This will create a 50% TFA/DCM solution.
-
Reaction: Stir the reaction mixture at room temperature for 1 to 2 hours. The reaction vessel should be left open or equipped with a drying tube to allow for the escape of carbon dioxide gas that evolves during the reaction.[4]
-
Monitoring: Monitor the progress of the deprotection by TLC or LC-MS until the starting material is completely consumed.[1][7] The deprotected product will be more polar than the starting material. For TLC, a more polar eluent system will be required to move the product from the baseline. For LC-MS, a significant shift to an earlier retention time is expected. 1H NMR can also be used to monitor the disappearance of the tert-butyl proton signal, a sharp singlet typically found around 1.4-1.5 ppm.[10]
-
Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[1]
-
TFA Removal: To ensure the complete removal of residual TFA, add toluene (e.g., 3 x 10 mL) to the residue and evaporate under reduced pressure after each addition.[1]
-
Product Isolation: The resulting product, the di-TFA salt of the deprotected amine (NH₂-bis(PEG3-NH₂)), will appear as an oil or a solid. This product can often be used directly in subsequent steps without further purification.
Optional Neutralization (to obtain the free amine):
-
Dissolve the residue from step 7 in DCM.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salts.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free diamine.
Diagrams
Caption: Experimental workflow for the deprotection of this compound-Boc.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for PROTAC Synthesis Utilizing a PEG3 Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology with PEG3 Linkers
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] A typical PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the polyubiquitination of the target protein, marking it for degradation by the proteasome.[3]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[4][5] Specifically, a PEG3 linker, composed of three ethylene (B1197577) glycol units, offers a balance of flexibility and water solubility, which can improve the pharmacokinetic properties of the PROTAC molecule.[5][6] The length and composition of the linker are critical for optimizing the geometry of the ternary complex to facilitate efficient ubiquitination and subsequent degradation of the target protein.[7]
Mechanism of Action
PROTACs operate by bringing a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[3]
Data Presentation: Quantitative Analysis of PEG3-Linked PROTACs
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes quantitative data for representative PROTACs that utilize a PEG3 linker, targeting the Bromodomain-containing protein 4 (BRD4).
| PROTAC Name/Reference | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| BRD4 PROTAC Example 1 | BRD4 | VHL Ligand | MV4-11 | 55 | 85 | [4] |
| ARV-771 | BRD2/3/4 | VHL Ligand | 22Rv1, VCaP, LnCaP95 | < 5 | >90 | [6][8] |
| dBET1 derivative | BRD4 | Cereblon Ligand | MDA-MB-231 | 60 | >90 | [9] |
Experimental Protocols
General Synthesis of a BRD4-Targeting PROTAC with a PEG3 Linker via Amide Coupling
This protocol describes a general method for the synthesis of a BRD4-targeting PROTAC by coupling a JQ1 derivative (BRD4 ligand) with a pomalidomide (B1683931) derivative (Cereblon E3 ligase ligand) using a PEG3 linker.
Materials:
-
Amine-functionalized JQ1 derivative (1.0 eq)
-
Pomalidomide-PEG3-carboxylic acid (1.1 eq)
-
HATU (1.2 eq)[10]
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[11]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reverse-phase HPLC system
-
LC-MS and NMR instruments
Procedure:
-
Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the amine-functionalized JQ1 derivative in anhydrous DMF.[11]
-
Addition of Reagents: To the solution, add the Pomalidomide-PEG3-carboxylic acid, followed by DIPEA. Stir the mixture for 5 minutes at room temperature.[11]
-
Activation and Coupling: In a separate vial, dissolve HATU in a small amount of anhydrous DMF. Add the HATU solution dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-12 hours.[10][11]
-
Reaction Monitoring: Monitor the progress of the reaction by LC-MS to confirm the formation of the desired product and consumption of the starting materials.[11]
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by reverse-phase preparative HPLC to obtain the pure PROTAC. The use of reverse-phase HPLC is often necessary for polar PROTAC molecules.[11]
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
Western Blot Protocol for Assessing BRD4 Degradation
This protocol outlines the steps to quantify the degradation of BRD4 in cultured cells following treatment with a synthesized PROTAC.[12][13]
Materials:
-
Human cancer cell line expressing BRD4 (e.g., THP-1, MDA-MB-231)[12]
-
Synthesized BRD4-targeting PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate the cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a DMSO vehicle control.[14]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[13][14]
-
Signaling Pathways
Downstream Effects of BRD4 Degradation
BRD4 is a key epigenetic reader that plays a crucial role in the regulation of oncogenes such as c-Myc.[12] The degradation of BRD4 by a PROTAC leads to the downregulation of its target genes, resulting in anti-proliferative effects and the induction of apoptosis in cancer cells.[11][15]
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. benchchem.com [benchchem.com]
- 5. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 7. Design, synthesis, and biological evaluation of BRD4 degraders - East China Normal University [pure.ecnu.edu.cn]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. growingscience.com [growingscience.com]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Maleimide-Thiol Coupling with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The maleimide-thiol coupling reaction is a cornerstone of bioconjugation chemistry, prized for its high specificity and efficiency in forming stable thioether bonds.[1][2] This Michael addition reaction is particularly valuable in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), diagnostic agents, and precisely modified biomolecules.[1][2] The incorporation of Polyethylene Glycol (PEG) linkers in this process enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugates.[1] These notes provide detailed protocols and guidance on the critical reaction conditions to ensure successful and reproducible maleimide-thiol coupling with PEG linkers.
Reaction Mechanism and Influencing Factors
The reaction proceeds via a Michael addition, where a nucleophilic thiolate anion attacks one of the carbon atoms of the maleimide's carbon-carbon double bond.[1][2] This reaction is highly selective for thiols, especially within a pH range of 6.5 to 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.[1][3]
Several key factors influence the kinetics and specificity of the maleimide-thiol reaction:
-
pH: The reaction rate is highly dependent on the pH of the buffer system. The optimal pH range is between 6.5 and 7.5.[1][4] Below pH 6.5, the reaction is significantly slower, while above pH 7.5, the maleimide (B117702) group becomes increasingly susceptible to hydrolysis, and the reaction with amines becomes more competitive.[1][3]
-
Temperature: The reaction is typically performed at room temperature (20-25°C) or at 4°C.[4] Lower temperatures can be used to slow down the reaction and minimize potential side reactions, which is beneficial for sensitive biomolecules.[4][5]
-
Reagent Concentration and Molar Ratio: A molar excess of the maleimide-containing reagent is generally used to drive the reaction to completion.[4][6] A 10- to 20-fold molar excess of the PEG-maleimide over the thiol-containing molecule is a common starting point.[1][6]
-
Buffer Composition: It is crucial to use buffers that do not contain thiol-containing compounds, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, as these will compete with the target thiol.[4] Recommended buffers include Phosphate-Buffered Saline (PBS), Tris, and HEPES.[4][7]
-
Reducing Agents: For proteins with cysteine residues involved in disulfide bonds, a reduction step is necessary prior to conjugation.[4][8] Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent as it does not contain a thiol group and therefore does not need to be removed before the addition of the maleimide reagent.[4][9]
Summary of Reaction Conditions
The following tables summarize the key quantitative data for optimizing maleimide-thiol coupling reactions.
Table 1: pH Effects on Maleimide-Thiol Reaction
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis[3][4] |
Table 2: Typical Reaction Times and Temperatures
| Temperature | Typical Reaction Time | Notes |
| 4°C | Overnight (8-16 hours) | Recommended for sensitive proteins to minimize degradation.[4] |
| Room Temperature (20-25°C) | 30 minutes - 4 hours | Faster reaction kinetics.[4][6] |
| 37°C | ~30 minutes | Can be used to accelerate the reaction, but may not be suitable for all biomolecules.[4][5] |
Table 3: Recommended Reagent Concentrations and Ratios
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL (50-100 µM for IgG) | Ensure adequate concentration for efficient reaction.[1][7] |
| PEG-Maleimide Molar Excess | 10- to 20-fold | Drives the reaction to completion.[1][6] |
| TCEP (for reduction) Molar Excess | 10- to 50-fold | To reduce disulfide bonds and generate free thiols.[1][7] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Thiol-Containing Protein with a PEG-Maleimide
This protocol outlines a general procedure for the conjugation of a PEG-maleimide to a protein with available free thiol groups.
Materials:
-
Thiol-containing protein
-
PEG-Maleimide
-
Conjugation Buffer: Degassed PBS, Tris, or HEPES buffer, pH 7.0-7.5.[7][8] The inclusion of 5-10 mM EDTA can help prevent the re-oxidation of thiols.[10]
-
Reducing Agent (optional): TCEP (Tris(2-carboxyethyl)phosphine)
-
Quenching Reagent (optional): L-cysteine or N-ethylmaleimide
-
Purification column (e.g., size-exclusion chromatography)
-
Anhydrous DMSO or DMF for dissolving PEG-Maleimide[8]
Procedure:
-
Protein Preparation:
-
Dissolve the thiol-containing protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.[1][8]
-
If the protein's disulfide bonds need to be reduced to generate free thiols, add a 10- to 50-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[1] It is not necessary to remove the excess TCEP.[11]
-
-
PEG-Maleimide Preparation:
-
Immediately before use, prepare a stock solution of the PEG-Maleimide in a suitable solvent like anhydrous DMSO or DMF.[8]
-
-
Conjugation Reaction:
-
Add the PEG-Maleimide stock solution to the protein solution to achieve the desired molar ratio (a 10- to 20-fold molar excess is a good starting point).[1][6] Add the PEG-Maleimide solution dropwise while gently stirring.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[6] Protect the reaction from light if using a light-sensitive molecule.[1]
-
-
Quenching the Reaction (Optional):
-
Purification:
Protocol 2: Characterization of the Conjugate
A. Determination of Degree of Labeling (DOL)
The extent of conjugation can be determined using spectrophotometry if the PEG-linker or the attached molecule has a distinct absorbance. Alternatively, mass spectrometry can provide a precise measurement of the number of PEG-maleimide molecules conjugated to the protein.[4]
B. Monitoring Reaction Progress with RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to monitor the progress of the conjugation reaction and to purify the final conjugate.[4]
-
Materials: HPLC system with a C18 column, Mobile Phase A (e.g., 0.1% TFA in water), Mobile Phase B (e.g., 0.1% TFA in acetonitrile), UV detector.[4]
-
Procedure: A typical gradient might be from 5% to 95% Mobile Phase B over 30 minutes. The unconjugated protein, unreacted PEG-maleimide, and the final conjugate will have different retention times, allowing for their separation and quantification.[4]
Visualizations
Caption: Maleimide-Thiol Coupling Reaction Overview.
Caption: Experimental Workflow for Maleimide-Thiol Conjugation.
Caption: Potential Side Reactions in Maleimide Chemistry.
Troubleshooting and Considerations
-
Maleimide Instability: Maleimide reagents are susceptible to hydrolysis, especially at pH values above 7.5.[3][12] Therefore, aqueous solutions of maleimide-containing products should be prepared immediately before use.[3] For storage, use a dry, water-miscible solvent such as DMSO or DMF.[3]
-
Thioether Bond Stability: While generally stable, the thioether bond formed can undergo a retro-Michael reaction, leading to thiol exchange, particularly in the presence of high concentrations of other thiols or at higher pH.[2][13][14]
-
Thiazine (B8601807) Rearrangement: A potential side-reaction can occur with N-terminal cysteine residues, leading to the formation of a thiazine impurity, which can complicate purification and characterization.[15][16] This is more prominent at higher pH.[15]
-
Oxygen Exclusion: To prevent the re-formation of disulfide bonds after reduction, it is advisable to carry out thiol modifications in an oxygen-free environment by using degassed buffers and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[8][11]
-
Storage of Conjugates: For long-term storage, it is recommended to add stabilizers like BSA (5-10 mg/mL) and a bacteriostatic agent such as sodium azide (B81097) (0.01-0.03%) to the conjugate solution.[7] The conjugate should be stored at 4°C, protected from light. For storage at -20°C, glycerol (B35011) can be added to a final concentration of 50%.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. biotium.com [biotium.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. creativepegworks.com [creativepegworks.com]
- 15. bachem.com [bachem.com]
- 16. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Proteins with NH-bis-PEG3 Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to labeling proteins using NH-bis-PEG3 derivatives. This class of bifunctional linkers offers a versatile platform for a range of bioconjugation applications, from fundamental research to the development of novel therapeutics. The protocols and data presented herein are intended to serve as a detailed resource for researchers aiming to leverage the unique properties of these branched polyethylene (B3416737) glycol (PEG) linkers.
Introduction to this compound Derivatives
This compound derivatives are branched linkers characterized by a central primary or secondary amine and two polyethylene glycol arms, each with a length of three PEG units. The termini of these PEG arms are typically functionalized for conjugation, often with amine groups protected by a tert-butyloxycarbonyl (Boc) group (NH-bis(PEG3-Boc)) or activated as N-hydroxysuccinimide (NHS) esters for reaction with primary amines.
The branched structure of these linkers provides several advantages over traditional linear PEG linkers:
-
Increased Hydrophilicity: The PEG chains enhance the water solubility of the resulting protein conjugate, which is particularly beneficial when working with hydrophobic payloads and can help prevent aggregation.[1]
-
Improved Pharmacokinetics: The hydrophilic nature of PEG can create a hydration shell around the conjugate, potentially shielding it from premature clearance and extending its circulation half-life.
-
Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker and payload, reducing the risk of an immune response.[1]
-
Higher Drug-to-Antibody Ratios (DAR): The bifunctional nature of the branched linker allows for the attachment of two molecules of interest to a single conjugation site on a protein, enabling a higher payload density. This is a significant advantage in the development of antibody-drug conjugates (ADCs).[1]
Key Applications
The unique properties of this compound derivatives make them valuable tools in several areas of research and drug development:
-
Antibody-Drug Conjugates (ADCs): These linkers are used to attach cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells. The branched nature of the linker can facilitate higher DARs without promoting aggregation.[1]
-
PROteolysis TArgeting Chimeras (PROTACs): this compound derivatives can serve as the linker connecting a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand. This ternary complex induces the ubiquitination and subsequent degradation of the target protein by the proteasome.
-
Peptide Modification: These linkers can be used as scaffolds to create branched peptide structures for various applications.
-
Surface Functionalization: The multiple reactive groups on the linker can be used to modify surfaces for biosensor development and other applications.
Signaling Pathway: PROTAC-Mediated Protein Degradation
A primary application of this compound derivatives is in the synthesis of PROTACs. These heterobifunctional molecules hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate a target protein.
Caption: PROTAC-mediated degradation of a target protein via the ubiquitin-proteasome pathway.
Experimental Workflow for Protein Labeling
The general workflow for labeling a protein with an this compound derivative involves several key steps, from initial protein preparation to final characterization of the conjugate.
Caption: General experimental workflow for labeling proteins with this compound derivatives.
Detailed Experimental Protocols
Protocol 1: Boc Deprotection of NH-bis(PEG3-Boc)
This protocol is necessary if starting with the Boc-protected version of the linker to expose the terminal primary amines for subsequent conjugation reactions.
Materials:
-
NH-bis(PEG3-Boc)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve NH-bis(PEG3-Boc) in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting deprotected linker (NH₂-bis(PEG3-NH₂) as a TFA salt) can be used directly in the next step or after neutralization.
-
For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the free amine.
Protocol 2: Conjugation of an Amine-Reactive this compound-NHS Ester to an Antibody
This protocol describes the labeling of an antibody with a pre-activated this compound-NHS ester.
Materials:
-
Antibody of interest
-
This compound-NHS ester
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the amine-free reaction buffer.
-
Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.[2]
-
-
NHS Ester Solution Preparation:
-
Allow the vial of this compound-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[2]
-
-
Conjugation Reaction:
-
Add the desired molar excess of the NHS ester solution to the antibody solution. A 10- to 50-fold molar excess is a common starting point.[1]
-
Gently mix the reaction mixture immediately. Ensure the final concentration of the organic solvent is less than 10%.[2]
-
Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.[2]
-
-
Quenching:
-
Purification:
-
Remove excess, unreacted NHS ester and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[2]
-
Protocol 3: Purification of the PEGylated Antibody
Effective purification is crucial to remove unreacted reagents and byproducts. Size-exclusion chromatography (SEC) is a commonly used method.
Materials:
-
Crude PEGylated antibody solution from Protocol 2
-
SEC column with an appropriate molecular weight cutoff
-
HPLC system
-
Purification buffer (e.g., PBS, pH 7.4)
Procedure:
-
Equilibrate the SEC column with the purification buffer.
-
Load the quenched reaction mixture onto the column.
-
Elute the protein with the purification buffer at a constant flow rate.
-
Monitor the elution profile by UV absorbance at 280 nm. The PEGylated antibody will typically elute earlier than the unconjugated antibody and other smaller molecules.
-
Collect the fractions corresponding to the PEGylated antibody peak.
-
Pool the relevant fractions and concentrate if necessary using an appropriate ultrafiltration device.
Data Presentation
The efficiency of the labeling reaction is a critical parameter. The following table provides a representative example of how varying the molar ratio of an NHS-activated PEG linker to an antibody can influence the resulting average drug-to-antibody ratio (DAR). Actual results will depend on the specific antibody, linker, and reaction conditions.
| Molar Ratio (Linker:Antibody) | Protein Concentration | Reaction Time | Temperature | Average DAR (Determined by Mass Spectrometry) |
| 10:1 | 5 mg/mL | 1 hour | Room Temp | 2.5 |
| 20:1 | 5 mg/mL | 1 hour | Room Temp | 4.1 |
| 50:1 | 5 mg/mL | 1 hour | Room Temp | 6.8 |
| 20:1 | 1 mg/mL | 2 hours | 4°C | 3.5 |
Characterization of the Labeled Protein
Thorough characterization of the final conjugate is essential to confirm successful labeling and to determine the extent of modification.
-
SDS-PAGE: A simple method to visualize the increase in molecular weight of the protein after conjugation. The PEGylated protein will migrate slower than the unconjugated protein.
-
UV-Vis Spectroscopy: Can be used to determine the protein concentration and, if the conjugated molecule has a distinct absorbance, the degree of labeling can be estimated.
-
Mass Spectrometry (MS): The most accurate method for determining the molecular weight of the conjugate and calculating the drug-to-antibody ratio (DAR).[3][4] Electrospray ionization (ESI) coupled with liquid chromatography (LC-MS) is commonly used for this purpose.[3]
-
Hydrophobic Interaction Chromatography (HIC): Can be used to separate and quantify different drug-loaded species (e.g., DAR 0, 2, 4, etc.) based on the increased hydrophobicity imparted by the payload.
Workflow for PROTAC Synthesis using this compound-Boc
This workflow illustrates the stepwise synthesis of a PROTAC molecule using an this compound-Boc linker.
Caption: Stepwise synthesis of a PROTAC molecule using an this compound-Boc linker.
References
Application Notes and Protocols for Surface Functionalization using NH-bis-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH-bis-PEG3-acid is a heterobifunctional linker molecule designed for the modification and functionalization of surfaces. Its unique structure, featuring a central primary amine and two terminal carboxylic acid groups connected by flexible polyethylene (B3416737) glycol (PEG) spacers, offers a versatile platform for bioconjugation and material science applications. The PEG chains enhance the hydrophilicity of the modified surface, which can reduce non-specific protein adsorption and improve biocompatibility.[1][2] The terminal carboxylic acids can be activated to react with primary amine groups on a surface, while the central amine provides an additional point for subsequent conjugation of other molecules.
This document provides a detailed protocol for the covalent immobilization of this compound-acid onto amine-functionalized surfaces. The procedure involves the activation of the terminal carboxylic acid groups using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry, followed by the formation of stable amide bonds with surface amines.[2][3]
Data Presentation
The following table summarizes typical quantitative parameters for the surface functionalization protocol using this compound-acid. These values are based on protocols for similar bis-acid PEG linkers and may require optimization for specific substrates and applications.[3][4]
| Parameter | Value | Notes |
| Reagents | ||
| This compound-acid Concentration | 1-10 mM | In an appropriate activation buffer. |
| EDC Molar Excess (over -COOH) | 1.5 - 2-fold | Freshly prepared solution. |
| NHS/Sulfo-NHS Molar Excess (over -COOH) | 1.5 - 2-fold | Freshly prepared solution. |
| Reaction Conditions | ||
| Activation pH | 4.5 - 6.0 | Using a buffer like MES. |
| Activation Time | 15 - 30 minutes | At room temperature. |
| Coupling pH | 7.2 - 8.5 | Using a buffer like PBS or HEPES. |
| Coupling Time | 2 - 4 hours at RT, or overnight at 4°C | Gentle agitation is recommended. |
| Surface Characterization | ||
| Water Contact Angle | Decrease of 10°-30° | Indicates increased hydrophilicity. |
| XPS C1s Peak | Presence of C-O bond peak (~286.5 eV) | Confirms the presence of the PEG linker.[5] |
| XPS N1s Peak | Attenuation of substrate amine signal | Indicates successful conjugation. |
Experimental Protocols
This protocol details the steps for the covalent attachment of this compound-acid to an amine-functionalized surface (e.g., amine-coated microplates, silica (B1680970) beads, or nanoparticles).
Materials
-
This compound-acid HCl salt
-
Amine-functionalized surface (substrate)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.4
-
Washing Buffer: 1X PBS with 0.05% Tween-20 (PBST)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
High-purity water
Equipment
-
Standard laboratory glassware
-
pH meter
-
Orbital shaker or rocker
-
Centrifuge (for nanoparticle substrates)
-
Reaction vessels (e.g., microcentrifuge tubes, glass vials)
Procedure
Part A: Activation of this compound-acid
-
Prepare Reagents: Allow all reagents to equilibrate to room temperature before use. Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO (e.g., 10 mg/mL) immediately before the activation step.[4] Prepare a stock solution of this compound-acid in the Activation Buffer (e.g., 10 mg/mL).
-
Activation Reaction:
-
In a reaction vessel, dilute the this compound-acid stock solution with Activation Buffer to the desired final concentration (e.g., 1-5 mM).
-
Add the freshly prepared EDC solution to the this compound-acid solution to achieve a 1.5 to 2-fold molar excess over the carboxylic acid groups.
-
Immediately add the NHS (or Sulfo-NHS) solution to the mixture, also at a 1.5 to 2-fold molar excess over the carboxylic acid groups.
-
Mix the components thoroughly by vortexing or pipetting.
-
Incubate the reaction for 15-30 minutes at room temperature to generate the amine-reactive NHS ester.[4]
-
Part B: Coupling to the Amine-Functionalized Surface
-
Surface Preparation: Wash the amine-functionalized surface three times with Coupling Buffer to remove any contaminants and to equilibrate the pH. If using a particulate substrate, centrifuge to pellet the material between washes.
-
Conjugation Reaction:
-
Immediately after the activation step, add the solution of activated this compound-acid to the prepared amine-functionalized surface. Ensure the entire surface is covered with the solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation (e.g., on an orbital shaker).[4]
-
-
Quenching:
-
Remove the coupling solution from the surface.
-
Add the Quenching Buffer to the surface and incubate for 30 minutes at room temperature. This step deactivates any unreacted NHS esters, preventing non-specific binding in subsequent steps.
-
-
Washing:
-
Wash the surface three to five times with Washing Buffer (PBST) to remove unreacted linker, byproducts (e.g., EDC-urea), and quenching reagents.
-
Perform a final rinse with high-purity water to remove any residual detergent.
-
-
Storage: The surface functionalized with this compound-acid is now ready for further applications or can be stored in an appropriate buffer at 4°C.
Visualizations
Experimental Workflow
Caption: Workflow for surface functionalization.
Signaling Pathway (Illustrative Example)
This diagram illustrates a hypothetical signaling pathway that could be initiated by a ligand immobilized on a surface functionalized with this compound-acid.
Caption: Ligand-receptor signaling pathway.
References
- 1. Protocols | BroadPharm [broadpharm.com]
- 2. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
- 3. Modulation of Dendritic Cell Function via Nanoparticle-Induced Cytosolic Calcium Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Determining the Drug-to-Antibody Ratio for NH-bis-PEG3 ADCs: An Application Guide
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, representing the average number of drug molecules conjugated to a single antibody. An optimal DAR is crucial for achieving the desired therapeutic window, as a low DAR may result in diminished efficacy, while a high DAR can lead to increased toxicity and potential stability issues.
This application note provides a detailed guide for determining the DAR of ADCs constructed using a non-cleavable NH-bis-PEG3 linker. This linker, which connects the drug to the antibody via a stable amide bond, offers enhanced hydrophilicity and pharmacokinetic properties. We will explore the three primary analytical techniques for DAR determination: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS). Detailed protocols, data interpretation guidelines, and a comparison of these methods are presented to assist researchers in selecting the most suitable approach for their specific needs.
Core Principles of DAR Determination
The conjugation of hydrophobic small molecule drugs to an antibody increases its overall hydrophobicity. This principle forms the basis for chromatographic separation techniques used in DAR analysis. Different drug-loaded species (e.g., DAR0, DAR2, DAR4) will exhibit distinct hydrophobic profiles, allowing for their separation and quantification.
Key Analytical Techniques for DAR Determination
A summary of the key performance characteristics of the most common techniques for DAR determination is presented below.
| Feature | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Information Provided | Average DAR and distribution of drug-loaded species (e.g., DAR0, 2, 4, 6, 8). | Average DAR and distribution of drug-loaded light and heavy chains. | Average DAR, distribution of drug-loaded species, and mass confirmation. |
| Resolution | High for different DAR species. | High for light and heavy chains and their drug-loaded forms. | High for different DAR species with mass accuracy. |
| Sample Condition | Native, non-denaturing conditions. | Denaturing conditions, often requires reduction. | Both native and denaturing conditions are possible. |
| Throughput | Moderate | High | Moderate |
| MS Compatibility | Challenging due to high salt concentrations. | Readily compatible. | Direct measurement. |
| Primary Application | QC release and stability testing. | Characterization and QC. | In-depth characterization and identification. |
I. Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used technique for the characterization of ADCs as it separates molecules based on their hydrophobicity under non-denaturing conditions, thus preserving the native structure of the ADC. Species with a higher number of conjugated drugs are more hydrophobic and therefore bind more strongly to the stationary phase.
Experimental Protocol: HIC for DAR Analysis
1. Materials and Reagents:
-
ADC sample (e.g., this compound ADC)
-
Mobile Phase A: High salt buffer (e.g., 2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC or UHPLC system with a UV detector
2. Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
Filter the sample through a 0.22 µm filter before injection.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Gradient | 0-20 min: 0-100% Mobile Phase B |
4. Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the relative percentage of each species.
-
The average DAR is calculated using the following formula: Average DAR = Σ (% Peak Area of each species × DAR value of that species) / 100
Visualization of HIC Workflow
Purifying Progress: A Guide to HPLC-Based Purification of PEGylated Proteins
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the rapidly evolving landscape of biopharmaceuticals, the covalent attachment of polyethylene (B3416737) glycol (PEG) to proteins, or PEGylation, has emerged as a cornerstone technology to enhance the therapeutic properties of protein-based drugs. This modification can significantly improve a protein's solubility, extend its in-vivo half-life, and reduce its immunogenicity. However, the inherent complexity of the PEGylation reaction, which often yields a heterogeneous mixture of products, presents a significant purification challenge. High-Performance Liquid Chromatography (HPLC) has become an indispensable tool for the characterization and purification of these complex biomolecules. This application note provides a comprehensive overview and detailed protocols for the purification of PEGylated proteins using various HPLC techniques.
The selection of the appropriate HPLC method is critical and depends on the specific characteristics of the PEGylated protein and the impurities to be removed. The most commonly employed HPLC modes for this application are Size-Exclusion Chromatography (SEC), Reversed-Phase Chromatography (RP-HPLC), and Ion-Exchange Chromatography (IEX-HPLC). Each technique offers unique advantages for separating PEGylated conjugates from unreacted protein, free PEG, and different PEGylated species.
Key HPLC Techniques for PEGylated Protein Purification
-
Size-Exclusion Chromatography (SEC-HPLC): This technique separates molecules based on their hydrodynamic radius.[][2] As PEGylation increases the size of the protein, SEC is highly effective for removing smaller molecules like unreacted PEG and native proteins from the larger PEGylated conjugates.[][3] It is often one of the initial methods used in a purification strategy.[]
-
Reversed-Phase Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity.[] It is a powerful tool for separating PEGylated proteins from their unmodified counterparts and can even resolve positional isomers, which are proteins PEGylated at different sites.[4][5]
-
Ion-Exchange Chromatography (IEX-HPLC): IEX-HPLC separates molecules based on their net surface charge.[] The attachment of PEG chains can shield the surface charges of a protein, altering its interaction with the ion-exchange resin.[][3] This property allows for the effective separation of proteins with different degrees of PEGylation and can also be used to separate positional isomers.[][6][7]
The following sections provide detailed protocols and comparative data to guide researchers, scientists, and drug development professionals in selecting and implementing the most suitable HPLC method for their specific PEGylated protein purification needs.
Experimental Workflow for PEGylated Protein Purification
The general workflow for purifying PEGylated proteins involves several key stages, from the initial reaction mixture to the final, purified product. The choice of chromatography steps and their order is crucial for achieving high purity and yield.
Caption: General workflow for the purification and analysis of PEGylated proteins.
Comparative Overview of HPLC Methods
The choice of HPLC method depends on the specific separation goal. The following table summarizes the key characteristics and applications of the primary HPLC techniques used for PEGylated protein purification.
| HPLC Method | Principle of Separation | Primary Application in PEGylation | Advantages | Disadvantages |
| Size-Exclusion (SEC) | Hydrodynamic Radius (Size) | Removal of unreacted PEG and native protein; Separation based on the degree of PEGylation.[] | Robust and simple method development.[2] | Limited resolution for species with similar sizes; Cannot separate positional isomers.[5] |
| Reversed-Phase (RP-HPLC) | Hydrophobicity | High-resolution separation of PEGylated species from unmodified protein; Separation of positional isomers.[4][5] | Excellent selectivity for positional isomers.[5] | Can cause protein denaturation; Requires organic solvents. |
| Ion-Exchange (IEX) | Net Surface Charge | Separation based on the degree of PEGylation; Separation of positional isomers.[][6] | High capacity; Non-denaturing conditions. | Separation efficiency can decrease with increasing PEGylation.[3] |
| Hydrophobic Interaction (HIC) | Hydrophobicity (milder than RP) | Orthogonal separation to IEX and SEC.[] | Maintains protein structure; Less denaturing than RP-HPLC. | Lower capacity and resolution compared to other methods.[] |
Detailed Experimental Protocols
The following protocols provide starting points for developing a purification strategy for your specific PEGylated protein. Optimization of these parameters is often necessary to achieve the desired separation.
Protocol 1: Size-Exclusion Chromatography (SEC-HPLC)
This protocol is designed for the initial cleanup of a PEGylation reaction mixture to separate the PEGylated protein from unreacted PEG and native protein.
1. Sample Preparation:
-
Centrifuge the PEGylation reaction mixture to remove any precipitated material.
-
Filter the supernatant through a 0.22 µm filter.
-
Dilute the sample in the mobile phase if necessary to reduce viscosity and improve peak shape.
2. HPLC System and Column:
-
HPLC System: A standard HPLC or UPLC system equipped with a UV detector.
-
Column: A size-exclusion column suitable for the molecular weight range of the PEGylated protein (e.g., Zenix SEC-150, TSKgel G3000SWxl).[8][9]
3. Chromatographic Conditions:
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.[8] L-arginine (e.g., 200 mM) can be added to the mobile phase to reduce non-specific interactions.[2]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: Ambient.[8]
-
Detection: UV at 214 nm or 280 nm.[8]
-
Injection Volume: 20 µL.[8]
4. Data Analysis:
-
The PEGylated protein will elute earlier than the native protein and much earlier than the free PEG.
-
Collect fractions corresponding to the PEGylated protein peak for further purification or analysis.
Protocol 2: Reversed-Phase Chromatography (RP-HPLC)
This protocol is suitable for the high-resolution separation of PEGylated species, including positional isomers.
1. Sample Preparation:
-
Prepare the sample as described in the SEC-HPLC protocol.
-
The sample should be dissolved in the initial mobile phase (Mobile Phase A).
2. HPLC System and Column:
-
HPLC System: A standard HPLC or UPLC system with a gradient pump and UV detector.
-
Column: A reversed-phase column with a wide pore size (e.g., 300 Å) and a C4 or C18 stationary phase (e.g., Jupiter C4, Jupiter C18).[4][5] C4 columns are often preferred for larger proteins.[5]
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[4]
-
Mobile Phase B: 0.085% TFA in 90% Acetonitrile / 10% water.[4]
-
Gradient: A linear gradient from 20% to 65% B over 25 minutes is a good starting point.[4] The gradient slope should be optimized for the specific separation (e.g., 1-2% B per minute).[5]
-
Column Temperature: 45 °C can improve peak shape and resolution.[4][5]
-
Detection: UV at 220 nm.[4]
-
Post-run: Include a high organic wash (e.g., 90% B for 5 minutes) followed by column re-equilibration at initial conditions.[4][5]
4. Data Analysis:
-
PEGylated proteins will generally elute later than the native protein due to the increased hydrophobicity imparted by the PEG chain.
-
Positional isomers may be resolved as distinct peaks.
Protocol 3: Ion-Exchange Chromatography (IEX-HPLC)
This protocol is effective for separating PEGylated proteins based on the degree of PEGylation and for resolving positional isomers. Cation-exchange chromatography is commonly used.[6][10][11]
1. Sample Preparation:
-
Buffer exchange the sample into the initial mobile phase (Mobile Phase A) using dialysis or a desalting column.
-
Filter the sample through a 0.22 µm filter.
2. HPLC System and Column:
-
HPLC System: A standard HPLC or UPLC system with a gradient pump and UV detector.
-
Column: A cation-exchange column (e.g., SP-Sepharose HP, PolyCAT A).[7]
3. Chromatographic Conditions:
-
Mobile Phase A: A low ionic strength buffer, e.g., 20 mM Sodium Phosphate, pH 6.0.
-
Mobile Phase B: A high ionic strength buffer, e.g., 20 mM Sodium Phosphate, 1 M NaCl, pH 6.0.
-
Gradient: A linear gradient from 0% to 100% B over a specified time (e.g., 30-60 minutes).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 280 nm.
4. Data Analysis:
-
The elution order on an ion-exchanger is often determined by the PEG-to-protein mass ratio, with more highly PEGylated species eluting earlier due to charge shielding.[7]
-
Collect fractions for further analysis or pooling.
Logical Relationships in HPLC Method Selection
The selection of an appropriate HPLC method is a logical process based on the desired outcome of the purification step.
Caption: Decision tree for selecting an HPLC method based on the purification goal.
Conclusion
The purification of PEGylated proteins is a critical step in the development of biotherapeutics. HPLC offers a versatile and powerful platform for achieving the high levels of purity required. By understanding the principles of SEC, RP-HPLC, and IEX-HPLC, and by systematically applying and optimizing the protocols outlined in this application note, researchers can effectively navigate the challenges of PEGylated protein purification. The choice of method will ultimately depend on the specific properties of the protein and the PEG moiety, as well as the desired purity and scale of the final product.
References
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. blob.phenomenex.com [blob.phenomenex.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. HPLC Analysis of Size Exclusion Separation of Proteins and PEGylated Proteins application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Application Note: Mass Spectrometry Analysis of NH-bis-PEG3 Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
The NH-bis(PEG3) linker is a branched, hydrophilic molecule increasingly utilized in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and PROTACs.[1] Its structure, featuring a central primary amine and two arms terminating in protected functional groups (commonly Boc-protected amines), allows for the precise attachment of multiple molecules.[2] This branched architecture can enhance the solubility of the final conjugate, provide a shielding effect to reduce immunogenicity, and enable higher drug-to-antibody ratios (DARs) without promoting aggregation.[3]
Accurate characterization of these complex biomolecules is critical for ensuring product consistency, efficacy, and safety. Mass spectrometry (MS) is an indispensable analytical tool for this purpose, providing precise information on molecular weight, purity, degree of conjugation, and structural integrity.[4][5] This application note provides detailed protocols for the analysis of NH-bis-PEG3 conjugates using Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
Analytical Challenges in PEGylated Conjugate Analysis
The analysis of PEGylated biomolecules by mass spectrometry presents unique challenges:
-
Heterogeneity: Commercial PEG reagents can be polydisperse, meaning they consist of a distribution of molecules with varying numbers of ethylene (B1197577) glycol units. While discrete PEG (dPEG®) linkers like this compound have a defined molecular weight, the conjugation process itself can result in a heterogeneous mixture of products with different numbers of linkers attached (e.g., varying DARs).[6][7]
-
Spectral Congestion: The inherent polydispersity, coupled with the propensity of large molecules to acquire multiple charges during electrospray ionization, leads to complex and overlapping mass spectra that can be difficult to interpret.[5][7]
-
Ion Suppression: The presence of salts, detergents, and polymers (including excess PEG) in the sample can interfere with the ionization process, leading to reduced signal intensity.[8][9]
Mass Spectrometry Workflow for this compound Conjugates
A typical workflow for the characterization of this compound conjugates involves several key stages, from initial conjugation to final data interpretation. The choice between ESI-LC/MS and MALDI-TOF MS depends on the specific analytical need; ESI-LC/MS offers high resolution and separation for complex mixtures, while MALDI-TOF MS is often faster for determining average molecular weight and purity.[4][5]
Experimental Protocols
Protocol 1: Conjugation and Sample Preparation
This protocol describes a representative conjugation of a protein (e.g., a monoclonal antibody) with a payload using an this compound linker, followed by sample preparation for MS analysis.
Materials:
-
Protein (e.g., monoclonal antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NH-bis(PEG3)-linker-payload complex
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) column
-
Centrifugal filters (e.g., 50K MWCO for antibodies)[6]
-
Acetonitrile (ACN) and Formic Acid (FA)
Procedure:
-
Conjugation: Add the linker-payload complex to the protein solution. A 10- to 50-fold molar excess of the linker-payload is a common starting point, but this requires optimization.[3]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[3]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15-30 minutes.[3]
-
Purification: Remove unreacted linker-payload and byproducts using an SEC column.[3]
-
Buffer Exchange (for ESI-MS): Exchange the purified conjugate into a volatile buffer like 10 mM ammonium acetate using centrifugal filters. This step is crucial to remove non-volatile salts that interfere with ESI.[6]
-
Final Dilution:
Protocol 2: ESI-LC/MS Analysis
Electrospray ionization coupled with liquid chromatography is ideal for analyzing complex mixtures of PEGylated conjugates, offering both separation and high-resolution mass data.[4]
Instrumentation & Parameters:
-
LC System: UHPLC or HPLC system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.[6][11]
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Data Acquisition: Acquire full scan MS data over a relevant m/z range (e.g., m/z 500-4000).
Post-Column Amine Addition (Optional but Recommended): To simplify complex spectra from large PEGylated proteins, a charge-stripping agent like triethylamine (B128534) (TEA) can be added post-column. This reduces the number of charge states and collapses the signal into fewer, more intense peaks, aiding deconvolution.[11][12] A syringe pump can deliver a solution of 0.2-1% TEA at a low flow rate (e.g., 10 µL/min) through a T-connector before the ESI source.[7][12]
Protocol 3: MALDI-TOF MS Analysis
MALDI-TOF MS is a rapid technique for determining the molecular weight distribution of a sample. It is particularly useful for assessing purity and the average degree of conjugation.
Instrumentation & Parameters:
-
Matrix Solution: Prepare a 10 mg/mL solution of a suitable matrix (e.g., sinapinic acid for large proteins, α-cyano-4-hydroxycinnamic acid (CHCA) for smaller conjugates) in 50:50 (v/v) acetonitrile/water with 0.1% TFA.[4]
-
Sample-Matrix Preparation: Mix the diluted sample (from Protocol 1) and the matrix solution in a 1:10 ratio (sample:matrix).[4]
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.[4]
-
Mass Spectrometer: A MALDI-TOF mass spectrometer.
-
Ionization Mode: Positive ion reflector mode.[4]
-
Laser: Nitrogen laser (337 nm).
-
Mass Range: Calibrate the instrument across a mass range appropriate for the expected conjugate mass (e.g., m/z 10,000 - 200,000 for an ADC).
-
Data Analysis: Identify peaks corresponding to the singly and doubly charged ions of the conjugate species. Sodiated ([M+Na]+) and potassiated ([M+K]+) adducts are common.[4]
Data Presentation and Interpretation
The primary goal of MS analysis is to determine the zero-charge mass of the conjugate species present in the sample. For ESI-MS data, this requires a deconvolution algorithm to convert the raw spectrum of multiply charged ions into a simplified spectrum showing mass.[3][6]
Key Data Points to Extract:
-
Mass of Unconjugated Protein: Confirms the identity of the starting material.
-
Mass of Conjugated Species: Determines the number of linker-payloads attached. The mass difference between conjugated and unconjugated protein should correspond to the mass of the added moieties.
-
PEG Heterogeneity: In the deconvoluted spectrum, a distribution of peaks separated by 44.0262 Da (the mass of one ethylene glycol unit) indicates polydispersity in the PEG chain itself, though this is less common with discrete PEGs.[4][12]
-
Purity: The relative abundance of the desired conjugate peak(s) compared to impurities or unconjugated protein.
Table 1: Example Quantitative Data for a Hypothetical Conjugate
| Species | Theoretical Monoisotopic Mass (Da) | Observed Deconvoluted Mass (Da) | Expected ESI-MS Adducts (m/z) | Expected MALDI-TOF Adducts (m/z) |
| Unconjugated mAb | 148000.00 | 148001.12 | [M+zH]z+ | [M+H]+, [M+2H]2+ |
| mAb + 1 Linker-Payload | 149500.00 | 149501.25 | [M+zH]z+ | [M+H]+, [M+2H]2+ |
| mAb + 2 Linker-Payloads | 151000.00 | 151001.41 | [M+zH]z+ | [M+H]+, [M+2H]2+ |
| Free Linker-Payload | 1500.00 | 1500.65 | [M+H]+, [M+Na]+ | [M+H]+, [M+Na]+, [M+K]+ |
Note: This table is for illustrative purposes. Actual observed masses and adducts will vary based on the specific molecules and instrument conditions.
Troubleshooting
Effective troubleshooting is key to successful MS analysis. The following flowchart outlines common problems and potential solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. enovatia.com [enovatia.com]
- 7. sciex.com [sciex.com]
- 8. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 12. ingenieria-analitica.com [ingenieria-analitica.com]
Application Notes and Protocols for Storage and Handling of NH-bis-PEG3 Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the proper storage, handling, and utilization of NH-bis-PEG3 compounds. This family of bifunctional polyethylene (B3416737) glycol (PEG) linkers is integral to advanced bioconjugation, drug delivery, and the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Adherence to these protocols is crucial for ensuring the stability, reactivity, and reproducibility of experimental outcomes.
Overview of this compound Compounds
This compound linkers are characterized by a central secondary amine with two polyethylene glycol arms, each comprising three ethylene (B1197577) glycol units. The termini of these PEG arms are functionalized with various reactive groups, providing a versatile platform for bioconjugation. The PEG chains enhance the solubility and bioavailability of the resulting conjugates while offering a flexible spacer.[1][2] This document focuses on three common derivatives:
-
NH-bis(PEG3-Boc): Features tert-butyloxycarbonyl (Boc)-protected terminal amines, allowing for a controlled, stepwise conjugation strategy.[1]
-
NH-bis(PEG3-azide): Contains terminal azide (B81097) groups for use in "click chemistry" reactions.[3]
-
NH-bis(PEG3-OH): Possesses terminal hydroxyl groups that can be used for further chemical modification.
Physicochemical Properties
A clear understanding of the physicochemical properties of each this compound derivative is essential for its effective use.
| Property | NH-bis(PEG3-Boc) | NH-bis(PEG3-azide) | NH-bis(PEG3-OH) |
| Chemical Formula | C₂₆H₅₃N₃O₁₀[4] | C₁₆H₃₃N₇O₆[5] | C₁₆H₃₅NO₈[6] |
| Molecular Weight | 567.7 g/mol [4] | 419.48 g/mol [5] | 369.45 g/mol [6] |
| CAS Number | 2055024-51-4[4] | 1258939-39-7[5] | 63721-14-2[6] |
| Purity | ≥98%[4] | ≥98%[7] | Information not available |
| Appearance | White to off-white solid | Information not available | Information not available |
| Solubility | Water, DMSO, DCM, DMF[4] | Soluble in DMSO | Information not available |
Storage and Handling
Proper storage and handling are critical to prevent degradation and maintain the reactivity of this compound compounds.
| Compound | Storage Conditions | Handling Recommendations |
| NH-bis(PEG3-Boc) | Store at -20°C in a desiccated environment.[8] | Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare fresh solutions in anhydrous, amine-free solvents (e.g., DMSO, DMF) immediately before use.[8] |
| NH-bis(PEG3-azide) | Store at -20°C, protected from light and moisture.[5][9] Can be stored in solvent at -80°C for up to one year.[5] | Use freshly prepared anhydrous solutions (e.g., DMF, DMSO) for maximum stability.[9] Shipped at ambient temperature, but long-term storage should be at -20°C.[3] |
| NH-bis(PEG3-OH) | Store at -5°C, keep dry and avoid sunlight.[10][11] | Follow general laboratory safety procedures. |
Safety Precautions
While specific safety data for all this compound compounds are not available, general laboratory safety precautions should be followed. For azide-containing compounds, it is important to be aware of their potential reactivity.
| Precaution | Recommendation |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses, gloves, and a lab coat. |
| Ventilation | Work in a well-ventilated area or a chemical fume hood. |
| In case of contact | Skin: Wash with plenty of soap and water. Eyes: Flush with copious amounts of water. Seek medical attention if irritation persists. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. |
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound compounds in common bioconjugation applications.
NH-bis(PEG3-Boc) Protocols
Protocol 1: Boc Deprotection of NH-bis(PEG3-Boc)
This protocol describes the removal of the Boc protecting groups to expose the terminal primary amines for subsequent conjugation.[1]
Materials:
-
NH-bis(PEG3-Boc)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve NH-bis(PEG3-Boc) in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).
-
The resulting deprotected linker (NH₂-bis(PEG3-NH₂) as a TFA salt) can be used directly in the next step or after neutralization.
-
For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
Protocol 2: Conjugation of a Carboxylic Acid to the Deprotected Linker
This protocol outlines the coupling of a carboxyl-containing molecule to the newly exposed primary amines of the deprotected linker via an NHS ester intermediate.[1]
Materials:
-
Deprotected NH-bis(PEG3-NH₂)
-
Carboxyl-containing molecule
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the carboxyl-containing molecule (1 equivalent) and NHS (2.2 equivalents) in anhydrous DMF.
-
Add EDC or DCC (2.2 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid by forming an NHS ester.
-
In a separate flask, dissolve the deprotected linker (1 equivalent) in anhydrous DMF and add TEA or DIPEA (3 equivalents).
-
Add the activated NHS ester solution to the linker solution and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the conjugate by preparative reverse-phase HPLC.
NH-bis(PEG3-azide) Protocol
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction
This protocol describes the conjugation of the terminal azide groups of NH-bis(PEG3-azide) to an alkyne-containing molecule.
Materials:
-
NH-bis(PEG3-azide)
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
DMSO or other suitable solvent
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the NH-bis(PEG3-azide) and the alkyne-containing molecule in DMSO.
-
Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and THPTA in a suitable buffer.
-
Add the copper catalyst solution to the reaction mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Monitor the reaction progress by LC-MS or HPLC.
-
Purify the conjugate using an appropriate method, such as size-exclusion chromatography or reverse-phase HPLC.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of NHS ester: NHS esters are moisture-sensitive. | Ensure proper storage and handling to prevent moisture contamination. Prepare fresh solutions in anhydrous solvents immediately before use.[8] |
| Incorrect buffer pH: The optimal pH for NHS ester reactions is 7.2-8.5.[8] | Verify the reaction buffer pH. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis.[8] | |
| Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) will compete with the target molecule. | Use an amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer. Perform a buffer exchange if necessary.[8] | |
| Protein Precipitation | High concentration of organic solvent: Solvents like DMSO or DMF can denature proteins. | Keep the final concentration of the organic solvent below 10%.[8] |
| Use of a hydrophobic NHS ester: The resulting conjugate may have reduced solubility. | Using a PEGylated linker like this compound can increase the hydrophilicity and solubility of the final conjugate.[8] | |
| Lack of Reproducibility | Inconsistent NHS ester activity: Due to moisture sensitivity, the activity can vary. | Always handle the reagent carefully and prepare fresh solutions for each experiment. |
| Variations in reaction conditions: | Ensure consistent pH, temperature, and reaction times between experiments. |
Conclusion
This compound compounds are powerful tools in bioconjugation and drug development. Their proper storage, handling, and the use of optimized protocols are paramount to achieving successful and reproducible results. By following the guidelines outlined in these application notes, researchers can effectively utilize these versatile linkers to advance their scientific objectives.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. NH-bis(PEG3-azide), 1258939-39-7 | BroadPharm [broadpharm.com]
- 4. NH-bis(PEG3-Boc), 2055024-51-4 | BroadPharm [broadpharm.com]
- 5. NH-bis(PEG3-azide) | TargetMol [targetmol.com]
- 6. NH-bis(PEG3-OH) | C16H35NO8 | CID 123132110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. benchchem.com [benchchem.com]
- 9. N-NHS-PEG3-N-bisPEG3-azide, CAS 2182602-16-8 | AxisPharm [axispharm.com]
- 10. Boc-NH-PEG3-OH | CAS:139115-92-7 | Biopharma PEG [biochempeg.com]
- 11. NH2-PEG3-OH, 6338-55-2, GMP Standard PEG Linker- Biopharma PEG [biochempeg.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in NH-bis-PEG3-azide Click Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve issues of low yield in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions involving NH-bis-PEG3-azide.
Troubleshooting Guide
Low or no product yield is a common challenge in click chemistry. This guide provides a systematic approach to identifying and resolving the root cause of low yields in your this compound-azide click reaction.
Diagram: Troubleshooting Workflow for Low-Yield Click Reactions
Caption: Troubleshooting workflow for low-yield copper-catalyzed click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: My click reaction with this compound-azide has a low yield. What are the most common causes?
Several factors can contribute to low reaction yields.[1][2] The most common issues are related to the catalyst, reagents, or reaction conditions.[2] Specifically for this compound-azide, steric hindrance can also play a significant role due to the bulky nature of the branched PEG linker.[3]
Q2: How can I be sure my copper catalyst is active?
The active catalyst in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[4][5] To ensure an active catalyst:
-
Use a fresh source of a Cu(I) salt (e.g., CuBr or CuI) or, more commonly, generate Cu(I) in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate (B8700270).[5][6]
-
Always use a stabilizing ligand , such as tris-(benzyltriazolylmethyl)amine (TBTA) for organic solvents or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) for aqueous media.[2][4] These ligands protect the Cu(I) from oxidation and can accelerate the reaction.[7]
-
Degas your reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.[4][8]
Q3: What are the optimal reaction conditions for a click reaction with this compound-azide?
While the optimal conditions can be substrate-dependent, a good starting point is outlined in the table below. For bioconjugation, it's crucial to maintain conditions that preserve the integrity of the biomolecule.
| Parameter | Recommended Condition | Rationale & Notes |
| Solvent | A variety of solvents can be used, including DMF, DMSO, acetonitrile, and mixtures of t-BuOH/water.[4][9] | Ensure both your alkyne substrate and this compound-azide are fully soluble.[1] For biomolecules, aqueous buffers like phosphate (B84403) or HEPES are common.[10] |
| pH | 7-9 for bioconjugations.[4] A broader range of 4-12 is generally tolerated.[5] | Avoid Tris buffer as it can chelate copper and inhibit the reaction.[4][10] |
| Temperature | Room temperature to 60°C. | While many reactions proceed at room temperature, gentle heating can improve yields, especially with sterically hindered substrates.[2][4] |
| Stoichiometry | Use a slight excess (e.g., 1.5-2 equivalents) of the more accessible or less critical reagent.[1] | This can help drive the reaction to completion. |
| Catalyst Loading | Typically 0.01-0.05 equivalents of Cu(II) salt. | Insufficient catalyst is a common reason for low yield. |
| Ligand to Copper Ratio | A 5:1 ligand to copper ratio is often recommended for bioconjugations.[4] | This ensures the copper remains stabilized and active. |
| Reducing Agent | 0.1-0.5 equivalents of sodium ascorbate (freshly prepared). | A sufficient excess is needed to maintain the copper in the active Cu(I) state.[4] |
Q4: Could steric hindrance from the this compound-azide linker be the issue?
Yes, steric hindrance is a significant consideration. The two PEG3 arms of the this compound-azide molecule can physically block the azide (B81097) groups from reacting efficiently with the alkyne, especially if the alkyne substrate is also bulky.[3][11] To address this:
-
Increase the reaction temperature or prolong the reaction time. [2] This can provide the necessary energy to overcome the activation barrier.
-
If possible, modify your alkyne-containing molecule to include a longer, more flexible spacer arm, which can increase the distance between the bulky components and the reactive alkyne.[1]
Q5: How can I improve the solubility of my reactants?
Poor solubility of either the this compound-azide or the alkyne partner can lead to a heterogeneous reaction mixture and reduced reaction rates.[1] Consider the following:
-
Use a co-solvent such as DMSO or DMF.[7] For reactions with proteins, keep the percentage of organic solvent low to avoid denaturation.[1]
-
Ensure that the chosen buffer system is compatible with all reactants.
Q6: What is the best way to purify the product of my click reaction?
Purification strategies depend on the nature of your final product.
-
For small molecules: Standard techniques like column chromatography, recrystallization, or precipitation are often effective.[2]
-
For bioconjugates (e.g., proteins): Methods such as dialysis, size-exclusion chromatography, or affinity chromatography can be used to remove excess reagents and the copper catalyst.[2] It may be necessary to add a chelating agent like EDTA to quench the reaction and sequester the copper before purification.[4]
Experimental Protocols
General Protocol for Small Molecule CuAAC Reaction
This protocol is a starting point for the click reaction of this compound-azide with a small molecule alkyne in an organic solvent.
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne (1.0 eq) in DMF.
-
Prepare a stock solution of this compound-azide (1.1 eq) in DMF.
-
Prepare a stock solution of CuSO₄·5H₂O (0.05 eq) in deionized water.
-
Prepare a stock solution of TBTA (0.05 eq) in a 1:4 mixture of DMF/t-BuOH.
-
Prepare a fresh stock solution of sodium ascorbate (0.1-0.2 eq) in deionized water.
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne solution.
-
Add the this compound-azide solution.
-
Add the solvent (e.g., DMF or a mixture of t-BuOH/water).
-
Add the TBTA solution.
-
Add the CuSO₄ solution.
-
Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Reaction and Workup:
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
-
General Protocol for Bioconjugation in Aqueous Buffer
This protocol is adapted for conjugating this compound-azide to an alkyne-modified biomolecule.
-
Reagent Preparation:
-
Prepare a solution of the alkyne-modified biomolecule (1.0 eq) in a compatible buffer (e.g., phosphate buffer, pH 7.4). Avoid Tris buffer.[4][10]
-
Prepare a stock solution of this compound-azide (2-10 eq) in a compatible solvent (e.g., DMSO or water).
-
Prepare a premixed catalyst solution by dissolving CuSO₄·5H₂O (e.g., 0.05 eq) and THPTA (0.25 eq) in deionized water.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 0.5 eq) in deionized water.
-
-
Reaction Setup:
-
To the solution of the alkyne-modified biomolecule, add the this compound-azide solution.
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the sodium ascorbate solution.
-
Initiate the reaction by adding the premixed CuSO₄/THPTA solution.
-
-
Reaction and Purification:
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C with gentle mixing.
-
Monitor the reaction progress using an appropriate technique (e.g., SDS-PAGE or LC-MS).
-
Purify the conjugate using a suitable method such as dialysis or size-exclusion chromatography to remove excess reagents and the copper catalyst.
-
Summary of Key Quantitative Parameters
| Parameter | Small Molecule Synthesis | Bioconjugation |
| Alkyne | 1.0 eq | 1.0 eq |
| Azide | 1.1 eq | 2-10 eq |
| CuSO₄ | 0.01-0.05 eq | ~0.05 eq |
| Ligand (TBTA/THPTA) | 0.05 eq | 0.25 eq |
| Sodium Ascorbate | 0.1-0.2 eq | ~0.5 eq |
| Temperature | Room Temp - 60°C | 4°C - Room Temp |
| Time | 1-24 hours | 1-16 hours |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NH-bis-PEG3 Conjugation
Welcome to the technical support center for NH-bis-PEG3 conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your conjugation experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is NH-bis(PEG3-Boc) and what are its primary applications?
A1: NH-bis(PEG3-Boc) is a versatile, trifunctional linker molecule. It features a central primary amine (-NH2) and two polyethylene (B3416737) glycol (PEG) arms, each terminating in a tert-butyloxycarbonyl (Boc)-protected amine.[1][2] The PEG spacers enhance solubility and provide flexibility, while the acid-labile Boc protecting groups enable a controlled, stepwise (orthogonal) synthesis.[1][3] Its primary applications are in bioconjugation for creating complex molecules like:
-
Antibody-Drug Conjugates (ADCs): Attaching two drug molecules to a targeting antibody.[1]
-
Proteolysis-Targeting Chimeras (PROTACs): Linking a target protein ligand and an E3 ubiquitin ligase ligand.[1][2]
-
Surface Functionalization. [1]
Q2: What is the optimal pH for reacting an NHS ester with the primary amine of a molecule?
A2: The optimal pH range for the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is typically between 7.2 and 8.5.[4] A pH of 8.3-8.5 is often recommended as the ideal balance to ensure the primary amine is sufficiently deprotonated and nucleophilic while minimizing the hydrolysis of the NHS ester.[4] At a pH below 7.2, the amine group is protonated and less reactive, whereas at a pH above 8.5, the rate of NHS ester hydrolysis increases significantly, which can lead to lower conjugation yields.[4]
Q3: Which buffers are compatible with NHS ester reactions?
A3: Amine-free buffers are essential for successful NHS ester conjugations. Compatible buffers include:
-
Phosphate-buffered saline (PBS)
-
HEPES
-
Borate (B1201080) buffers
-
Carbonate-bicarbonate buffers[4]
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, thereby reducing conjugation efficiency.[4] If your molecule is in an incompatible buffer, a buffer exchange step using dialysis or gel filtration is necessary before starting the conjugation reaction.[4]
Q4: How should I dissolve and handle my NH-bis(PEG3-Boc) reagent?
A4: NHS esters like those that would be reacted with the central amine of NH-bis(PEG3-Boc) are sensitive to moisture. They should be stored in a desiccated environment at -20°C.[4] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[4] It is best to dissolve the reagent in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[4] For NH-bis(PEG3-Boc) specifically, it is soluble in DMSO, dichloromethane (B109758) (DCM), and DMF.[4] Always prepare fresh solutions for each experiment.[4]
Q5: What is the primary side reaction that competes with the desired conjugation?
A5: The main competing side reaction is the hydrolysis of the NHS ester. In this reaction, the NHS ester reacts with water to form an unreactive carboxylic acid and N-hydroxysuccinimide.[4] The rate of this hydrolysis is highly dependent on pH, increasing as the pH becomes more alkaline.[4]
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation reactions.
Problem 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Hydrolysis of NHS ester | Ensure proper, desiccated storage of the NHS ester.[4] Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[4] |
| Incorrect buffer pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[4] A pH that is too low results in protonated, unreactive amines, while a pH that is too high accelerates hydrolysis.[4] |
| Presence of primary amines in the buffer | Use an amine-free buffer such as PBS, HEPES, or borate buffer.[4] If necessary, perform a buffer exchange before the reaction.[4] |
| Insufficient molar excess of NHS ester | The optimal molar ratio depends on reactant concentrations. For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be necessary.[4] |
| Steric hindrance | The bulky PEG3-Boc arms can block the central amine.[2] Standard EDC/NHS coupling may be insufficient.[2] Switch to more potent coupling agents like HATU, HBTU, or PyBOP.[2] Consider increasing the reaction temperature or using microwave heating.[2] |
Problem 2: Protein Precipitation During or After Conjugation
| Possible Cause | Recommended Solution |
| High concentration of organic solvent | Keep the final concentration of DMSO or DMF in the reaction mixture below 10%, as higher concentrations can denature the protein.[4] |
| Use of a hydrophobic NHS ester | The resulting conjugate may have reduced solubility. Using a PEGylated NHS ester can increase the hydrophilicity of the final conjugate.[4] |
Problem 3: Lack of Reproducibility
| Possible Cause | Recommended Solution |
| Inconsistent NHS ester activity | Due to their moisture sensitivity, the activity of NHS esters can vary. Always handle the reagent carefully and prepare fresh solutions for each experiment.[4] |
| Variations in reaction conditions | Ensure consistent pH, temperature, and reaction time between experiments to achieve reproducible results.[4] |
Experimental Protocols
General Protocol for NHS Ester Coupling to an Amine
This protocol provides a general guideline for the conjugation of a protein with an NHS ester.
-
Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5).[4]
-
Protein Solution Preparation: Dissolve the protein to be conjugated in the reaction buffer at a concentration of 1-10 mg/mL.[4] If the protein is in a buffer containing primary amines, perform a buffer exchange.[4]
-
NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[4]
-
Reaction Initiation: Add the desired molar excess of the NHS ester solution to the protein solution and mix gently.[4]
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.[4] Optimal time may need to be determined empirically.[4]
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.[4][5] Incubate for 15-30 minutes at room temperature.[5]
-
Purification: Remove excess, unreacted NHS ester and byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC).[4][5]
Orthogonal Synthesis Strategy using NH-bis(PEG3-Boc)
This strategy involves a stepwise conjugation, leveraging the Boc-protecting groups.
Step 1: Initial Conjugation to the Central Amine The central, unprotected primary amine of NH-bis(PEG3-Boc) is functionalized first, typically via amide bond formation with a carboxylic acid-containing molecule.[3]
| Parameter | Condition |
| Reactants | Molecule A (1.0 eq), NH-bis(PEG3-Boc) (1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq) |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature |
| Reaction Time | 4-12 hours |
| Purification | Silica Gel Chromatography |
| Expected Yield | 70-90% |
Step 2: Selective Mono-Deprotection of a Boc Group Achieving selective removal of only one of the two Boc groups is critical and requires carefully controlled conditions.[3]
| Parameter | Condition |
| Reagent | 10% TFA in DCM (1.5 eq) |
| Solvent | Anhydrous DCM |
| Temperature | 0 °C |
| Reaction Time | 30-60 minutes (monitor closely) |
| Purification | Reverse-Phase HPLC |
| Expected Yield | 30-50% (of mono-deprotected product) |
Step 3 & 4: Subsequent Conjugations The newly exposed primary amine can then be reacted with a second molecule.[3] The final Boc group can then be removed for a third conjugation if desired.[3]
Purification and Analysis
Following the conjugation reaction, it is essential to purify and characterize the product.
| Technique | Purpose |
| Size-Exclusion Chromatography (SEC) | Effective for separating the larger bioconjugate from smaller, unreacted molecules.[1] |
| Reverse-Phase HPLC (RP-HPLC) | Excellent for analytical purity assessment and small-scale purification of PEGylated compounds.[6][7] Can separate the more hydrophobic Boc-protected conjugate from unreacted starting materials.[6] |
| Mass Spectrometry (ESI-MS or MALDI-TOF) | Confirms the molecular weight of the final conjugate and can determine the drug-to-antibody ratio (DAR).[1] |
| ¹H NMR Spectroscopy | Useful for monitoring the deprotection of Boc groups by observing the disappearance of the tert-butyl proton signal around 1.4-1.5 ppm.[6] |
| SDS-PAGE | Visualizes the increase in molecular weight of a protein after conjugation.[1] |
References
Technical Support Center: Optimizing PROTAC Linker Length for Improved Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of linker length in Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation. What are the potential linker-related issues?
A1: This is a common challenge that often points to issues with the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), where the linker plays a critical role.[1][2][3]
Troubleshooting Steps:
-
Incorrect Linker Length: The linker might be too short, causing steric hindrance that prevents the two proteins from binding simultaneously.[1][4] Conversely, a linker that is too long could lead to an unstable complex where the proteins are not held in a productive orientation for ubiquitination.[1][4]
-
Solution: Synthesize a library of PROTACs with systematically varied linker lengths (e.g., using different numbers of polyethylene (B3416737) glycol (PEG) or alkyl units) to identify the optimal distance.[3][5]
-
-
Suboptimal Linker Attachment Points: The position where the linker connects to the target protein ligand ("warhead") and the E3 ligase ligand is crucial.[3][4] An incorrect attachment point can interfere with the binding of either ligand to its respective protein.
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker may orient the target protein in a way that its surface lysine (B10760008) residues are not accessible to the E2 ubiquitin-conjugating enzyme, preventing ubiquitination.[1][2]
Q2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can linker optimization help mitigate this?
A2: The "hook effect" occurs when high PROTAC concentrations favor the formation of unproductive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex required for degradation.[1][3] While inherent to the PROTAC mechanism, linker design can significantly influence its severity.[1][6]
Troubleshooting Steps:
-
Promote Positive Cooperativity: A well-designed linker can stabilize the ternary complex by promoting favorable protein-protein interactions. This "positive cooperativity," where the binding of the first protein increases the affinity for the second, makes the ternary complex more stable even at high PROTAC concentrations, thus mitigating the hook effect.[1]
-
Solution: Modify the linker's length and composition. The optimal linker is highly dependent on the specific target and E3 ligase pair.[1]
-
-
Confirm the Hook Effect: Ensure the observed bell-shaped curve is a genuine hook effect.
-
Solution: Perform a wide dose-response experiment to clearly define the concentration at which the effect begins.[3]
-
Q3: My PROTAC has poor cell permeability and/or low aqueous solubility. How can I address this by modifying the linker?
A3: The linker significantly contributes to the overall physicochemical properties of the PROTAC molecule.[1][2] Since PROTACs are often large molecules, achieving good cell permeability is a common challenge.[3][7]
Troubleshooting Steps:
-
Modify Linker Composition: The chemical nature of the linker can be altered to improve its properties.[]
-
Solution: Incorporate hydrophilic elements like polyethylene glycol (PEG) units to improve aqueous solubility.[][9] To improve cell permeability, consider linkers that allow the PROTAC to adopt folded conformations that shield polar surface area.[7][10] More rigid linkers may also enhance conformational stability.[]
-
-
Balance Flexibility and Rigidity: A highly flexible linker might adopt conformations in solution that are not conducive to crossing the cell membrane.
-
Solution: Experiment with more rigid linker designs containing aromatic rings or double bonds, which can limit conformational flexibility and potentially improve permeability by favoring a more compact structure.[][10]
-
-
Verify Target Engagement: Confirm that the PROTAC is reaching its intracellular target.
Quantitative Data on Linker Length Optimization
The optimal linker length is highly specific to the target protein and E3 ligase pair. The following tables summarize quantitative data from published studies, illustrating the impact of linker length on degradation efficacy.
Table 1: ERα-Targeting PROTACs (VHL Recruitment) [12]
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
Data indicates a 16-atom linker is optimal for ERα degradation.[12][13]
Table 2: TBK1-Targeting PROTACs [12]
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
A 21-atom linker showed the highest potency for TBK1 degradation.[12][14]
Table 3: BRD4-Targeting PROTACs (VHL Recruitment with PEG Linkers) [15]
| Linker | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) |
| PEG3 | 55 | 85% | 1.2 |
| PEG4 | 20 | 95% | 2.5 |
| PEG5 | 15 | >98% | 3.1 |
| PEG6 | 30 | 92% | 2.8 |
A PEG5 linker provided the optimal balance of degradation potency and cell permeability for this BRD4 PROTAC series.[15]
Note: DC50 is the concentration of a PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. A lower DC50 value indicates higher potency.[15][16]
Visualizations
Caption: The PROTAC-mediated protein degradation pathway.
Caption: Relationship between linker length and PROTAC efficacy.
Caption: General experimental workflow for PROTAC linker optimization.
Experimental Protocols
Protocol 1: Western Blot for Quantifying Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[1][5]
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC or DMSO (vehicle control) for a desired time (e.g., 18-24 hours).[5]
2. Cell Lysis:
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
3. Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.[5]
4. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween® 20 (TBST) for 1 hour at room temperature.[5]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
5. Detection and Analysis:
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate DC50 and Dmax values based on the dose-response curve.[15]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to qualitatively or semi-quantitatively detect the formation of the ternary complex in cells.[5]
1. Cell Treatment and Lysis:
-
Treat cells with the PROTAC or DMSO for a short period (e.g., 2-4 hours) to capture the transient ternary complex.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40).[5]
2. Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the target protein or the E3 ligase (e.g., anti-VHL or anti-CRBN) overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose (B213101) or magnetic beads to pull down the antibody-protein complexes (incubation for 2-4 hours at 4°C).[5]
3. Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.[5]
4. Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against the target protein and the E3 ligase to detect the co-precipitated proteins. An increased signal for the co-precipitated partner in the PROTAC-treated sample compared to the control indicates ternary complex formation.[5]
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a biophysical technique used to measure the real-time kinetics of binary and ternary complex formation, providing quantitative data on binding affinities (KD), and association (ka) and dissociation (kd) rates.[1]
1. Chip Preparation:
-
Immobilize a high-purity binding partner (e.g., the E3 ligase) onto the surface of a sensor chip.
2. Binary Interaction Analysis:
-
To measure PROTAC-E3 ligase binding, flow solutions of the PROTAC at various concentrations over the chip surface.
-
To measure PROTAC-Target binding, a similar experiment can be set up with the target protein immobilized.
3. Ternary Complex Analysis:
-
To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein (the analyte) over the E3 ligase-immobilized surface.[1] The binding response will indicate the formation of the three-part complex. Analysis of the kinetics can also reveal cooperativity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Essential Role of Linkers in PROTACs [axispharm.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. benchchem.com [benchchem.com]
- 13. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Preventing Aggregation of ADCs with PEG Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with Antibody-Drug Conjugates (ADCs) that utilize Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in ADC formulations?
A1: Aggregation of ADCs is a complex issue arising from the inherent properties of the antibody, the physicochemical characteristics of the linker and payload, and the experimental conditions.[1] Key contributing factors include:
-
Hydrophobicity: The conjugation of highly hydrophobic payloads and linkers to an antibody can expose or create hydrophobic patches on the protein surface. This increases the likelihood of intermolecular interactions, which can lead to aggregation.[2][3]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules can increase the overall hydrophobicity of the ADC, making it more prone to aggregation.[4] Higher DARs often lead to faster clearance from the body and reduced stability.
-
Unfavorable Buffer Conditions: The composition of the buffer, including its pH and salt concentration, is critical for ADC stability. Aggregation can be triggered by buffer conditions that do not sufficiently shield electrostatic interactions or that are close to the antibody's isoelectric point (pI), where the molecule has no net charge and is least soluble.[3][5]
-
Conjugation Chemistry: The chemical methods used to attach the drug-linker to the antibody can sometimes induce conformational changes in the antibody, exposing hydrophobic regions and promoting aggregation.[4][5] Solvents used to dissolve hydrophobic payloads can also disrupt the antibody's structure.[3]
-
Manufacturing and Storage Conditions: Manufacturing processes that involve high shear forces, such as reaction mixing and ultrafiltration, can lead to protein denaturation and aggregation.[4] Exposure to thermal stress, repeated freeze-thaw cycles, and even light can also accelerate product degradation and aggregation.[1][4][6]
Q2: How do PEG linkers help prevent ADC aggregation?
A2: Polyethylene glycol (PEG) linkers are a valuable tool in ADC design to mitigate aggregation.[7] Their primary functions in this regard are:
-
Increased Hydrophilicity: PEG is a hydrophilic polymer. Incorporating a PEG chain into the linker dramatically increases the overall water solubility of the ADC, counteracting the hydrophobicity of the payload.[7][8][] This helps to keep the ADC stable and soluble in the bloodstream.[7]
-
Steric Hindrance and Shielding: The flexible PEG chains form a "hydration shell" around the ADC.[8][10] This creates a protective layer that shields the hydrophobic drug payload from the surrounding aqueous environment and from other ADC molecules, reducing non-specific interactions and the tendency to aggregate.[8][10][11]
-
Improved Pharmacokinetics: By preventing aggregation and reducing non-specific interactions, PEG linkers can prolong the circulation half-life of the ADC, giving it more time to reach its target cancer cells.[7][10][]
Q3: What is the impact of PEG linker length on ADC aggregation and performance?
A3: The length of the PEG linker is a critical parameter that requires careful optimization. It represents a trade-off between improving physicochemical properties and maintaining potent cytotoxicity.[13]
-
Short PEG Linkers (e.g., PEG2-PEG4): May not provide sufficient hydrophilicity to counteract a highly hydrophobic payload, potentially leading to aggregation. However, they may retain higher in vitro potency.[13]
-
Intermediate PEG Linkers (e.g., PEG8-PEG12): Often represent a balanced approach, providing a significant improvement in solubility and stability, leading to better in vivo efficacy without a drastic reduction in potency.[13]
-
Long PEG Linkers (e.g., PEG24 and longer): Can significantly increase the hydrodynamic radius of the ADC, leading to a longer plasma half-life and potentially the highest in vivo efficacy. However, very long linkers might hinder the ADC's ability to bind to its target or be internalized by the cancer cell, thus reducing in vitro cytotoxicity.[13]
Troubleshooting Guides
Guide 1: Investigating the Root Cause of ADC Aggregation
This guide provides a systematic approach to identifying the source of aggregation in your ADC experiments.
Caption: A step-by-step workflow for troubleshooting ADC aggregation.
Guide 2: Decision-Making for Aggregation Prevention Strategies
This guide helps in selecting the appropriate strategy to mitigate ADC aggregation based on experimental observations.
Caption: A decision-making guide for selecting aggregation prevention strategies.
Data Presentation
Table 1: Impact of PEG Linker Length on ADC Properties
| PEG Linker Length | Impact on Solubility & Aggregation | Impact on Pharmacokinetics (PK) | Impact on in vitro Potency | Recommended Use Case |
| Short (e.g., PEG2-PEG4) | Moderate improvement; may be insufficient for highly hydrophobic payloads. | Faster clearance, shorter half-life. | May retain higher potency. | Payloads that do not require prolonged exposure.[13] |
| Intermediate (e.g., PEG8-PEG12) | Significant improvement in solubility and reduction in aggregation. | Slower clearance, longer half-life. | Moderate impact on potency. | A balanced approach for many ADCs.[13] |
| Long (e.g., PEG24, 4kDa, 10kDa) | Substantial increase in hydrophilicity, minimal aggregation. | Significantly prolonged half-life. | May cause a more substantial reduction in potency. | When maximum exposure is required or for miniaturized ADCs.[13] |
Table 2: Common Analytical Techniques for ADC Aggregation Analysis
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume.[4] | Quantifies monomers, dimers, and higher-order aggregates.[4][14] | Robust, widely used, good for routine quality control.[4][5] | May not resolve all species; potential for on-column interactions.[4][5] |
| SEC with Multi-Angle Light Scattering (SEC-MALS) | SEC separation followed by light scattering detection.[4] | Provides the absolute molecular weight and size distribution of eluting species.[4] | More accurate characterization of aggregates than SEC alone.[4][5] | More complex setup and data analysis.[5] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to particle movement. | Provides an estimate of the average size and size distribution of aggregates.[4][15] | Non-invasive, provides data in the native buffer. | Sensitive to dust and larger particles; provides an intensity-weighted average. |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their surface hydrophobicity.[14] | Provides information on the drug-to-antibody ratio (DAR) distribution and the overall hydrophobicity profile of the ADC.[5][14] | Sensitive to changes in surface hydrophobicity that can lead to aggregation. | Can be sensitive to mobile phase conditions.[5] |
| Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) | Measures the rate at which molecules sediment in a strong centrifugal field. | Provides detailed information on the size, shape, and distribution of species in solution.[5][16] | High resolution, provides data in the native buffer.[5] | Requires specialized equipment and expertise.[5] |
Experimental Protocols
Protocol 1: Quantification of ADC Aggregation using Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomer, aggregate, and fragment in an ADC sample.
Methodology:
-
Column Selection: Choose a silica-based SEC column with a pore size appropriate for separating monoclonal antibodies and their aggregates (e.g., 300 Å).
-
Mobile Phase Preparation: A typical mobile phase is 100 mM sodium phosphate, 150 mM NaCl, at a pH of 6.8-7.4. The mobile phase should be optimized to prevent non-specific interactions with the column matrix.[1]
-
System Setup:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (typically 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Set the UV detector to monitor absorbance at 280 nm.
-
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.[1] Filter the sample through a low-protein-binding 0.22 µm filter if necessary.
-
Injection and Data Acquisition: Inject 10-20 µL of the prepared sample onto the column.[1] Record the chromatogram for a sufficient duration to allow for the elution of all species.
-
Data Analysis:
-
Identify the peaks corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments).
-
Integrate the area under each peak.
-
Calculate the percentage of each species by dividing the area of the individual peak by the total area of all peaks and multiplying by 100.
-
Protocol 2: Forced Degradation Study to Assess ADC Stability
Objective: To evaluate the propensity of an ADC to aggregate under various stress conditions.
Methodology:
-
Sample Preparation: Prepare aliquots of the ADC in the formulation buffer at a concentration of 1 mg/mL.
-
Application of Stress Conditions:
-
Thermal Stress: Incubate aliquots at elevated temperatures (e.g., 40°C or 50°C) for a defined period (e.g., 1, 2, and 4 weeks).[1]
-
Freeze-Thaw Stress: Subject aliquots to multiple (e.g., 3-5) cycles of freezing (at -20°C or -80°C) and thawing at room temperature.[1]
-
Mechanical Stress: Agitate an aliquot on an orbital shaker at a defined speed and duration.
-
Photostability: Expose an aliquot to light according to ICH Q1B guidelines.[1]
-
-
Control Sample: Store a control aliquot at the recommended storage temperature (e.g., 2-8°C) and protect it from light.
-
Analysis: At the end of the stress period, analyze all samples (stressed and control) using a suite of analytical techniques, including:
-
SEC: To quantify the increase in high molecular weight species.
-
DLS: To monitor changes in the size distribution of particles.
-
HIC: To assess changes in the hydrophobicity profile.
-
-
Data Interpretation: Compare the results from the stressed samples to the control to determine the degradation pathways and the stability of the ADC under different conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmtech.com [pharmtech.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. benchchem.com [benchchem.com]
- 6. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 7. purepeg.com [purepeg.com]
- 8. purepeg.com [purepeg.com]
- 10. labinsights.nl [labinsights.nl]
- 11. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 13. benchchem.com [benchchem.com]
- 14. pharmafocusamerica.com [pharmafocusamerica.com]
- 15. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biopharmaspec.com [biopharmaspec.com]
side reactions of NHS ester PEGylation and how to avoid them.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting side reactions encountered during NHS ester PEGylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is NHS ester PEGylation and what is its primary application?
A1: NHS ester PEGylation is a widely used bioconjugation technique that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) to a target molecule.[1] The reaction utilizes an N-hydroxysuccinimide (NHS) ester-activated PEG reagent that readily reacts with primary amine groups (-NH₂) on molecules such as proteins, peptides, or antibodies.[1][2] The primary applications of NHS ester PEGylation include improving the bioavailability, reducing immunogenicity, and extending the circulating half-life of therapeutic proteins and peptides.[3][4]
Q2: What is the most common side reaction in NHS ester PEGylation?
A2: The most common and critical side reaction is the hydrolysis of the NHS ester.[5][6] In aqueous solutions, the NHS ester group can react with water, which converts it into a non-reactive carboxylic acid.[5] This reaction competes directly with the desired reaction with the primary amine on the target molecule.[1][5] Significant hydrolysis can lead to low conjugation efficiency or complete failure of the PEGylation experiment.[5] The rate of hydrolysis is highly dependent on pH, increasing as the pH rises.[7][8]
Q3: What are the optimal storage and handling conditions for NHS ester PEG reagents?
A3: To minimize hydrolysis and maintain reagent activity, proper storage and handling are crucial.[6][9]
-
Storage: Store the solid NHS ester PEG reagent at -20°C in a dark, desiccated environment.[5][9]
-
Handling: Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture condensation on the cold powder.[5][6] It is also recommended to purge the vial with an inert gas like nitrogen or argon before resealing.[5] Prepare solutions of the NHS ester immediately before use and do not store them in solution, as the NHS-ester moiety readily hydrolyzes.[6][10]
Q4: Which buffers and solvents are compatible with NHS ester PEGylation?
A4: The choice of buffer is critical for a successful conjugation reaction.
-
Recommended Buffers: Use amine-free buffers to avoid competition with the target molecule.[8][9] Common choices include phosphate-buffered saline (PBS), borate (B1201080) buffer, and HEPES buffer.[5][11] The optimal pH range for the reaction is typically between 7.2 and 8.5.[7][8]
-
Incompatible Buffers: Avoid buffers containing primary amines, such as Tris or glycine, as they will react with the NHS ester and quench the reaction.[9][11]
-
Solvents for Reconstitution: NHS ester PEG reagents are often not readily soluble in aqueous buffers.[7] It is recommended to first dissolve the reagent in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture.[6][7] The final concentration of the organic solvent in the reaction should ideally be kept below 10% to avoid negative effects on protein stability.[6][10]
Troubleshooting Guides
Problem 1: Low or No PEGylation Efficiency
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Hydrolyzed/Inactive PEG Reagent | The NHS ester was exposed to moisture or the stock solution was prepared too far in advance.[12] Solution: Use a fresh vial of the PEG-NHS reagent.[12] Always allow the vial to reach room temperature before opening to prevent condensation.[6] Prepare the reagent solution immediately before use.[6] You can perform a reactivity test to check the activity of your reagent (see Protocol 2). |
| Incompatible Reaction Buffer | The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule for the NHS ester.[9][12] Solution: Exchange the protein into an amine-free buffer such as PBS (pH 7.2-8.0) using dialysis or a desalting column.[9][12] |
| Suboptimal Reaction pH | The reaction pH was too low (< 7.0), reducing the nucleophilicity of the primary amines on the target molecule, or too high (> 8.5), leading to rapid hydrolysis of the NHS ester.[8][12] Solution: Ensure the pH of your reaction buffer is within the optimal range of 7.2-8.5 for efficient labeling of lysine (B10760008) residues.[7][12] |
| Insufficient Molar Excess of PEG Reagent | The molar ratio of PEG reagent to the target molecule was too low, especially for dilute protein solutions.[9][12] Solution: Perform a titration experiment to determine the optimal molar excess for your specific protein and concentration. Common starting points range from a 5- to 50-fold molar excess of the PEG reagent over the protein.[12] For antibodies at 1-10 mg/mL, a 20-fold molar excess is a typical starting point.[9] |
| Low Target Molecule Concentration | The reaction rate is reduced in dilute solutions, requiring a higher molar excess of the PEG reagent.[5][9] Solution: If possible, increase the concentration of your protein or other target molecule.[5] |
Problem 2: Protein Precipitation During or After PEGylation
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Over-Labeling (High Degree of PEGylation) | Excessive PEGylation can alter the physicochemical properties of the protein, leading to aggregation and precipitation.[12] Solution: Reduce the molar excess of the PEG reagent in the reaction.[12] Shorten the reaction time or perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate.[7] |
| High Concentration of Organic Solvent | The concentration of DMSO or DMF used to dissolve the PEG reagent is too high (typically >10%), which can denature the protein.[10] Solution: Reduce the volume of the organic solvent added to the reaction mixture. This can be achieved by preparing a more concentrated stock solution of the PEG reagent or by increasing the reaction volume.[13] |
| Suboptimal Buffer Conditions | The pH or ionic strength of the buffer may not be optimal for the stability of the PEGylated protein. Solution: After the PEGylation reaction, purify the conjugate into a buffer that is known to be optimal for the stability of the native protein. |
Problem 3: Lack of Control Over the Degree of PEGylation (Positional Isomers)
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Multiple Reactive Amines on the Target Molecule | Proteins typically have multiple primary amines (N-terminus and lysine residues) that are accessible for PEGylation, leading to a heterogeneous mixture of PEGylated products.[1][14] Solution: To achieve more site-specific PEGylation, you can manipulate the reaction pH. By lowering the pH towards 7.0, you can favor the modification of the N-terminal alpha-amino group, which generally has a lower pKa than the epsilon-amino groups of lysine residues.[15] For truly site-specific PEGylation, consider alternative strategies such as introducing a unique cysteine residue for thiol-specific PEGylation or using enzymatic approaches.[14][15] |
| Steric Hindrance | The attachment of one PEG molecule can sterically hinder the attachment of subsequent PEG molecules, but this may not be sufficient to achieve a single PEGylation product.[16][17] The bulky nature of the PEG chain can also shield the active site of a protein, potentially reducing its biological activity.[4][18] Solution: Optimizing the size of the PEG reagent can help. Using a larger PEG chain may enhance steric hindrance and limit the number of attached PEGs.[19] If bioactivity is compromised, using a smaller PEG or a different attachment site may be necessary. |
Experimental Workflows and Protocols
General Workflow for NHS Ester PEGylation
The following diagram outlines the general workflow for a typical NHS ester PEGylation experiment.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. updates.reinste.com [updates.reinste.com]
- 17. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biopharminternational.com [biopharminternational.com]
hydrolysis of NH-bis-PEG3-NHS ester in aqueous solution.
Welcome to the technical support center for NH-bis-PEG3-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the use of this bifunctional, PEGylated crosslinker in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound-NHS ester and what are its primary applications?
A1: this compound-NHS ester is a homobifunctional crosslinking reagent. It features two N-hydroxysuccinimide (NHS) ester groups at each end of a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer. Its primary use is to covalently link molecules containing primary amines (-NH₂), such as the lysine (B10760008) residues and N-termini of proteins, peptides, or amine-modified oligonucleotides. The PEG spacer enhances the water solubility of the reagent and the resulting conjugate, which can help to reduce aggregation and potential immunogenicity.
Q2: What is the primary competing reaction to the desired crosslinking?
A2: The primary competing reaction is the hydrolysis of the NHS ester. In this reaction, the NHS ester group reacts with water to form an unreactive carboxylic acid, releasing N-hydroxysuccinimide. This reaction is highly dependent on pH, and its rate increases as the pH becomes more alkaline. If the NHS ester is hydrolyzed, it can no longer react with the target amine, leading to lower crosslinking efficiency.[1][2][3]
Q3: What are the optimal storage and handling conditions for this compound-NHS ester?
A3: To minimize hydrolysis, this compound-NHS ester is sensitive to moisture and should be stored in a desiccated environment at -20°C.[1] Before opening, it is crucial to allow the vial to equilibrate to room temperature to prevent moisture condensation inside.[1] It is highly recommended to prepare solutions in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use and not to store aqueous solutions of the reagent.[1][4]
Q4: What is the optimal pH for reacting this compound-NHS ester with primary amines?
A4: The optimal pH range for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5.[1] A pH of 8.3-8.5 is often recommended as the ideal balance to ensure the primary amine is sufficiently deprotonated and nucleophilic while minimizing the hydrolysis of the NHS ester.[1] At pH values below 7.2, the amine group is protonated and less reactive, while at a pH above 8.5, the rate of NHS ester hydrolysis significantly increases.[1]
Q5: Which buffers are compatible with NHS ester reactions, and which should be avoided?
A5:
-
Compatible Buffers: Phosphate-buffered saline (PBS), HEPES, borate (B1201080), and carbonate/bicarbonate buffers are all compatible with NHS ester reactions.[1][5][6]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), must be avoided as they will compete with the target molecule for reaction with the NHS ester, thereby reducing conjugation efficiency.[1][5] If your molecule of interest is in an incompatible buffer, a buffer exchange step using dialysis or gel filtration is necessary before starting the conjugation reaction.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Crosslinking Yield | Hydrolysis of NHS ester: The reagent may have been exposed to moisture during storage or handling. | Ensure proper storage of the this compound-NHS ester in a desiccator at -20°C. Allow the vial to warm to room temperature before opening. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[1] |
| Incorrect buffer pH: A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis. | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[1] | |
| Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the intended reaction. | Use an amine-free buffer such as PBS, HEPES, or borate buffer. Perform a buffer exchange if necessary.[1][5] | |
| Insufficient molar excess of NHS ester: The ratio of crosslinker to the target molecule is too low. | The optimal molar ratio depends on the concentration of the reactants. For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be necessary.[1] | |
| Protein Precipitation During/After Conjugation | High concentration of organic solvent: The DMSO or DMF used to dissolve the NHS ester can denature the protein. | Keep the final concentration of the organic solvent in the reaction mixture below 10%.[7] |
| Use of a hydrophobic crosslinker: While this compound-NHS ester is designed to be hydrophilic, extensive crosslinking can sometimes alter protein solubility. | The PEG spacer in this compound-NHS ester is intended to increase hydrophilicity. If precipitation is still an issue, consider optimizing the molar excess of the crosslinker to reduce the degree of modification. | |
| Lack of Reproducibility | Inconsistent NHS ester activity: Due to moisture sensitivity, the activity of the NHS ester can vary between experiments. | Always handle the reagent carefully, warm to room temperature before opening, and prepare fresh solutions for each experiment. |
| Variations in reaction conditions: Inconsistent pH, temperature, or reaction time between experiments. | Ensure consistent experimental parameters for each reaction. |
Data Presentation
The rate of hydrolysis of NHS esters is highly dependent on the specific chemical structure, pH, and temperature. The following table provides a summary of the hydrolysis half-lives for various PEGylated NHS esters in an aqueous buffer at pH 8.0 and 25°C. While data for this compound-NHS ester is not specifically available, these values for similar structures offer a useful reference for experimental design.
| PEG NHS Ester Structure | Ester Type (Symbol) | Half-life (minutes) |
| PEG-CH₂CH₂CH₂CH₂-CO₂-NHS | Succinimidyl Valerate (SVA) | 33.6 |
| PEG-O-CO₂-NHS | Succinimidyl Carbonate (SC) | 20.4 |
| PEG-O₂C-CH₂CH₂CH₂-CO₂-NHS | Succinimidyl Glutarate (SG) | 17.6 |
| PEG-O₂C-CH₂CH₂-CO₂-NHS | Succinimidyl Succinate (SS) | 9.8 |
| PEG-O-CH₂-CO₂-NHS | Succinimidyl Carboxymethylated (SCM) | 0.75 |
| PEG-O-CH₂CH₂CH₂-CO₂-NHS | Succinimidyl Butanoate (SBA) | 23.3 |
| PEG-NHCO-CH₂CH₂-CO₂-NHS | Succinimidyl Succinamide (SSA) | 3.2 |
| PEG-O-CH₂CH₂-CO₂-NHS | Succinimidyl Propionate (SPA) | 16.5 |
| mPEG2-O₂CHN-CH(R)-CO₂-NHS | mPEG2-NHS | 4.9 |
| Data adapted from Laysan Bio, Inc. Typically, the half-life triples when the pH is lowered by one unit. Aminolysis rates parallel hydrolysis rates. |
Experimental Protocols
Protocol 1: General Protein-Protein Crosslinking
This protocol provides a general guideline for crosslinking proteins using this compound-NHS ester.
Materials:
-
This compound-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Protein(s) to be crosslinked
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer at pH 7.2-8.5 (e.g., 0.1 M sodium phosphate (B84403), 0.15 M NaCl, pH 7.5)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein(s) to be crosslinked in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL). If the protein solution contains primary amines, perform a buffer exchange into the Conjugation Buffer.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10-250 mM).[1][5]
-
Initiate Crosslinking Reaction: Add the desired molar excess of the this compound-NHS ester stock solution to the protein solution. Gently mix the reaction mixture immediately. The final concentration of the organic solvent should be less than 10%.[7]
-
Note on Molar Excess: A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.[5] The optimal ratio should be determined empirically for your specific application.
-
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.[1] The optimal time may need to be determined empirically.
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.[1]
-
Purification: Remove excess, unreacted crosslinker and byproducts (N-hydroxysuccinimide) using a desalting column, dialysis, or size-exclusion chromatography.[1]
Protocol 2: Assay for NHS Ester Reactivity
This assay can be used to determine if an NHS ester reagent is active or has been hydrolyzed by measuring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm, upon complete base hydrolysis.[8]
Materials:
-
This compound-NHS ester reagent to be tested
-
Amine-free buffer, pH 7.0-8.0 (e.g., 0.1 M phosphate buffer)
-
0.5 N Sodium Hydroxide (NaOH)
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare Reagent Solution: Weigh 1-2 mg of the this compound-NHS ester and dissolve it in 2 mL of the amine-free buffer. If solubility is an issue, first dissolve the reagent in a minimal volume of anhydrous DMSO or DMF before adding the buffer.
-
Prepare Control: Prepare a control cuvette containing only the buffer (and the same amount of organic solvent if used in step 1).
-
Initial Absorbance Measurement: Zero the spectrophotometer at 260 nm using the control cuvette. Measure and record the absorbance of the reagent solution.
-
Base Hydrolysis: To the reagent solution, add a small volume of 0.5 N NaOH (e.g., 20 µL) and mix well.
-
Final Absorbance Measurement: Immediately (within 1 minute) measure and record the absorbance of the base-hydrolyzed reagent solution at 260 nm.
-
Interpretation:
-
Active Reagent: The absorbance of the base-hydrolyzed solution will be significantly greater than the initial absorbance.
-
Inactive (Hydrolyzed) Reagent: There will be little to no increase in absorbance after the addition of NaOH.
-
Visualizations
Caption: Hydrolysis vs. Aminolysis of this compound-NHS Ester.
Caption: Experimental Workflow for Protein Crosslinking.
Caption: Troubleshooting Decision Tree for Low Crosslinking Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Poor Solubility of NH-bis-PEG3 Conjugates
This technical support center is designed for researchers, scientists, and drug development professionals encountering poor solubility with their NH-bis-PEG3 conjugates. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and resolve solubility challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound conjugate precipitated out of solution immediately after conjugation. What is the likely cause?
Immediate precipitation upon addition of the linker or during the conjugation reaction is often due to poor linker solubility in the reaction buffer or high localized concentrations. The this compound linker itself may not be fully dissolved before being added to the aqueous reaction mixture. It is recommended to prepare a concentrated stock solution of the linker in a water-miscible organic solvent like DMSO or DMF and add it to the reaction mixture dropwise with gentle stirring.[1] Ensure the final concentration of the organic solvent remains low (typically <10%) to prevent denaturation of proteins or other biomolecules.[1]
Q2: My purified this compound conjugate has poor solubility in aqueous buffers. What factors could be contributing to this?
Several factors can lead to the poor aqueous solubility of your final conjugate:
-
Inherent Hydrophobicity: The molecule conjugated to the this compound linker may be inherently hydrophobic, and the addition of the PEG linker may not be sufficient to overcome this.
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can significantly impact the solubility of the conjugate. The charge of the conjugated molecule can be altered by the buffer's pH, affecting its interaction with water.
-
Aggregation: The conjugate may be prone to aggregation, especially at high concentrations. This can be influenced by factors such as temperature, buffer composition, and the purification method used.[1]
-
Residual Organic Solvent: If the purification process does not adequately remove the organic solvent used to dissolve the linker, it can lead to precipitation when the conjugate is introduced to an aqueous environment.
Q3: How does pH affect the solubility of my this compound conjugate?
The pH of the solution can have a significant impact on the solubility of a PEGylated conjugate by influencing the charge of the conjugated molecule. For proteins, pH changes can alter the protonation state of amino acid residues, which can lead to conformational changes and potentially expose hydrophobic regions, decreasing solubility.[2] The interaction between PEG and proteins can also be pH-dependent.[2] It is crucial to determine the optimal pH range for your specific conjugate where it exhibits maximum solubility.
Q4: Can temperature be used to improve the solubility of my conjugate?
Gentle heating can sometimes improve the solubility of PEGylated compounds.[3] However, this must be approached with caution, as excessive heat can lead to the degradation or denaturation of the conjugated molecule, particularly proteins. The effect of temperature on solubility is compound-specific and should be evaluated empirically. For some systems, increasing the temperature can increase the rate of dissolution.[4][5]
Q5: What is the role of the PEG3 linker in the solubility of the conjugate?
The polyethylene (B3416737) glycol (PEG) component of the this compound linker is hydrophilic and is intended to increase the overall aqueous solubility of the conjugated molecule.[6][7][8][9] The PEG chains create a hydration shell, which can help to prevent aggregation and improve solubility.[10] However, the effectiveness of the PEG linker in solubilizing the conjugate depends on the properties of the attached molecule.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting poor solubility of your this compound conjugate.
Problem: Precipitate forms during the conjugation reaction.
| Potential Cause | Recommended Solution |
| Poor Linker Solubility | Prepare a concentrated stock solution of the this compound linker in an anhydrous, amine-free organic solvent such as DMSO or DMF immediately before use.[1][6] Add the linker solution to the reaction mixture slowly and dropwise with gentle stirring to avoid high local concentrations.[1] |
| High Concentration of Organic Solvent | Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture is kept low, typically below 10%, to prevent denaturation and precipitation of proteins.[1][6] |
| Incompatible Buffer | Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer for the conjugation reaction.[1][6] Buffers containing primary amines, like Tris, will compete with the target molecule for reaction with activated linkers.[6] |
| Suboptimal pH | Verify that the reaction buffer pH is within the optimal range for the conjugation chemistry, typically pH 7.2-8.5 for NHS ester reactions.[6] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the activated linker.[6] |
Problem: Purified conjugate has poor solubility in aqueous buffers.
| Potential Cause | Recommended Solution |
| Suboptimal Buffer Conditions | Perform a buffer screen to identify the optimal pH and ionic strength for your conjugate's solubility. Test a range of buffers with varying pH values (e.g., acetate, MES, phosphate, Tris) and salt concentrations (e.g., 0-500 mM NaCl). |
| Hydrophobicity of the Conjugated Molecule | Consider using co-solvents to improve solubility. Water-miscible organic solvents like ethanol, or the use of surfactants like Tween 80, can sometimes help solubilize hydrophobic conjugates.[3] However, compatibility with downstream applications must be verified. |
| Aggregation | Analyze the conjugate for aggregation using techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC). If aggregation is detected, try to optimize the formulation by adding stabilizing excipients, such as sugars (e.g., sucrose, trehalose) or amino acids (e.g., arginine, glycine). |
| Concentration-Dependent Insolubility | Determine the concentration at which your conjugate begins to precipitate. If possible, work with more dilute solutions. |
| Improper Storage | Store the purified conjugate under optimal conditions. For many bioconjugates, storage at -20°C or -80°C is recommended to maintain stability and prevent aggregation.[3] |
Experimental Protocols
Protocol 1: Solvent Screening for Initial Linker Dissolution
Objective: To determine the best organic solvent for dissolving the this compound linker before conjugation.
Materials:
-
This compound linker
-
Anhydrous, amine-free Dimethyl Sulfoxide (DMSO)
-
Anhydrous, amine-free Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Vortex mixer
-
Small glass vials
Procedure:
-
Weigh out a small, equivalent amount of the this compound linker into three separate vials.
-
To each vial, add a small, measured volume of one of the solvents (DMSO, DMF, or DCM) to achieve a high concentration (e.g., 10-50 mg/mL).
-
Vortex each vial vigorously for 1-2 minutes.
-
Visually inspect each vial for complete dissolution. The ideal solvent will yield a clear, particulate-free solution.
-
Observe the solutions over a short period (e.g., 30 minutes) to check for any precipitation.
-
Select the solvent that provides the best solubility for preparing the stock solution for your conjugation reaction.
Protocol 2: pH Optimization for Conjugate Solubility
Objective: To determine the optimal pH for the solubility of the purified this compound conjugate.
Materials:
-
Purified this compound conjugate
-
A series of buffers with varying pH values (e.g., 100 mM Sodium Acetate pH 4.0, 5.0; 100 mM MES pH 6.0; 100 mM Sodium Phosphate pH 7.0, 8.0; 100 mM Tris-HCl pH 9.0)
-
UV-Vis Spectrophotometer
-
Microcentrifuge
Procedure:
-
Prepare a stock solution of your conjugate in a buffer where it is known to be at least partially soluble.
-
In separate microcentrifuge tubes, add a small, equal volume of the conjugate stock solution to an equal volume of each of the different pH buffers.
-
Gently mix and incubate the samples at room temperature for 30 minutes.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitated conjugate.
-
Carefully collect the supernatant from each tube.
-
Measure the protein concentration (or the concentration of your molecule of interest) in the supernatant using a UV-Vis spectrophotometer at the appropriate wavelength (e.g., 280 nm for proteins).
-
The pH of the buffer that yields the highest concentration of soluble conjugate is the optimal pH for solubility.
Visualizing Workflows and Troubleshooting
References
- 1. benchchem.com [benchchem.com]
- 2. Interactions between PEG and type I soluble tumor necrosis factor receptor: Modulation by pH and by PEGylation at the N terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Influence of Temperature and Viscosity of Polyethylene Glycol on the Rate of Microwave-Induced In Situ Amorphization of Celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Bis-PEG3-acid, 96517-92-9 | BroadPharm [broadpharm.com]
- 8. Bis-PEG3-NHS ester, 1314378-16-9 | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. creativepegworks.com [creativepegworks.com]
Technical Support Center: Troubleshooting Incomplete Deprotection of Boc-NH-bis-PEG3
Welcome to the technical support center for the deprotection of Boc-NH-bis-PEG3. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from this bifunctional PEG linker.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Boc deprotection?
A1: The Boc group is an acid-labile protecting group for amines. Its removal occurs via acid-catalyzed hydrolysis. The acid protonates the carbamate, leading to the cleavage of the C-O bond. This process forms a stable t-butyl cation and a carbamic acid, which then decomposes into the free amine and carbon dioxide.[1]
Q2: What are the standard reaction conditions for the deprotection of Boc-NH-bis-PEG3?
A2: Standard conditions typically involve treating the Boc-protected compound with a strong acid in an organic solvent.[1] A common and effective reagent is trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), often in a 1:1 or 1:4 ratio.[1] The reaction is usually conducted at room temperature for 30 minutes to a few hours.[1][2][3]
Q3: What are the most common reasons for incomplete Boc deprotection?
A3: Several factors can lead to incomplete deprotection:
-
Insufficient Acid Strength or Concentration: The acid may be too weak or its concentration too low to drive the reaction to completion.[2]
-
Inadequate Reaction Time or Temperature: The deprotection is a kinetic process and may require more time or gentle heating to complete.[2]
-
Steric Hindrance: The bulky nature of the PEG chains can hinder the acid's access to the Boc-protected amine, slowing down the reaction.[2]
-
Solvent Issues: The chosen solvent must effectively solvate both the PEGylated compound and the acid.[2]
Q4: Are there common side reactions to be aware of during Boc deprotection?
A4: Yes, two common side reactions are:
-
t-Butylation: The electrophilic t-butyl cation generated during the reaction can alkylate nucleophilic sites on the molecule.[1]
-
Trifluoroacetylation: When using TFA, the newly deprotected amine can sometimes be acylated by a trifluoroacetyl group.[1]
Q5: How can I minimize side reactions?
A5: The use of "scavengers" is recommended. Scavengers, such as triisopropylsilane (B1312306) (TIS), can trap the reactive t-butyl cation, preventing it from causing unwanted side reactions.[3]
Troubleshooting Guide
This guide provides a structured approach to troubleshoot and resolve issues of incomplete Boc deprotection.
Problem: Incomplete reaction with significant starting material remaining.
This is a frequent issue observed through monitoring techniques like TLC or LC-MS, where the spot or peak corresponding to the starting material persists.[1]
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Quantitative Data Summary
The following table summarizes typical reaction conditions and potential adjustments for the Boc deprotection of PEG compounds.
| Parameter | Standard Condition | Troubleshooting Adjustment | Reference |
| TFA Concentration | 20-50% in DCM | Increase to 50% or higher | [2][3] |
| Reaction Time | 1-2 hours | Extend to 4-12 hours, monitoring progress | [2][3][4] |
| Temperature | Room Temperature (20-25 °C) | Gentle heating (e.g., 40 °C) | [2] |
| Acid System | TFA in DCM | 4M HCl in 1,4-dioxane | [1][2] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection of Boc-NH-bis-PEG3
This protocol outlines the standard procedure for removing the Boc protecting groups.
Materials:
-
Boc-NH-bis-PEG3
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) equipment
Procedure:
-
Dissolve Boc-NH-bis-PEG3 in anhydrous DCM (e.g., at a concentration of 10 mg/mL).[5]
-
Add an equal volume of TFA to the solution.[5]
-
Stir the reaction mixture at room temperature for 1-2 hours.[4][5]
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[2][5]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[5]
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 times).[5]
-
The resulting deprotected linker as a TFA salt can be used directly or neutralized. For neutralization, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the free amine.[5]
Protocol 2: Monitoring Reaction Progress by TLC
TLC is a rapid method to qualitatively assess the progress of the deprotection.
Procedure:
-
At various time points, take a small aliquot of the reaction mixture.
-
Spot the aliquot on a TLC plate alongside a spot of the starting material.
-
Develop the TLC plate in an appropriate solvent system (e.g., a mixture of DCM and methanol).
-
Visualize the spots under UV light or by staining (e.g., with ninhydrin (B49086) to detect the free amine). The deprotected, more polar amine product will have a lower Rf value than the Boc-protected starting material.[2]
Protocol 3: Monitoring Reaction Progress by LC-MS
LC-MS provides a more accurate and quantitative assessment of the reaction.
Procedure:
-
At different time points, withdraw a small aliquot from the reaction.
-
Immediately quench the reaction in the aliquot by diluting it in a suitable mobile phase, which may contain a neutralizing agent.
-
Inject the quenched sample into an LC-MS system equipped with a suitable column (e.g., a reverse-phase C18 column).
-
Analyze the chromatogram and mass spectrum to identify and quantify the starting material, the desired deprotected product, and any byproducts.[2]
Experimental Workflow Diagram
Caption: General experimental workflow for Boc deprotection.
References
Technical Support Center: Enhancing the Stability of PEGylated Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the PEGylation of proteins, with a focus on improving their stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary benefits of PEGylating a therapeutic protein?
A1: PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, offers several advantages for therapeutic proteins. It can increase the protein's hydrodynamic size, which prolongs its circulation time in the bloodstream by reducing renal clearance.[1][2] PEGylation can also shield the protein from the host's immune system, thereby reducing immunogenicity and antigenicity.[1] Furthermore, it can improve the protein's solubility and stability, protecting it from proteolytic degradation and aggregation.[3][4][5]
Q2: How does PEGylation enhance the conformational stability of a protein?
A2: PEGylation can enhance a protein's conformational stability through several mechanisms. The attached PEG chains can act as a steric shield, reducing the protein's susceptibility to proteases and aggregation.[4] Molecular dynamic simulations have shown that PEG can reduce the solvent-accessible surface area (SASA) of a protein and exclude water from its surface through hydrogen bonds and hydrophobic interactions, which can contribute to a more stable conformation.[4] However, the effect of PEGylation on stability can vary, with some studies reporting increases, decreases, or no change in conformational stability depending on the protein and the PEGylation site.[4]
Q3: What is the difference between first-generation and second-generation PEGylation?
A3: First-generation PEGylation typically involves the random, non-specific attachment of PEG molecules to the protein surface.[6] This often results in a heterogeneous mixture of PEGylated species with varying numbers of PEG chains attached at different locations. Second-generation PEGylation focuses on site-specific conjugation, which allows for the attachment of PEG at a defined location on the protein.[3][6] This approach leads to a more homogeneous product with better-defined properties and potentially optimized therapeutic efficacy.
Q4: Can PEGylation negatively impact my protein's bioactivity?
A4: Yes, a potential drawback of PEGylation is a decrease in the protein's in vitro biological activity.[4] The attached PEG chains can cause steric hindrance, limiting the access of substrates or binding partners to the protein's active site or interaction interfaces.[7] However, this loss of in vitro activity is often compensated for by the extended serum half-life of the PEGylated protein, resulting in improved overall therapeutic efficacy in vivo.[4]
Q5: What are some potential long-term safety concerns with PEGylated proteins?
A5: While generally considered safe, there are some potential long-term safety concerns associated with PEGylated proteins. These include the formation of antibodies against PEG (anti-PEG antibodies), which can lead to accelerated clearance of the drug and potential hypersensitivity reactions.[8][9] There have also been observations of vacuolation in tissues from animals administered PEGylated proteins, although the toxicological significance of this is not yet fully understood.[8][9] High molecular weight PEGs may not be easily cleared by the kidneys and could accumulate in the body after the protein moiety has been degraded.[6]
Troubleshooting Guide
Problem 1: My PEGylated protein is showing increased aggregation.
| Possible Cause | Troubleshooting Strategy |
| Random PEGylation: Non-specific attachment of PEG may expose hydrophobic patches or disrupt stabilizing interactions. | Optimize PEGylation Site: Employ site-specific PEGylation techniques to attach PEG at locations that do not interfere with protein folding and stability.[3][10] Consider using computational tools to predict optimal PEGylation sites.[10][11] |
| Inappropriate PEG Size or Shape: The molecular weight or architecture (linear vs. branched) of the PEG may not be optimal for your protein. | Screen Different PEGs: Experiment with PEGs of varying molecular weights and structures.[3] Sometimes, a smaller PEG or a branched PEG can provide stability without promoting aggregation.[9] |
| Harsh Reaction Conditions: The pH, temperature, or duration of the PEGylation reaction may be causing protein denaturation. | Optimize Reaction Parameters: Systematically vary the pH, temperature, and reaction time to find conditions that maximize PEGylation efficiency while minimizing protein unfolding and aggregation.[12][13] |
| Formulation Issues: The buffer composition, pH, or presence of excipients in the final formulation may not be stabilizing the PEGylated protein. | Reformulate the Product: Conduct formulation screening studies to identify optimal buffer conditions and stabilizing excipients.[14] |
Problem 2: The stability of my PEGylated protein is not significantly improved.
| Possible Cause | Troubleshooting Strategy |
| Suboptimal PEGylation Site: The chosen attachment site may not contribute to the overall conformational stability of the protein. | Rational Site Selection: Use structural information and computational modeling to identify PEGylation sites that are predicted to enhance conformational stability.[10][15] Avoid sites near the active site or regions critical for folding.[4] |
| Incorrect PEG-to-Protein Ratio: An insufficient number of attached PEG chains may not provide adequate shielding. | Vary Molar Ratio: Optimize the molar ratio of PEG reagent to protein during the conjugation reaction to achieve the desired degree of PEGylation.[13][16] |
| Hydrolysis of the Linker: The chemical bond connecting the PEG to the protein may be unstable under storage conditions. | Select a Stable Linker: Choose a PEG reagent with a stable linker chemistry appropriate for your protein and intended storage conditions.[7] |
Problem 3: My PEGylated protein has a significant loss of bioactivity.
| Possible Cause | Troubleshooting Strategy |
| PEGylation at or near the Active Site: Steric hindrance from the PEG chain is blocking substrate or receptor binding. | Site-Directed PEGylation: Utilize site-specific PEGylation to attach the PEG chain away from the active site or key binding interfaces.[4] |
| Conformational Changes: PEGylation may have induced a conformational change that alters the active site's geometry. | Structural Analysis: Use techniques like circular dichroism (CD) to assess the secondary and tertiary structure of the PEGylated protein compared to the native protein.[5] |
| Over-PEGylation: Attachment of too many PEG chains can excessively shield the protein surface. | Control Degree of PEGylation: Adjust the reaction conditions (e.g., molar ratio, reaction time) to control the number of PEG molecules attached to each protein.[] |
Quantitative Data on Stability Improvement
The following tables summarize quantitative data from various studies demonstrating the impact of PEGylation on protein stability.
Table 1: Improvement in Thermodynamic Stability
| Protein | PEG Size (kDa) | Change in Stability (kcal/mol) | Reference |
| SH3 Domain (Tri-PEGylated) | N/A | +0.93 | [3][4] |
| WW Domain | 4-unit PEG | +0.70 ± 0.04 | [4] |
Table 2: Enhancement of Shelf-Life and In Vivo Half-Life
| Protein | PEG Size (kDa) | Stability Metric | Improvement | Reference |
| Bovine Serum Albumin (BSA) | N/A | In vivo half-life | 13.6 min to 4.5 hours | [3] |
| Cytochrome c (Cyt-c-PEG-8) | 5 | Peroxidase activity retention (60 days at 4°C & 25°C) | 30-40% more than native | [5] |
| Cytochrome c (Cyt-c-PEG-8) | 5 | Half-life (at 4°C) | > 60 days (vs. ~44 days for native) | [5] |
| Cytochrome c (Cyt-c-PEG-8) | 5 | Half-life (at 25°C) | > 60 days (vs. ~24 days for native) | [5] |
Experimental Protocols
Protocol 1: Characterization of PEGylated Proteins by SDS-PAGE
Objective: To determine the apparent molecular weight and assess the heterogeneity of the PEGylated protein mixture.
Methodology:
-
Sample Preparation: Prepare samples of the native protein, the PEGylation reaction mixture, and the purified PEGylated protein. Dilute samples to an appropriate concentration in sample loading buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Gel Electrophoresis: Load the prepared samples onto a polyacrylamide gel (e.g., 4-20% gradient gel). Run the gel at a constant voltage until the dye front reaches the bottom.
-
Staining: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands.
-
Analysis: The PEGylated protein will migrate slower than the native protein due to its increased hydrodynamic radius. The broadness of the PEGylated protein band can indicate the heterogeneity of the PEGylation.
Protocol 2: Analysis of PEGylated Protein Stability by Size Exclusion Chromatography (SEC)
Objective: To assess the aggregation state and purity of the PEGylated protein.
Methodology:
-
System Setup: Equilibrate an SEC column with a suitable mobile phase (e.g., phosphate-buffered saline).
-
Sample Injection: Inject a known concentration of the PEGylated protein solution onto the column.
-
Elution and Detection: Elute the sample with the mobile phase at a constant flow rate. Monitor the eluate using a UV detector (typically at 280 nm).
-
Data Analysis: Analyze the resulting chromatogram. The main peak corresponds to the monomeric PEGylated protein. The presence of earlier eluting peaks indicates the formation of soluble aggregates. The peak area can be used to quantify the amount of monomer and aggregate.
Protocol 3: Forced Degradation Study of a PEGylated Protein
Objective: To identify potential degradation pathways and develop stability-indicating analytical methods.[18][19]
Methodology:
-
Stress Conditions: Subject the PEGylated protein to a variety of stress conditions, including:
-
Thermal Stress: Incubate at elevated temperatures (e.g., 40°C, 50°C, 60°C) for various durations.[20]
-
pH Stress: Adjust the pH of the protein solution to acidic and basic conditions (e.g., pH 3, 5, 9, 11).[20]
-
Oxidative Stress: Add an oxidizing agent (e.g., hydrogen peroxide) to the protein solution.[20]
-
Photostability: Expose the protein solution to light according to ICH guidelines.[20]
-
Freeze-Thaw Cycles: Subject the protein solution to multiple cycles of freezing and thawing.[20]
-
-
Analysis of Stressed Samples: Analyze the stressed samples using a battery of analytical techniques to characterize the degradation products. These may include:
-
SEC: To detect aggregation and fragmentation.[21]
-
Ion-Exchange Chromatography (IEX): To separate charge variants that may arise from deamidation or other modifications.
-
Reversed-Phase HPLC (RP-HPLC): To separate different PEGylated species and degradation products.
-
Mass Spectrometry (MS): To identify the mass of the degradation products and pinpoint the sites of modification.[18]
-
Circular Dichroism (CD): To assess changes in secondary and tertiary structure.
-
Visualizations
Caption: Experimental workflow for developing a stable PEGylated protein.
Caption: Key factors influencing the stability of PEGylated proteins.
References
- 1. PEGylation - Wikipedia [en.wikipedia.org]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysine-PEGylated Cytochrome C with Enhanced Shelf-Life Stability [mdpi.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. slideshare.net [slideshare.net]
- 8. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 9. Discussion about Several Potential Drawbacks of PEGylated Therapeutic Proteins [jstage.jst.go.jp]
- 10. Criteria for selecting PEGylation sites on proteins for higher thermodynamic and proteolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced PEGylation Site Selection Algorithm for Protein Stability [techtransfer.byu.edu]
- 12. creativepegworks.com [creativepegworks.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Considerations in formulation development of a PEGylated protein [morressier.com]
- 15. How PEGylation influences protein conformational stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 18. biopharmaspec.com [biopharmaspec.com]
- 19. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 20. Protein Forced Degradation Studies [intertek.com]
- 21. pharmtech.com [pharmtech.com]
Technical Support Center: Navigating Steric Hindrance in NH-bis-PEG3 Reactions
Welcome to the technical support center for NH-bis-PEG3 reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome challenges related to steric hindrance during your experiments.
Troubleshooting Guides
Steric hindrance is a common challenge when working with the central amine of this compound linkers, where the bulky PEG arms can impede the approach of reactants.[1] This often leads to low reaction yields and incomplete conjugation.[1] The following table summarizes common problems and recommended solutions.
| Problem | Possible Cause | Suggested Solution | Key Parameters to Optimize |
| Low or No Conjugation Yield | Insufficient reactivity of coupling agent: Standard carbodiimide (B86325) reagents (e.g., EDC, DCC) may be too weak to overcome the steric barrier.[1] | Switch to more potent phosphonium (B103445) or aminium/uronium-based reagents like HATU, HBTU, or PyBOP.[1] These form highly reactive esters that can overcome steric hindrance. | Reagent Choice: HATU, HBTU, PyBOP.[1] Molar Ratio: Use a slight excess of the coupling agent (e.g., 1.1-1.2 eq).[2] |
| Steric bulk of the activated carboxylic acid: The activated intermediate (e.g., NHS-ester) is too bulky to approach the central amine.[1] | Convert the carboxylic acid to a less sterically demanding acyl fluoride (B91410) in situ using reagents like TFFH or BTFFH before adding the this compound linker.[1] | Activation Strategy: Acyl fluoride formation. Temperature: May require heating to 50-80°C for very hindered substrates.[1] | |
| Suboptimal reaction conditions: The reaction may require more energy to overcome the activation barrier.[1] | Increase the reaction temperature. Microwave heating can also be an effective strategy to reduce reaction times and improve yields.[1][3] | Temperature: Increase to 50-80°C.[1] Heating Method: Consider microwave irradiation.[1] | |
| Incorrect solvent or base: The solvent may not fully dissolve all reactants, or the base may compete with the sterically hindered amine.[1] | Ensure the solvent (e.g., DMF, NMP) fully dissolves all reactants. Use a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) to prevent it from competing with the linker's amine.[1][2] | Solvent: Anhydrous DMF or NMP.[1] Base: DIPEA.[1][2] | |
| Protein Precipitation During/After Conjugation | High concentration of organic solvent: Solvents like DMSO or DMF used to dissolve the linker can denature the protein.[4] | Keep the final concentration of the organic solvent below 10%.[4] | Solvent Concentration: <10% final volume. |
| Reduced solubility of the conjugate: A hydrophobic linker can decrease the overall solubility of the resulting conjugate.[4] | The PEG chains in this compound linkers generally increase hydrophilicity and solubility.[2][4] | Linker Choice: PEGylated linkers like this compound are advantageous.[4] | |
| Lack of Reproducibility | Inconsistent reagent activity: Moisture sensitivity of reagents like NHS esters can lead to variability.[4] | Always handle moisture-sensitive reagents in a desiccated environment and prepare fresh solutions immediately before use.[4] | Reagent Handling: Store desiccated, equilibrate to room temperature before opening.[4] |
| Variations in reaction conditions: Inconsistent pH, temperature, and reaction time between experiments.[4] | Standardize all reaction parameters and accurately monitor them for each experiment. | Consistency: Maintain consistent pH, temperature, and reaction times.[4] |
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it a significant issue with this compound linkers?
A1: Steric hindrance is the slowing or prevention of a chemical reaction due to the spatial bulk of substituents near the reactive site.[1] With this compound linkers, the two PEG3 arms can physically block the central primary amine, making it difficult for this amine to react with other molecules, especially if the reaction partner is also bulky. This can result in low reaction yields and incomplete conjugation.[1]
Q2: My standard EDC/NHS coupling to a carboxylic acid is failing with an this compound linker. What is the likely cause?
A2: The primary cause is likely steric hindrance. The bulky PEG3 arms can prevent the activated carboxylic acid (the NHS ester) from accessing the central amine of the this compound linker.[1] Standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) are often not potent enough to overcome this significant spatial blockade.[1]
Q3: What is the optimal pH for reacting an NHS ester with a primary amine?
A3: The optimal pH range for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5.[4] A pH of 8.3-8.5 is often recommended as the ideal balance to ensure the primary amine is sufficiently deprotonated and nucleophilic while minimizing the hydrolysis of the NHS ester.[4] At a pH below 7.2, the amine group is protonated and less reactive, while at a pH above 8.5, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction.[4]
Q4: Which buffers are compatible with NHS ester reactions, and which should be avoided?
A4:
-
Compatible Buffers: Phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers are compatible with NHS ester reactions.[4]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, thereby reducing conjugation efficiency.[4] If your molecule of interest is in an incompatible buffer, a buffer exchange step using dialysis or gel filtration is necessary before starting the conjugation reaction.[4]
Q5: How should I dissolve and handle my this compound reagents?
A5: this compound reagents, especially those with NHS esters, are sensitive to moisture and should be stored in a desiccated environment at -20°C. Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation. It is recommended to dissolve them in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[4] It is best to prepare fresh solutions for each experiment.[4]
Experimental Protocols
Protocol 1: General Amine-Reactive Conjugation with this compound-Boc using HATU
This protocol describes a general procedure for coupling a carboxylic acid to the sterically hindered central amine of NH-bis(PEG3-Boc) using HATU as the coupling agent.[1][2]
Materials:
-
Carboxylic acid-containing molecule
-
NH-bis(PEG3-Boc)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
Procedure:
-
Preparation of Reactants:
-
Activation of Carboxylic Acid:
-
Coupling Reaction:
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).[1]
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography.[1]
-
Protocol 2: Boc Deprotection of a Conjugated this compound-Boc Linker
This protocol describes the removal of the Boc protecting groups to expose the terminal primary amines for subsequent conjugation reactions.[5][6]
Materials:
-
Boc-protected conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected conjugate in anhydrous DCM.[5]
-
Add an equal volume of TFA to the solution.[5]
-
Stir the reaction mixture at room temperature for 1-2 hours.[5]
-
Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed.[5]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[5]
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) or DCM (3 times).[5][6]
-
The resulting deprotected linker can be used directly as a TFA salt or neutralized by dissolving the residue in DCM and washing with saturated sodium bicarbonate solution, followed by brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the free amine.[5]
Visualizations
Caption: Troubleshooting flowchart for low yield in this compound reactions.
Caption: Experimental workflow for amide coupling with this compound-Boc.
References
Technical Support Center: Mass Spectrometry of PEGylated Peptides
Welcome to the technical support center for the mass spectrometry analysis of PEGylated peptides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to unexpected side products and other challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my mass spectrum of a PEGylated peptide show a very complex pattern of peaks instead of a single peak?
A1: The complexity in the mass spectrum of a PEGylated peptide arises from two main factors: the polydispersity of polyethylene (B3416737) glycol (PEG) and the generation of multiple charge states during ionization.[1][2][3] Commercial PEG reagents are typically a mixture of polymers with a range of molecular weights, leading to a distribution of PEGylated peptide masses.[1][4] During electrospray ionization (ESI), peptides and proteins can acquire multiple charges, creating a series of peaks for each mass.[1][5] The combination of these two phenomena results in a congested and challenging-to-interpret spectrum.
Q2: I observe a series of peaks separated by 44 Da. What does this signify?
A2: A repeating mass difference of 44 Da is the characteristic signature of the ethylene (B1197577) glycol monomer unit of the PEG chain.[1] This pattern confirms the presence of a PEGylated species and reflects the distribution of different PEG chain lengths in your sample. It can also be an indication of PEG contamination in your sample or mass spectrometry system.[6]
Q3: My observed mass is consistently higher than the theoretical mass of my PEGylated peptide. What could be the cause?
A3: A consistent mass increase can be due to the formation of adducts with ions present in your sample or mobile phase. Common adducts include sodium ([M+Na]⁺) and potassium ([M+K]⁺), which are frequently observed in electrospray ionization.[7][8] Another possibility is the oxidation of certain amino acid residues, such as methionine, tryptophan, or tyrosine, which results in a mass increase of 16 Da per oxidation event.[9][10]
Q4: What is in-source fragmentation or in-source decay, and how can it affect my results?
A4: In-source fragmentation (ISF) or in-source decay (ISD) is a process where the analyte ions fragment within the ion source of the mass spectrometer before mass analysis.[11][12][13] For PEGylated peptides, this can lead to the cleavage of the PEG chain, producing a series of fragment ions. While this can complicate the spectrum of the intact molecule, controlled in-source fragmentation can be intentionally used as a technique to help identify the site of PEGylation.[13][14]
Q5: I see a small peak with a mass increase of approximately 1 Da. What is this?
A5: A mass increase of approximately 0.984 Da is characteristic of deamidation, a common post-translational modification where the side chain amide group of an asparagine (Asn) or glutamine (Gln) residue is hydrolyzed to a carboxylic acid.[15][16][17] This can occur spontaneously during sample preparation, particularly at basic pH, or it can be a pre-existing modification in the peptide.[17][18]
Troubleshooting Guide
Problem: My mass spectrum is too complex to interpret due to overlapping charge states and PEG polydispersity.
Solution:
-
Charge State Reduction: Add a small amount of a charge-reducing agent, such as triethylamine (B128534) (TEA), post-column before the ESI source. This will shift the charge state distribution to lower charge states, simplifying the spectrum.[1]
-
High-Resolution Mass Spectrometry: Utilize a high-resolution mass spectrometer (e.g., Orbitrap, TOF) to resolve the isotopic peaks and differentiate between species with very similar mass-to-charge ratios.[1][5]
-
Deconvolution Software: Employ deconvolution algorithms to transform the complex, multi-charged spectrum into a zero-charge mass spectrum, which will show the distribution of the different PEGylated species.[5]
Problem: I observe unexpected peaks corresponding to salt adducts (e.g., +22 Da for Na⁺, +38 Da for K⁺).
Solution:
-
Sample Desalting: Before MS analysis, desalt your peptide sample using techniques like reversed-phase solid-phase extraction (SPE) with C18 cartridges or dialysis.[19][20]
-
Use Volatile Buffers: Ensure that your final sample is in a volatile buffer system, such as ammonium (B1175870) acetate (B1210297) or ammonium formate, to minimize the presence of non-volatile salts.[6]
-
Mobile Phase Optimization: Lowering the pH of the mobile phase with an acid like formic acid can increase proton availability and reduce the formation of metal adducts.[7]
Problem: I suspect my peptide is undergoing oxidation (+16 Da) during analysis.
Solution:
-
Minimize Sample Exposure: Reduce the exposure of your sample to air and light. Prepare samples freshly and store them appropriately.
-
Use Antioxidants: Consider adding antioxidants to your buffers, but be cautious as they may interfere with the analysis.
-
Optimize ESI Conditions: Oxidation can sometimes be induced during the electrospray process itself.[9][21] Try adjusting the electrospray voltage and flow rate to see if the +16 Da peak is reduced.
Problem: I am seeing evidence of deamidation (+0.98 Da) that may be an artifact of my sample preparation.
Solution:
-
Control pH: Avoid basic conditions during sample preparation and storage, as deamidation rates increase with higher pH.[17] Tryptic digestion is often performed at a pH of 7-8, which can induce deamidation.[18]
-
Use 18O Labeling: To differentiate between in-vivo deamidation and artifactual deamidation during sample processing (like tryptic digestion), the digestion can be performed in H₂¹⁸O. Artifactual deamidation will incorporate an ¹⁸O atom, resulting in a mass shift of approximately +3 Da, while pre-existing deamidation will only show the +1 Da shift.[22]
Data Presentation
Table 1: Common Unexpected Side Products and Adducts in Mass Spectrometry of PEGylated Peptides
| Observation | Mass Shift (Da) | Identity/Cause | Common Amino Acid Residues Affected | Notes |
| Sodium Adduct | +21.98 | [M+Na]⁺ | N/A | Very common with ESI-MS.[7] |
| Potassium Adduct | +38.96 | [M+K]⁺ | N/A | Common if potassium salts are present.[7] |
| Oxidation | +15.99 | Addition of one oxygen atom | Methionine, Tryptophan, Tyrosine | Can be a PTM or an artifact of sample handling/analysis.[9][10] |
| Deamidation | +0.98 | Conversion of amide to carboxylic acid | Asparagine, Glutamine | Can be a PTM or an artifact, accelerated at basic pH.[15][17] |
| PEG Monomer | +44.03 | Single ethylene glycol unit | N/A | Indicates PEG polydispersity or contamination.[1] |
| Fmoc-Adduct | +222.2 | Incomplete Fmoc removal during synthesis | N-terminus | Specific to solid-phase peptide synthesis.[23] |
| Deletion Sequence | Varies | Missing amino acid(s) | N/A | Result of incomplete deprotection during synthesis.[23] |
Experimental Protocols
Protocol 1: Sample Desalting using C18 ZipTips®
-
Conditioning: Aspirate and dispense 10 µL of 50% acetonitrile (B52724) in water three times.
-
Equilibration: Aspirate and dispense 10 µL of 0.1% trifluoroacetic acid (TFA) in water three times.
-
Binding: Aspirate and dispense your acidified peptide sample (pH < 4) up to 10 times to ensure binding to the C18 resin.
-
Washing: Aspirate and dispense 10 µL of 0.1% TFA in water three times to wash away salts and other hydrophilic impurities.
-
Elution: Aspirate and dispense 1-5 µL of 50-80% acetonitrile with 0.1% TFA to elute the desalted peptide. The eluate is now ready for MS analysis.
Visualizations
Caption: Experimental workflow for the LC-MS analysis of PEGylated peptides.
Caption: Troubleshooting decision tree for unexpected side products.
References
- 1. sciex.com [sciex.com]
- 2. researchgate.net [researchgate.net]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. enovatia.com [enovatia.com]
- 6. researchgate.net [researchgate.net]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. Formation of Sodium Cluster Ions Complicates LC-MS Metabolomics Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidation of peptides during electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Accurate Identification of Deamidated Peptides in Global Proteomics using a Quadrupole Orbitrap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Deamidation - Wikipedia [en.wikipedia.org]
- 18. Quadrupole Orbitrap Accurately Identifies Deamidated Peptides [thermofisher.com]
- 19. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 21. biology.stackexchange.com [biology.stackexchange.com]
- 22. Use of 18O labels to monitor deamidation during protein and peptide sample processing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
how to improve the efficiency of amine-NHS ester coupling
Welcome to the technical support center for amine-NHS ester coupling. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to this common bioconjugation technique.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for amine-NHS ester coupling?
The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines is between 7.2 and 8.5.[1][2] A pH of 8.3 is often recommended as an ideal starting point for most protein labeling experiments.[3]
Q2: How does pH affect the coupling reaction?
The pH of the reaction buffer is a critical factor that influences two competing reactions:
-
Amine Reactivity: For the coupling reaction to occur, the primary amine groups (e.g., the ε-amino group of lysine (B10760008) residues) must be in a deprotonated, nucleophilic state (-NH2). At a pH below 8.0, a significant portion of these amines will be protonated (-NH3+), making them unreactive towards the NHS ester.[3]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester and renders it inactive for conjugation. The rate of hydrolysis increases significantly with pH.[1][3][4] At a pH above 9.0, the hydrolysis of the NHS ester can become so rapid that it outcompetes the desired labeling reaction, leading to low efficiency.[3]
Q3: What type of buffer should I use for the labeling reaction?
It is crucial to use an amine-free buffer to avoid competition with the target molecule.[5] Commonly used buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate (B1201080) buffers.[1][2] Buffers containing primary amines, such as Tris or glycine (B1666218), are not compatible with the reaction as they will compete for the NHS ester.[1][2][6] However, Tris or glycine can be used to quench the reaction after the desired incubation time.[1][2][7]
Q4: My NHS ester is not dissolving in my aqueous buffer. What should I do?
Many non-sulfonated NHS esters have poor water solubility and need to be dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture.[1][2][8] The final concentration of the organic solvent in the reaction should generally be kept low (e.g., <10%) to avoid denaturation of proteins.[5] It is important to use high-quality, anhydrous solvents, as contaminants like dimethylamine (B145610) in old DMF can react with the NHS ester.[9]
Q5: What is the difference between NHS esters and Sulfo-NHS esters?
Sulfo-NHS esters contain a sulfonate (–SO3) group on the N-hydroxysuccinimide ring.[1] This group increases the water-solubility of the crosslinker but does not affect the reaction chemistry.[1] The negative charge of the sulfonate group also prevents Sulfo-NHS esters from permeating cell membranes, making them ideal for cell surface labeling.[1][10]
Q6: How should I store my NHS ester reagents?
NHS esters are moisture-sensitive and should be stored desiccated at low temperatures (-20°C is common).[11][12][13] To prevent condensation, allow the vial to warm to room temperature before opening.[10][11] For NHS esters dissolved in an anhydrous solvent like DMF, storage at -20°C is suitable, and making aliquots can prevent repeated freeze-thaw cycles and moisture introduction.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Coupling Efficiency | Incorrect pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5.[1][2] | Verify and adjust the buffer pH to 8.3 for optimal results.[3][9] |
| Hydrolysis of NHS Ester: The NHS ester has been hydrolyzed due to moisture or high pH.[1][4][14] | Use fresh, high-quality NHS ester. Prepare NHS ester solutions immediately before use.[13] Avoid pH values above 8.5.[3] | |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine are competing with the target molecule.[1][2][6] | Use an amine-free buffer such as PBS, bicarbonate, or borate buffer.[1][2] | |
| Inactive NHS Ester: The NHS ester reagent has degraded due to improper storage. | Store NHS esters desiccated at -20°C.[11][12] Allow the vial to reach room temperature before opening to prevent condensation.[10][11] | |
| Low Protein/Molecule Concentration: Dilute solutions can lead to less efficient crosslinking as hydrolysis becomes more competitive.[1][4] | Increase the concentration of the protein or amine-containing molecule. A concentration of 1-10 mg/mL is often recommended.[9][15] | |
| Protein Precipitation | High Concentration of Organic Solvent: Using too much DMSO or DMF to dissolve the NHS ester can denature the protein. | Keep the final concentration of the organic solvent below 10%.[5] |
| Incorrect Buffer Conditions: The buffer composition is not suitable for the protein, leading to instability. | Ensure the buffer conditions (ionic strength, pH) are appropriate for maintaining protein solubility and stability. | |
| Inconsistent Results | Variability in Reagent Quality: Using different batches or old reagents can lead to inconsistent outcomes. | Use fresh reagents and consider aliquoting stock solutions to maintain quality.[11] |
| Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing protein or NHS ester solutions can degrade the molecules.[14][] | Aliquot solutions into single-use volumes.[11][14] |
Quantitative Data Summary
Table 1: Half-life of NHS Ester Hydrolysis at Different pH and Temperatures
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 to 5 hours[1][4] |
| 8.6 | 4°C | 10 minutes[1][2][4] |
| 7.0 | N/A | 7 hours[10] |
| 9.0 | N/A | minutes[10] |
Table 2: Recommended Reaction Conditions for Amine-NHS Ester Coupling
| Parameter | Recommended Range/Condition |
| pH | 7.2 - 8.5 (Optimal: 8.3)[1][2][3][9] |
| Temperature | 4°C to 37°C[17][18] |
| Incubation Time | 30 minutes to overnight[17][18] |
| Molar Ratio (Dye:Protein) | 5:1 to 20:1 (for IgG, starting point)[5] |
| Protein Concentration | ≥ 2 mg/mL[5][19] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with an NHS Ester
This protocol provides a general guideline for conjugating an NHS ester to a protein, such as an antibody.
Materials:
-
Protein (e.g., IgG) in an amine-free buffer (e.g., PBS, 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.4)
-
NHS ester reagent
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
1 M Sodium Bicarbonate, pH 9.0
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Solution:
-
Perform the Labeling Reaction:
-
Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (a 10:1 to 20:1 molar ratio of dye to antibody is a common starting point).[5][13]
-
Add the calculated amount of the NHS ester solution to the protein solution while gently vortexing or stirring.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[9][20] Protect fluorescently labeled molecules from light.[5]
-
-
Quench the Reaction:
-
Purify the Conjugate:
Protocol 2: Checking the Reactivity of an NHS Ester
This protocol allows for a qualitative assessment of whether an NHS ester is still active. The principle is based on the release of N-hydroxysuccinimide upon hydrolysis, which absorbs light at 260 nm.[1]
Materials:
-
NHS ester reagent
-
Amine-free buffer (e.g., PBS, pH 7.2)
-
Spectrophotometer
Procedure:
-
Dissolve 1-2 mg of the NHS ester reagent in 2 mL of an amine-free buffer.
-
Prepare a control tube with 2 mL of the same amine-free buffer.
-
Immediately, zero the spectrophotometer at 260 nm using the control tube.
-
Measure the absorbance of the NHS ester solution at 260 nm. If the absorbance is high, the NHS ester may already be hydrolyzed.
-
Incubate the NHS ester solution at room temperature for 1-2 hours to allow for hydrolysis.
-
Measure the absorbance at 260 nm again.
-
A significant increase in absorbance compared to the initial reading indicates that the NHS ester was active and has undergone hydrolysis, releasing NHS. If there is no measurable increase, the reagent is likely inactive.
Visualizations
Caption: Experimental workflow for amine-NHS ester coupling.
Caption: Reaction pathways in amine-NHS ester coupling.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. glenresearch.com [glenresearch.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. interchim.fr [interchim.fr]
- 17. neb.com [neb.com]
- 18. neb.com [neb.com]
- 19. stallardediting.com [stallardediting.com]
- 20. glenresearch.com [glenresearch.com]
Technical Support Center: Optimizing pH in NHS-bis-PEG3 Conjugation Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical role of pH in N-hydroxysuccinimide (NHS)-bis-PEG3 conjugation reactions. Here you will find troubleshooting advice and frequently asked questions to help you navigate potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting an NHS ester with a primary amine?
The optimal pH for conjugating an NHS ester with a primary amine on a biomolecule is typically between 7.2 and 8.5.[1][2] A frequently recommended starting point is a pH of 8.3.[3][4] This range provides a crucial balance between ensuring the primary amine is deprotonated and reactive, while minimizing the hydrolysis of the NHS ester.[3]
Q2: How does pH affect the key components of the conjugation reaction?
The pH of the reaction buffer directly influences two competing reactions:
-
Amine Reactivity: For a successful conjugation, the primary amine groups (e.g., the ε-amino group of lysine (B10760008) residues) on the target molecule must be in a deprotonated, nucleophilic state (-NH2). At acidic pH (below 7), these amines are predominantly protonated (-NH3+), making them unreactive towards the NHS ester.[3][5]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester and renders it inactive for conjugation. The rate of hydrolysis significantly increases with higher pH.[1][3] At a pH above 9.0, the hydrolysis can happen so rapidly that it outcompetes the desired conjugation reaction, leading to low yields.[3]
Q3: Which buffers are recommended for NHS-PEG conjugation reactions?
It is critical to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[5][6]
Recommended Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4[5]
-
HEPES buffer, 0.1 M, pH 8.0-8.5[3]
-
Borate buffer, 50 mM, pH 8.5[3]
Incompatible Buffers to Avoid:
If your biomolecule is in an incompatible buffer, a buffer exchange step is necessary before initiating the conjugation.[5]
Q4: For NHS-bis-PEG3 linkers that are first activated from a carboxylic acid, is a two-step pH process necessary?
Yes, a two-step process with distinct pH conditions is highly recommended.[5][8]
-
Step 1: Activation (Carboxyl Activation): The activation of the carboxylic acid group on the PEG linker using EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0. 0.1 M MES buffer is commonly used for this step.[5][8]
-
Step 2: Coupling (Amine Reaction): The subsequent reaction of the NHS-activated PEG with the primary amine-containing molecule is most efficient at a pH of 7.0 to 8.5.[5][8]
Attempting the entire process at a single, intermediate pH can lead to reduced overall efficiency.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Suboptimal pH: The pH of the coupling reaction was too low, leaving the target amines protonated and unreactive. | Verify the pH of your coupling buffer and ensure it is within the optimal range of 7.2-8.5.[2][5] |
| Hydrolysis of NHS ester: The pH of the coupling reaction was too high, leading to rapid hydrolysis of the NHS ester.[3][5] | Lower the pH to the 8.0-8.5 range. Prepare the NHS-activated PEG solution immediately before use and minimize the time between activation and coupling.[3][5] | |
| Presence of competing amines: The reaction buffer contained primary amines (e.g., Tris, glycine).[5] | Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or bicarbonate buffer.[3] | |
| Improperly stored or old reagents: The NHS-bis-PEG3 reagent may have hydrolyzed due to moisture.[6] | Use a fresh vial of the reagent. Equilibrate the vial to room temperature before opening to prevent moisture condensation.[6][9] | |
| Inconsistent Conjugation Results | pH drift during reaction: Hydrolysis of the NHS ester can lead to a drop in the pH of the reaction mixture, especially in large-scale reactions.[7][10] | Monitor the pH during the reaction or use a more concentrated buffer to maintain a stable pH.[7][10] |
| High Degree of Aggregation/Precipitation | Protein instability at reaction pH: The chosen pH may be close to the isoelectric point (pI) of the protein, causing it to become insoluble. | Check the pI of your protein and adjust the reaction pH to be at least one pH unit away from the pI. |
Data Presentation
Table 1: Impact of pH on NHS Ester Stability (Hydrolysis Half-life)
The stability of the NHS ester is inversely related to pH. As the pH increases, the rate of hydrolysis accelerates, and the half-life of the NHS ester decreases.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[1][11] |
| 8.6 | 4 | 10 minutes[1][11] |
| 9.0 | Room Temperature | < 9 minutes[12] |
Table 2: Summary of Recommended pH Conditions for NHS-PEG Conjugation
This table summarizes the optimal pH ranges for the key steps in a typical two-step NHS-PEG conjugation reaction.
| Reaction Step | Optimal pH Range | Commonly Used Buffer | Key Considerations |
| Carboxyl Activation | 4.5 - 6.0 | 0.1 M MES[5] | Maximizes the efficiency of EDC/NHS activation of the carboxylic acid.[5] |
| Amine Coupling | 7.2 - 8.5 | PBS (pH 7.2-7.4), Bicarbonate (pH 8.3-8.5)[3][5] | Ensures the primary amine is deprotonated and nucleophilic for efficient reaction.[5] |
Experimental Protocols
General Protocol for pH Optimization of NHS-bis-PEG3 Conjugation
This protocol provides a general guideline for optimizing the pH of the coupling step. It assumes the NHS-bis-PEG3 is already activated or is a commercially available NHS ester.
Materials:
-
Amine-containing molecule (e.g., protein, peptide)
-
NHS-bis-PEG3
-
Amine-free buffers at various pH values (e.g., PBS at pH 7.2, 7.5, 8.0, and Bicarbonate buffer at pH 8.5)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting columns or other purification system
Procedure:
-
Reagent Preparation:
-
Prepare your amine-containing molecule in each of the selected amine-free buffers at the desired concentration (e.g., 1-10 mg/mL).
-
Equilibrate the NHS-bis-PEG3 vial to room temperature before opening.
-
Immediately before use, prepare a stock solution of NHS-bis-PEG3 in anhydrous DMSO or DMF (e.g., 10 mg/mL).[9]
-
-
Conjugation Reaction:
-
Set up parallel reactions for each pH condition.
-
Add a 5 to 20-fold molar excess of the NHS-bis-PEG3 stock solution to each of the protein solutions. The final volume of the organic solvent should ideally not exceed 10%.[9]
-
Incubate the reactions for 1-2 hours at room temperature or overnight at 4°C.[5]
-
-
Quenching the Reaction:
-
Purification:
-
Purify the PEGylated conjugate from excess reagents and byproducts using an appropriate method such as size exclusion chromatography (SEC) or dialysis.
-
-
Analysis:
-
Analyze the conjugation efficiency for each pH condition using appropriate techniques (e.g., SDS-PAGE, HPLC, mass spectrometry) to determine the optimal pH for your specific application.
-
Visualizations
Caption: Impact of pH on NHS-bis-PEG3 conjugation reaction pathways.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. neb.com [neb.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Post-Conjugation Purification
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the removal of unreacted NH-bis-PEG3 linkers following a bioconjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound linker from my conjugate?
A1: Removing the unreacted this compound linker is a critical purification step for several reasons:
-
Accurate Characterization: Excess linker can interfere with analytical techniques used to determine the drug-to-antibody ratio (DAR) or conjugation efficiency, leading to inaccurate results.
-
Prevents Side Reactions: Residual linker can participate in unintended side reactions in downstream applications.
-
Reduces Off-Target Effects: In therapeutic applications, the free linker may have its own biological activity or alter the pharmacokinetic profile of the conjugated molecule, potentially leading to off-target effects.[1][2]
-
Ensures Homogeneity: A purified final product with a consistent composition is essential for reproducible experimental results and for therapeutic applications.
Q2: What is the molecular weight of the this compound linker, and why is it important?
A2: The this compound-azide linker has a molecular weight of approximately 419.48 g/mol .[3][4][5] Knowing the molecular weight is essential for selecting the appropriate purification method and parameters. The significant size difference between the small linker and the much larger protein or antibody conjugate (e.g., an IgG antibody is ~150 kDa) is the basis for effective separation by size-based techniques like dialysis, size exclusion chromatography, and tangential flow filtration.
Q3: What are the primary methods for removing small, unreacted linkers like this compound?
A3: The most common and effective methods leverage the size difference between the linker and the conjugate. These include:
-
Dialysis: A technique that uses a semi-permeable membrane to separate molecules based on size.[6][7][8][9]
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their hydrodynamic radius as they pass through a column packed with porous beads.[1][10][11][12]
-
Tangential Flow Filtration (TFF): A rapid and scalable filtration method where the sample solution flows parallel to a membrane surface, allowing smaller molecules to pass through while retaining larger ones.[3][13][14][15][16][17][18]
Purification Method Selection
Choosing the right purification method depends on factors such as sample volume, required purity, processing time, and available equipment.
| Feature | Dialysis | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) |
| Principle | Passive diffusion across a semi-permeable membrane | Separation by hydrodynamic volume using a porous resin | Convective passage through a semi-permeable membrane |
| Sample Volume | µL to Liters | µL to mL (analytical) or Liters (preparative) | mL to thousands of Liters |
| Speed | Slow (hours to overnight) | Fast (minutes to hours) | Very Fast (minutes to hours) |
| Resolution | Low | High | Moderate |
| Scalability | Moderate | Good | Excellent |
| Key Advantage | Simple, requires minimal equipment | High resolution, can also remove aggregates | Fast, highly scalable, combines concentration & buffer exchange |
| Primary Use Case | Buffer exchange, removal of small molecule impurities | High-purity polishing, aggregate removal | Large-scale processing, concentration, diafiltration |
Experimental Protocols
Method 1: Dialysis
This protocol is suitable for removing the this compound linker from small to medium-volume samples.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Stir plate and stir bar
-
Beaker or container for the dialysis buffer
Procedure:
-
Select Membrane: Choose a dialysis membrane with an MWCO that is at least 10-20 times smaller than your protein conjugate to ensure its retention, and significantly larger than the linker. For removing the ~420 Da this compound linker from an antibody (~150 kDa), a 10 kDa MWCO membrane is a suitable choice.
-
Prepare Membrane: Hydrate the dialysis tubing or cassette in dialysis buffer as per the manufacturer's instructions. This removes any preservatives and ensures the membrane is permeable.
-
Load Sample: Carefully load your post-conjugation reaction mixture into the dialysis tubing/cassette, leaving some headspace to allow for potential sample dilution.
-
Seal: Securely seal the tubing or cassette using clamps or by tying knots. Ensure there are no leaks.[8]
-
Dialyze: Immerse the sealed sample in a beaker containing the dialysis buffer. The buffer volume should be at least 200-500 times the sample volume.[19] Place the beaker on a stir plate and add a stir bar to facilitate diffusion.
-
Buffer Exchange: Allow dialysis to proceed for 2-4 hours at 4°C. For efficient removal of the linker, perform at least two buffer changes. A common schedule is to change the buffer after 2 hours, again after another 2 hours, and then let it dialyze overnight.[7][9][19]
-
Sample Recovery: After the final dialysis period, carefully remove the tubing/cassette from the buffer and recover your purified conjugate.
Method 2: Size Exclusion Chromatography (SEC)
SEC, or gel filtration, is ideal for rapid desalting and buffer exchange, and provides high resolution.
Materials:
-
SEC column (e.g., Sephadex G-25, Superdex 30)
-
Chromatography system (e.g., FPLC, gravity flow setup)
-
Equilibration/elution buffer (e.g., PBS, pH 7.4)
Procedure:
-
Select Resin: Choose a resin with a fractionation range appropriate for separating your large conjugate from the small linker. For desalting applications, resins like Sephadex G-25 are suitable as they exclude proteins larger than 5 kDa, allowing them to pass through quickly in the void volume while the small linker is retained and elutes later.[20][21]
-
Pack and Equilibrate Column: Pack the column with the selected resin according to the manufacturer's instructions. Equilibrate the column with at least 2-3 column volumes of your desired buffer.
-
Load Sample: Apply the post-conjugation reaction mixture to the top of the column. The sample volume should not exceed 2-5% of the total column volume to ensure optimal separation.[22]
-
Elute: Begin the elution with the equilibration buffer. Your large protein conjugate will travel faster through the column and elute first. The smaller, unreacted this compound linker will enter the pores of the resin beads, taking a longer path, and will elute later.
-
Collect Fractions: Collect fractions as the sample elutes from the column. Monitor the protein concentration of the fractions using a UV detector at 280 nm or by performing a protein assay (e.g., Bradford).
-
Pool and Analyze: Pool the fractions containing your purified conjugate. You can analyze the pooled sample and later fractions by a suitable method (e.g., HPLC, mass spectrometry) to confirm the removal of the free linker.
Method 3: Tangential Flow Filtration (TFF)
TFF is a highly efficient method for concentrating and desalting/buffer exchanging samples, particularly for larger volumes. The process of removing small molecules is called diafiltration.
Materials:
-
TFF system (pump, reservoir, pressure gauges, tubing)
-
TFF membrane cassette or hollow fiber module with an appropriate MWCO
-
Diafiltration buffer (e.g., PBS, pH 7.4)
Procedure:
-
Select Membrane: Choose a membrane with an MWCO that is 3-6 times smaller than the molecular weight of your conjugate to ensure >99% retention.[13] For an antibody conjugate, a 30 kDa MWCO membrane is a common choice.
-
System Preparation: Set up the TFF system according to the manufacturer's protocol. Flush the system with water and then equilibrate with the diafiltration buffer.
-
Load Sample: Add your post-conjugation mixture to the sample reservoir.
-
Concentration (Optional): You can first concentrate your sample to reduce the volume, which will decrease the amount of diafiltration buffer needed.
-
Diafiltration: Begin the diafiltration process. Add the diafiltration buffer to the reservoir at the same rate that the filtrate is being removed. This is known as constant volume diafiltration.[15] This "washes" the smaller unreacted linker out of the sample and into the permeate.
-
Buffer Exchange Volume: To effectively remove the linker, a common practice is to exchange 5-10 diavolumes of buffer. One diavolume is equal to the volume of the sample in the reservoir.
-
Sample Recovery: Once the diafiltration is complete, recover the purified and buffer-exchanged conjugate from the system.
Troubleshooting Guides
Dialysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Protein/Conjugate Loss | MWCO of the membrane is too close to the protein's molecular weight. | Ensure the MWCO is at least 10-20 times smaller than your protein of interest.[9] |
| Non-specific binding to the membrane (especially with dilute samples). | Add a carrier protein like BSA if compatible with your downstream application. | |
| Leak in the dialysis tubing/cassette. | Test the integrity of the membrane and seals with buffer before adding your sample.[8] | |
| Incomplete Linker Removal | Insufficient dialysis time or buffer volume. | Increase the dialysis time and/or the volume of the dialysis buffer.[6] |
| Too few buffer changes. | Perform at least 2-3 buffer changes to maintain a high concentration gradient.[6][7][9] | |
| Protein Precipitation | Buffer conditions (pH, salt concentration) are not optimal for your protein. | Ensure the dialysis buffer has a suitable pH and ionic strength for your protein's stability. A salt concentration of at least 150 mM is often recommended.[23] |
| The pH of the buffer is too close to the isoelectric point (pI) of the protein. | Adjust the buffer pH to be at least one unit away from the protein's pI.[23] |
SEC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution/Peak Tailing | Non-specific hydrophobic interactions between the conjugate and the SEC resin. | Add a small amount of an organic solvent (e.g., 10-15% isopropanol (B130326) or acetonitrile) to the mobile phase to disrupt hydrophobic interactions.[24][25] |
| Ionic interactions between the conjugate and the resin. | Increase the ionic strength of the mobile phase (e.g., use a buffer with 150-500 mM NaCl). | |
| Column is overloaded. | Reduce the sample volume loaded onto the column (typically <5% of column volume).[10][22] | |
| Low Protein Recovery | Protein is adsorbing to the column matrix or tubing. | Check for non-specific binding. Modify buffer conditions (pH, salt). Ensure the system is well-passivated. |
| Protein has precipitated on the column. | Filter the sample before loading. Adjust buffer conditions to improve protein solubility.[26] | |
| Unexpected Elution Profile | The conjugate is forming aggregates or is fragmented. | Analyze the sample by SDS-PAGE. Aggregates will elute earlier, and fragments later than expected. |
| Incorrect flow rate. | Optimize the flow rate. A lower flow rate generally improves resolution. |
TFF Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Flux Rate (Slow Filtration) | Membrane fouling or clogging. | Ensure the sample was clarified/filtered before TFF. Optimize transmembrane pressure (TMP) and cross-flow rate to minimize fouling.[16] |
| High protein concentration leading to high viscosity. | Dilute the sample or perform the diafiltration at a lower concentration. | |
| Protein/Conjugate Loss in Permeate | MWCO of the membrane is too large. | Select a membrane with an MWCO that is 3-6 times smaller than your protein.[13] |
| Membrane is compromised (has a tear or leak). | Perform an integrity test on the membrane before use. | |
| Incomplete Linker Removal | Insufficient diafiltration volumes. | Increase the number of diavolumes exchanged (aim for 5-10). |
| Linker is binding to the protein conjugate. | This can be difficult to resolve with size-based methods. Consider alternative purification techniques like hydrophobic interaction chromatography (HIC) if this is suspected. |
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting Tangential Flow Filtration | AIChE [aiche.org]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. NH-bis(PEG3-azide) | TargetMol [targetmol.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. goldbio.com [goldbio.com]
- 11. Size exclusion resins (SEC) Clinisciences [clinisciences.com]
- 12. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rocker.com.tw [rocker.com.tw]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 16. repligen.com [repligen.com]
- 17. Tangential Flow Filtration (TFF) - Use in Bioprocess Development [celignis.com]
- 18. coleparmer.com [coleparmer.com]
- 19. home.sandiego.edu [home.sandiego.edu]
- 20. cytivalifesciences.com [cytivalifesciences.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. agrisera.com [agrisera.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. agilent.com [agilent.com]
- 26. pdf.dutscher.com [pdf.dutscher.com]
Technical Support Center: Purification of PROTACs with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of Proteolysis Targeting Chimeras (PROTACs) featuring polyethylene (B3416737) glycol (PEG) linkers.
Troubleshooting Guide
Researchers often face hurdles in isolating pure PROTACs with PEG linkers due to their unique physicochemical properties. This guide addresses common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery / Yield | Inefficient reaction: Incomplete coupling of the PEG linker to the warhead or E3 ligase ligand. | Optimize reaction conditions (e.g., coupling agents, stoichiometry, reaction time, temperature).[1] |
| Product loss during workup: High water solubility of the PEGylated PROTAC can lead to its loss in the aqueous phase during extractions. | Minimize aqueous washes or use a saturated brine solution. Consider solid-phase extraction (SPE) for initial purification. | |
| Product instability: The PROTAC molecule may be unstable under the purification conditions (e.g., hydrolysis of an ester linker). | Assess the stability of your PROTAC under the chosen purification conditions. Consider alternative, less harsh purification methods. | |
| Aggregation: Hydrophobic interactions between PEGylated PROTAC molecules can lead to aggregation. | Add excipients like arginine to purification buffers. Optimize buffer pH and ionic strength.[1] | |
| Broad or Tailing Peaks in HPLC | Column overloading: Injecting too much sample onto the column. | Decrease the injection volume or dilute the sample.[2][3] |
| Incompatible injection solvent: The solvent used to dissolve the sample is too strong compared to the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Secondary interactions: Analyte interacts with active sites on the stationary phase. | Use a mobile phase with a pH at least 2 units away from the analyte's pKa.[2] | |
| Polydispersity of PEG linker: The PEG linker itself may have a range of lengths, leading to a broader peak.[4] | This is an inherent property of the starting material. Consider using monodisperse PEG linkers for synthesis. | |
| Excessive extra-column volume: Long tubing or large flow cells can contribute to peak broadening. | Reduce the length and inner diameter of tubing where possible. | |
| Co-elution of Impurities | Similar physicochemical properties: Unreacted starting materials, particularly PEGylated ones, can have similar polarity and size to the desired product.[1] | Utilize orthogonal purification techniques. For example, follow up Size Exclusion Chromatography (SEC) with Reverse-Phase HPLC (RP-HPLC).[1] |
| Optimize the HPLC gradient to improve resolution.[1] | ||
| Consider using a different stationary phase (e.g., C4 or C8 for large, flexible molecules instead of C18). | ||
| Multiple Peaks for a Single Product | Presence of positional isomers: The PEG chain may attach to different sites on the PROTAC molecule.[1] | High-resolution techniques like analytical RP-HPLC or Ion Exchange Chromatography (IEX) may be required for separation.[1] |
| Presence of different PEGylated species (PEGamers): The reaction may produce PROTACs with varying numbers of PEG chains attached. | IEX can be used to separate based on the degree of PEGylation, as each additional PEG chain can shield the molecule's charge.[1][] | |
| Chiral isomers: If the PROTAC contains chiral centers, diastereomers may be present. | Chiral HPLC may be necessary to separate enantiomers or diastereomers. |
Frequently Asked Questions (FAQs)
Q1: Why is the purification of PROTACs with PEG linkers so challenging?
The purification of PEGylated PROTACs is inherently difficult due to a combination of factors. These molecules often have a high molecular weight and can be hydrophobic, making them challenging to handle. The addition of a PEG linker, while beneficial for solubility and in vivo stability, introduces further complexity.[1] PEG is a neutral, hydrophilic polymer, which means that PEGylated molecules may not have significant differences in the physicochemical properties that are typically used for separation.[1] This makes it difficult to separate the desired PEGylated PROTAC from unreacted starting materials and other PEGylated byproducts.[1]
Q2: What are the most common impurities in the synthesis of PEGylated PROTACs?
Common impurities include unreacted starting materials (the warhead, E3 ligase ligand, and the PEG linker), byproducts from the coupling reactions, and a heterogeneous mixture of the desired product.[1] This heterogeneity can manifest as:
-
PEGamers: PROTACs with varying numbers of PEG chains attached.[1]
-
Positional isomers: PROTACs where the PEG linker is attached to different sites on the molecule.[1]
Q3: Which chromatography technique is best for purifying PEGylated PROTACs?
There is no single "best" technique; often, a multi-step approach using orthogonal methods is most effective.[1]
-
Size Exclusion Chromatography (SEC): Often used as an initial step to separate the larger PEGylated PROTAC from smaller, unreacted starting materials and byproducts.[1][]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for high-resolution separation based on hydrophobicity. C4 or C8 columns are often recommended for large, flexible molecules like PEGylated PROTACs.[1][6]
-
Ion Exchange Chromatography (IEX): Separates molecules based on charge. This can be particularly useful for separating species with different degrees of PEGylation.[1][]
-
Hydrophobic Interaction Chromatography (HIC): Separates based on hydrophobicity under less denaturing conditions than RP-HPLC.[1][]
-
Supercritical Fluid Chromatography (SFC): A highly efficient technique that can provide excellent resolution and orthogonal selectivity for complex PROTACs.[]
Q4: How does the length of the PEG linker affect purification?
The length of the PEG linker significantly impacts the physicochemical properties of the PROTAC. Longer PEG linkers increase the hydrodynamic radius, which is beneficial for initial cleanup by SEC.[1] However, in RP-HPLC, longer PEG chains can increase the hydrophilicity of the PROTAC, altering its retention time. The polydispersity of longer PEG chains can also contribute to broader peaks in chromatography.[4] The optimal linker length for purification will depend on the specific properties of the PROTAC and the chosen purification method.
Q5: What analytical techniques should be used to assess the purity of the final PROTAC?
A combination of analytical methods is essential for confirming the identity and purity of your PEGylated PROTAC:[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final product and identify impurities.
-
High-Resolution Mass Spectrometry (HRMS): For accurate mass determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the PROTAC.
-
Analytical HPLC/UPLC: To determine the purity of the final product, often using UV detection.
Quantitative Data
The length of the PEG linker can influence the physicochemical and biological properties of a PROTAC. The following tables provide illustrative data on how PEG linker length can affect these parameters.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC 1 | Alkyl | 785.4 | 4.2 | 155.6 |
| PROTAC 2 | PEG2 | 831.5 | 3.5 | 164.9 |
| PROTAC 3 | PEG4 | 919.6 | 2.8 | 183.5 |
| Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.[7] |
Table 2: Impact of PEG Linker Length on In Vitro Degradation of BRD4
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
| DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein degradation. Data is illustrative and compiled from various sources in the literature.[8] |
Experimental Protocols
General Protocol for Preparative RP-HPLC Purification of a PEGylated PROTAC
This protocol provides a general starting point for the purification of a PEGylated PROTAC using preparative RP-HPLC. Optimization will be required for each specific PROTAC.
1. Sample Preparation:
-
Dissolve the crude PROTAC product in a minimal amount of a suitable solvent (e.g., DMSO).
-
Dilute the sample with Mobile Phase A to a concentration of approximately 10-50 mg/mL.[6]
-
Filter the sample through a 0.45 µm syringe filter before injection.[6]
2. HPLC System and Conditions:
-
Column: A C4, C8, or C18 preparative column is typically used. For larger, more flexible PEGylated PROTACs, C4 or C8 may provide better results.[1][6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[1]
-
Flow Rate: Dependent on the column dimensions.
-
Detection: UV detection at an appropriate wavelength (e.g., 214 nm, 254 nm, or 280 nm).
3. Purification Procedure:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B to elute the PROTAC. A typical gradient might be from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Collect fractions based on the UV chromatogram, isolating the peak corresponding to the desired PROTAC.
-
Analyze the collected fractions by analytical HPLC-MS to confirm the purity and identity of the product.
-
Pool the pure fractions and remove the solvent, typically by lyophilization.
Visualizations
PROTAC Purification Workflow
Caption: A general workflow for the purification of PEGylated PROTACs.
Troubleshooting Logic for Broad HPLC Peaks
Caption: A troubleshooting decision tree for addressing broad peaks in HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 3. uhplcs.com [uhplcs.com]
- 4. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Validating Ternary Complex Formation in PROTACs: A Comparative Guide to NH-bis-PEG3 and Alternative Linkers
For Researchers, Scientists, and Drug Development Professionals
The successful development of Proteolysis Targeting Chimeras (PROTACs) hinges on the efficient formation of a stable ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. The linker connecting the target-binding and E3-recruiting moieties is a critical determinant of this interaction, influencing not only the stability of the ternary complex but also the overall efficacy and pharmacokinetic properties of the PROTAC. This guide provides an objective comparison of PROTACs utilizing the NH-bis-PEG3 linker with those employing alternative linker strategies, supported by experimental data to inform rational PROTAC design.
The Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is far more than a simple tether. Its length, flexibility, and chemical composition dictate the spatial orientation of the target protein and the E3 ligase, which is crucial for productive ubiquitination and subsequent degradation.[] An ideal linker facilitates favorable protein-protein interactions within the ternary complex, a phenomenon known as positive cooperativity, which enhances the stability of the complex and, consequently, the degradation efficiency.[]
The this compound linker, a branched polyethylene (B3416737) glycol (PEG) derivative, offers several theoretical advantages in PROTAC design. Its PEG nature enhances hydrophilicity, which can improve solubility and cell permeability.[3][4] The branched "bis-PEG3" structure provides a flexible scaffold that can allow for optimal positioning of the binding moieties to facilitate stable ternary complex formation.[3]
Comparative Analysis of Linker Performance
While specific, direct comparative data for PROTACs synthesized with an this compound linker is not extensively published, we can infer its potential performance by examining data from PROTACs with other PEG and alternative linkers.[5] The following tables summarize representative data from various studies, highlighting the impact of linker composition on degradation efficiency (DC50 and Dmax).
| Target Protein | E3 Ligase | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG | 4 PEG units | ~10 | >90 | [6] |
| BRD4 | CRBN | Alkyl | 8-atom alkyl chain | 1-40 | >85 | [7] |
| ERα | VHL | PEG | 16-atom PEG chain | ~1 | ~95 | [8] |
| ERα | VHL | PEG | 12-atom PEG chain | ~5000 | ~75 | [8] |
| TBK1 | VHL | PEG | 21-atom linker | 3 | 96 | [8] |
| TBK1 | VHL | PEG | <12-atom linker | No degradation | - | [8] |
| BRD9 | CRBN | Rigid | Piperidine-based | 5.6 | >90 | [9] |
Table 1: Comparison of PROTAC Performance with Different Linker Types. This table illustrates how linker composition (PEG vs. alkyl vs. rigid) and length can significantly impact the degradation potency (DC50) and efficacy (Dmax) of PROTACs targeting various proteins.
Experimental Protocols for Validating Ternary Complex Formation
A variety of biophysical and cell-based assays are employed to validate and characterize the formation of the PROTAC-induced ternary complex. The choice of assay depends on the specific information required, such as binding affinity, kinetics, or in-cell engagement.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on the formation and dissociation of the ternary complex.[10][11]
Protocol:
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip surface.
-
Binary Interaction Analysis: Inject the PROTAC at various concentrations over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Ternary Complex Analysis: Co-inject a constant, saturating concentration of the target protein with varying concentrations of the PROTAC over the E3 ligase surface.
-
Data Analysis: Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rate constants, and calculate the equilibrium dissociation constant (KD) for the ternary complex. Cooperativity (α) can be calculated by dividing the binary KD by the ternary KD.[10]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of ternary complex formation.[12]
Protocol:
-
Sample Preparation: Prepare solutions of the E3 ligase, target protein, and PROTAC in the same buffer.
-
Binary Titrations: Perform initial titrations to determine the binding affinity of the PROTAC for the E3 ligase and the target protein individually.
-
Ternary Titration: Titrate the target protein into a solution containing the E3 ligase pre-saturated with the PROTAC.
-
Data Analysis: Analyze the resulting thermograms to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of ternary complex formation.
NanoBRET™ Ternary Complex Formation Assay
This live-cell assay measures the proximity of the target protein and E3 ligase induced by the PROTAC.[3][13][14]
Protocol:
-
Cell Preparation: Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.
-
Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the cells and incubate.
-
Detection: Add the Nano-Glo® Live Cell Substrate and measure the donor (460 nm) and acceptor (618 nm) emissions.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal/donor signal). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[13]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that can be performed in a biochemical or cellular format to quantify ternary complex formation.[][15][16]
Protocol:
-
Reagent Preparation: Use a tagged target protein (e.g., GST-tagged) and a tagged E3 ligase (e.g., His-tagged).
-
Assay Setup: In a microplate, combine the tagged target protein, tagged E3 ligase, and serial dilutions of the PROTAC.
-
Detection Reagent Addition: Add a terbium-conjugated anti-tag antibody (donor) and a fluorescently labeled anti-tag antibody (acceptor) that recognize the respective protein tags.
-
Incubation and Measurement: Incubate the plate to allow for complex formation and FRET to occur. Measure the time-resolved fluorescence emission at the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a bead-based proximity assay that is highly sensitive for detecting ternary complex formation.[8][17]
Protocol:
-
Reagent Preparation: Use a biotinylated target protein and a tagged E3 ligase (e.g., FLAG-tagged).
-
Assay Setup: In a microplate, combine the biotinylated target protein, tagged E3 ligase, and serial dilutions of the PROTAC.
-
Bead Addition: Add streptavidin-coated Donor beads and anti-FLAG-conjugated Acceptor beads.
-
Incubation and Measurement: Incubate in the dark to allow for bead proximity and signal generation. Measure the luminescent signal.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A characteristic bell-shaped curve is often observed due to the "hook effect" at high PROTAC concentrations.[4]
Co-Immunoprecipitation (Co-IP)
Co-IP is a classic technique to demonstrate protein-protein interactions within a cellular context.[6]
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or a vehicle control. Lyse the cells under non-denaturing conditions to preserve protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for the target protein, which is coupled to magnetic or agarose (B213101) beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against the E3 ligase to confirm its presence in the immunoprecipitated complex.
Visualizing PROTAC Mechanisms and Workflows
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for ternary complex validation.
Caption: Structure of a PROTAC with an this compound linker.
Conclusion
The validation of ternary complex formation is a cornerstone of modern PROTAC development. While direct comparative data for the this compound linker remains to be extensively published, its inherent properties as a branched PEG linker suggest significant potential for enhancing PROTAC efficacy. By employing a suite of robust biophysical and cellular assays, researchers can thoroughly characterize the formation and stability of the ternary complex, enabling the rational design and optimization of next-generation protein degraders. The systematic comparison of various linker strategies, including flexible PEG linkers, rigid linkers, and branched architectures like this compound, will continue to be a critical area of investigation in the pursuit of more potent and selective therapeutics.
References
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 7. Optimizing a ternary complex assay with AlphaLISA Toolbox reagents for targeted protein degradation applications | Revvity [revvity.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Building blocks and linkers for PROTAC synthesis - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 13. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SLAS2024 [slas2024.eventscribe.net]
- 16. assaygenie.com [assaygenie.com]
- 17. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to NH-bis-PEG3 and Longer PEG Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs). The choice of linker profoundly influences the ADC's solubility, stability, pharmacokinetics (PK), and ultimately, its therapeutic index. This guide provides an objective comparison of the branched NH-bis-PEG3 linker with longer linear polyethylene (B3416737) glycol (PEG) linkers, supported by experimental data and detailed methodologies to inform rational ADC design.
Performance Comparison: Branched vs. Linear PEG Linkers
The architecture of the PEG linker, whether a short, branched structure like this compound or a longer linear chain, presents a trade-off between optimizing physicochemical properties and maintaining potent biological activity.
This compound (Branched Linker): This linker features a central amine for payload attachment and two PEG3 arms. This branched structure offers several theoretical advantages:
-
Increased Hydrophilicity: The dual PEG arms can effectively shield a hydrophobic payload, enhancing the overall solubility of the ADC and reducing the risk of aggregation, which is a common challenge with high drug-to-antibody ratios (DARs).[1]
-
Higher Drug-to-Antibody Ratio (DAR): The unique structure of branched linkers can facilitate the attachment of a higher number of drug molecules per antibody without inducing aggregation.[1] This can potentially lead to a more potent ADC.
-
Improved Pharmacokinetics: The hydrophilic shielding can reduce immunogenicity and protect the ADC from enzymatic degradation, potentially leading to a longer circulation half-life.[1]
Longer Linear PEG Linkers (e.g., PEG8, PEG12, PEG24): These linkers consist of a single, extended chain of PEG units. Their impact on ADC properties is generally length-dependent:
-
Enhanced In Vivo Performance: Longer PEG linkers are well-documented to improve the in vivo performance of ADCs.[2] They increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a significantly prolonged plasma half-life.[2] This extended exposure can result in greater accumulation of the ADC in the tumor tissue.
-
Trade-off with In Vitro Potency: A notable drawback of longer PEG linkers is a potential decrease in in vitro cytotoxicity.[] The extended linker may sterically hinder the interaction of the ADC with its target antigen on the cancer cell surface or impede the efficient release of the payload within the cell.
Data Presentation
The following tables summarize quantitative data from various studies, highlighting the impact of linker architecture and length on key ADC performance metrics. Note: Direct comparative data for this compound is limited; therefore, data for other branched linkers and general trends are presented where specific this compound data is unavailable.
Table 1: Impact of Linker Type on Drug-to-Antibody Ratio (DAR)
| Linker Type | Typical Achievable DAR | Key Observations |
| This compound (Branched) | Potentially > 4 | Branched architecture can accommodate higher drug loading without significant aggregation.[1] |
| Short Linear PEG (e.g., PEG4) | ~2-4 | Often used as a balance between hydrophilicity and maintaining potency. |
| Intermediate Linear PEG (e.g., PEG8-PEG12) | ~2-4 | Provides a good balance of improved PK and retained in vitro activity.[2] |
| Long Linear PEG (e.g., PEG24) | ~2-4 | May require optimization to prevent decreased conjugation efficiency due to steric hindrance. |
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different PEG Linkers
| Linker Length | Cancer Cell Line | Payload | IC50 (nM) | Fold Change vs. No/Short PEG |
| No PEG | HER2+ (NCI-N87) | MMAE | ~0.1 | - |
| PEG4k | HER2+ (NCI-N87) | MMAE | ~0.45 | 4.5-fold increase[] |
| PEG10k | HER2+ (NCI-N87) | MMAE | ~2.2 | 22-fold increase[] |
| PEG8 | Various | MMAE | Generally potent | - |
| PEG12 | Various | MMAE | Moderate potency | - |
| PEG24 | Various | MMAE | Potentially reduced potency | - |
Table 3: Pharmacokinetic Parameters of ADCs with Varying PEG Linker Lengths
| Linker Length | Animal Model | Half-life (t½) | Clearance | Key Observations |
| No PEG | Mouse | 19.6 min | - | Rapid clearance observed for a miniaturized ADC.[] |
| PEG4k | Mouse | 49.2 min | - | 2.5-fold increase in half-life compared to no PEG.[] |
| PEG10k | Mouse | 219.0 min | - | 11.2-fold increase in half-life compared to no PEG.[] |
| < PEG8 | Rat | - | Rapid | Clearance rates increase significantly for linkers smaller than PEG8.[4] |
| ≥ PEG8 | Rat | - | Slower | A plateau of PK improvement is often reached with PEG8 and longer linkers.[2] |
Table 4: In Vivo Efficacy of ADCs with Different PEG Linkers
| Linker Length | Xenograft Model | Treatment | Tumor Growth Inhibition |
| No PEG | L540cy | ADC | 11% |
| PEG2/PEG4 | L540cy | ADC | 35-45% |
| PEG8/PEG12/PEG24 | L540cy | ADC | 75-85% |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of different linker technologies.
Protocol 1: ADC Synthesis and Characterization
Objective: To synthesize and characterize ADCs with this compound and longer linear PEG linkers.
Materials:
-
Monoclonal antibody (mAb)
-
This compound-amine linker
-
Maleimide-PEGn-payload constructs (n=8, 12, 24)
-
Reducing agent (e.g., TCEP)
-
Conjugation buffer (e.g., PBS with EDTA)
-
Quenching agent (e.g., N-acetylcysteine)
-
Size-Exclusion Chromatography (SEC) system
-
Hydrophobic Interaction Chromatography (HIC) system
-
LC-MS system
Procedure:
-
Antibody Reduction (for cysteine conjugation): Partially reduce the mAb with a controlled molar excess of TCEP to expose a specific number of hinge disulfide cysteines.
-
Conjugation:
-
For this compound: React the payload-activated ester with the central amine of the this compound linker. Subsequently, conjugate the terminal arms of the linker-payload construct to the reduced antibody.
-
For Linear PEGs: React the Maleimide-PEGn-payload construct with the reduced antibody.
-
-
Quenching: Add a quenching agent to cap any unreacted maleimides or cysteines.
-
Purification: Purify the ADC using SEC to remove unconjugated payload and other small molecules.
-
Characterization (DAR Determination):
-
HIC: Separate ADC species with different DARs based on hydrophobicity.
-
LC-MS: Determine the mass of the intact ADC or its light and heavy chains to calculate the average DAR.
-
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the potency of the synthesized ADCs against target cancer cells.
Materials:
-
Target cancer cell line (e.g., HER2-positive for anti-HER2 ADCs)
-
Complete cell culture medium
-
Synthesized ADCs
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of each ADC construct. Include a non-targeting ADC as a negative control.
-
Incubation: Incubate the plates for 72-120 hours.
-
Viability Assessment: Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%) for each construct.
Protocol 3: In Vivo Efficacy Study
Objective: To evaluate the anti-tumor activity of the ADCs in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Target cancer cell line
-
Synthesized ADCs
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant the cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (Vehicle, non-targeting ADC, and different ADC constructs).
-
Dosing: Administer the ADCs and controls intravenously at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition (TGI).
Mandatory Visualization
Caption: General ADC mechanism leading to cancer cell apoptosis.
Caption: Workflow for preclinical evaluation of ADCs with different linkers.
Conclusion
The choice between a short, branched linker like this compound and longer linear PEG linkers is a critical decision in ADC design, with no single solution being optimal for all applications. This compound and other branched linkers offer the potential for higher drug loading and improved solubility, which may be advantageous for highly hydrophobic payloads. In contrast, longer linear PEG linkers have a well-established ability to extend plasma half-life and improve in vivo efficacy, although this can come at the cost of reduced in vitro potency. The experimental data suggests that an optimal PEG linker length, often in the intermediate range (e.g., PEG8-PEG12), can provide a balance between favorable pharmacokinetics and potent cytotoxicity. Ultimately, the selection of the ideal linker requires empirical testing and careful consideration of the specific antibody, payload, and desired therapeutic profile of the ADC.
References
- 1. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Bioorthogonal Chemistry: NH-bis-PEG3-azide vs. DBCO Linkers for Strain-Promoted Click Chemistry
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of linker is a critical decision that can profoundly impact the outcome of an experiment. Strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry, offers a powerful tool for forging stable connections between biomolecules. This guide provides an objective, data-driven comparison of two key players in the SPAAC arena: the versatile NH-bis-PEG3-azide linker and the widely used dibenzocyclooctyne (DBCO) linker.
This comprehensive analysis delves into the reaction kinetics, stability, solubility, and steric considerations of each linker, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific applications, from antibody-drug conjugates (ADCs) to advanced imaging probes.
At a Glance: Key Performance Parameters
The efficiency and outcome of a SPAAC reaction are governed by several key factors. While direct comparative kinetic data for this compound-azide is limited in the literature, we can infer its performance based on the well-characterized reactivity of azide (B81097) functional groups with DBCO. The following table summarizes the critical performance parameters for a generic azide linker in comparison to a DBCO linker.
| Parameter | This compound-azide (Azide Functionality) | DBCO Linker | Key Considerations |
| Reaction Kinetics (Second-Order Rate Constant with DBCO) | Varies depending on the specific azide structure (typically in the range of 0.1 to 1 M⁻¹s⁻¹) | Reacts with an azide partner (rate constants vary with the azide, but DBCO is the high-energy partner) | DBCO is the strained alkyne that drives the reaction. The reactivity of the azide partner can be influenced by its electronic and steric properties. |
| Stability | Generally stable under physiological conditions. Avoids the use of a cytotoxic copper catalyst.[1][2] | Stable in biological media but can be sensitive to thiols and reducing agents.[3] | The triazole linkage formed in the SPAAC reaction is exceptionally stable.[1] |
| Solubility | The PEG3 spacer significantly enhances aqueous solubility.[4] | Solubility can be a concern due to the hydrophobic nature of the DBCO group, though PEGylated versions are available to improve this.[4] | PEGylation is a common strategy to improve the solubility and reduce aggregation of bioconjugates.[3][4] |
| Steric Hindrance | The flexible PEG3 spacer helps to minimize steric hindrance, allowing for efficient reaction with bulky biomolecules. | Steric hindrance can be a factor, especially when the DBCO group is close to a large biomolecule. PEG spacers are often incorporated to mitigate this.[5] | Longer PEG linkers can further reduce steric hindrance but may also impact the binding affinity of the bioconjugate to its target. |
| Bioorthogonality | The azide group is bioorthogonal and does not react with native functional groups in biological systems.[6] | DBCO is also bioorthogonal, reacting selectively with azides.[7] | Both linkers enable highly specific ligation in complex biological environments. |
The Chemical Dance: Reaction Mechanisms and Workflows
The fundamental difference between using an this compound-azide linker and a DBCO linker lies in the initial functionalization strategy of your molecule of interest.
This compound-azide: A Two-Step Conjugation Strategy
The this compound-azide linker is a heterobifunctional reagent. Its primary amine serves as the initial attachment point to a biomolecule, typically through reaction with an activated carboxylic acid (e.g., an NHS ester). This initial conjugation step introduces two azide groups, which are then available for subsequent SPAAC reactions with DBCO-functionalized molecules.
DBCO Linker: A Direct Path to Click-Ready Molecules
DBCO linkers are typically supplied with a reactive group, such as an NHS ester (DBCO-NHS ester), that allows for direct one-step functionalization of a biomolecule containing primary amines (e.g., lysine (B10760008) residues). Once attached, the DBCO-functionalized biomolecule is ready to react with an azide-containing partner.
Under the Hood: Chemical Structures
The distinct chemical structures of these linkers underpin their functionality in SPAAC reactions.
Quantitative Comparison of Reaction Kinetics
The rate of the SPAAC reaction is a critical parameter, particularly when working with low concentrations of reactants or when rapid conjugation is required. The following table presents second-order rate constants for the reaction of various azide linkers with DBCO. This data provides a quantitative measure of the intrinsic reactivity of different azide functionalities.
| Azide Linker | Second-Order Rate Constant (k) with DBCO (M⁻¹s⁻¹) | Reference |
| Benzyl Azide | ~0.1 - 0.3 | [8] |
| 1-azido-1-deoxy-β-D-glucopyranoside | Higher reactivity than 3-azido-L-alanine | [5] |
| 3-azido-L-alanine | Lower reactivity than sugar-based azide | [5] |
Note: The reaction rate is also influenced by factors such as buffer composition, pH, and temperature. For instance, reactions in HEPES buffer are often faster than in PBS.[9]
Detailed Experimental Protocols
The successful implementation of SPAAC chemistry relies on robust and well-defined experimental protocols.
Protocol 1: Two-Step Protein Conjugation using this compound-azide
This protocol outlines the functionalization of a protein with a carboxylic acid to introduce azide groups, followed by a SPAAC reaction.
Materials:
-
Protein with accessible carboxylic acid groups
-
This compound-azide
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
DBCO-functionalized molecule
-
Spin desalting columns or dialysis equipment for purification
Procedure:
-
Protein Preparation: Prepare the protein solution in Activation Buffer at a concentration of 1-10 mg/mL.
-
Activation of Carboxylic Acids:
-
Dissolve EDC and NHS in the Activation Buffer to a final concentration of 10-20 mM each.
-
Add the EDC/NHS solution to the protein solution. A molar ratio of 50-100 fold excess of EDC/NHS to the protein is a good starting point.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation with this compound-azide:
-
Dissolve this compound-azide in the Activation Buffer.
-
Add the this compound-azide solution to the activated protein solution. A 20-50 fold molar excess of the azide linker over the protein is recommended.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Purification of Azide-Functionalized Protein:
-
Remove excess unreacted linker and byproducts using a spin desalting column or by dialysis against PBS, pH 7.4.
-
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
To the purified azide-functionalized protein, add the DBCO-functionalized molecule. A 2-10 fold molar excess of the DBCO reagent is typically used.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
-
Final Purification: Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove any unreacted DBCO-molecule.
Protocol 2: One-Step Protein Conjugation using a DBCO-NHS Ester
This protocol describes the direct labeling of a protein with a DBCO-NHS ester.
Materials:
-
Protein with accessible primary amine groups (e.g., lysine residues)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Conjugation Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Azide-functionalized molecule
-
Spin desalting columns or dialysis equipment for purification
Procedure:
-
Protein Preparation: Prepare the protein solution in Conjugation Buffer at a concentration of 1-10 mg/mL.
-
DBCO-NHS Ester Solution: Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF immediately before use.
-
DBCO Labeling:
-
Add a 10-20 fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
-
Quenching (Optional): Add quenching solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.
-
Purification of DBCO-Labeled Protein:
-
Remove excess unreacted DBCO-NHS ester using a spin desalting column or by dialysis against PBS, pH 7.4.
-
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
To the purified DBCO-labeled protein, add the azide-functionalized molecule. A 2-10 fold molar excess of the azide reagent is typically used.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
-
Final Purification: Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove any unreacted azide-molecule.
Conclusion: Making the Right Choice for Your Research
The choice between an this compound-azide and a DBCO linker is ultimately dictated by the specific requirements of the bioconjugation strategy.
Choose this compound-azide when:
-
Your biomolecule of interest has readily available carboxylic acid groups for initial conjugation.
-
You require the introduction of multiple azide functionalities for subsequent multi-component assemblies.
-
High water solubility and reduced steric hindrance are critical for your application.
Choose a DBCO linker when:
-
Your biomolecule has accessible primary amines for direct and efficient one-step functionalization.
-
Rapid reaction kinetics are paramount for your experiment.
-
You are working with an azide-modified partner that has been previously prepared or is commercially available.
By carefully considering the factors outlined in this guide, researchers can select the optimal linker to achieve their desired bioconjugate with high efficiency and specificity, paving the way for advancements in drug delivery, diagnostics, and fundamental biological research.
References
- 1. researchgate.net [researchgate.net]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. purepeg.com [purepeg.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Assessing the Stability of Amide Bonds from NHS Ester Conjugation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of molecules to proteins and other biomolecules via N-hydroxysuccinimide (NHS) esters is a cornerstone of modern biotechnology and drug development. This method reliably forms a stable amide bond between a primary amine on the biomolecule and the NHS ester-activated molecule. The stability of this linkage is critical for the efficacy and safety of the resulting conjugate, particularly for in vivo applications such as antibody-drug conjugates (ADCs). This guide provides a comprehensive comparison of the stability of amide bonds formed through NHS ester chemistry with other common bioconjugation linkages, supported by experimental data and detailed protocols for stability assessment.
The Exceptional Stability of the Amide Bond
The amide bond formed through NHS ester conjugation is renowned for its high thermodynamic stability, making it effectively irreversible under physiological conditions.[1] This stability is attributed to the resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group, which imparts a partial double-bond character to the C-N bond.[1] It is estimated that the half-life of a peptide (amide) bond in water at neutral pH can be up to 1000 years, highlighting its kinetic stability.
While the amide bond itself is highly stable, the efficiency of its formation via NHS ester chemistry is influenced by the competing hydrolysis of the NHS ester. This hydrolysis is pH-dependent, with the rate increasing at higher pH.[] Therefore, conjugation reactions are typically performed at a slightly basic pH (7.2-8.5) to balance the reactivity of the primary amine with the stability of the NHS ester.[]
Comparative Stability of Bioconjugation Linkages
While the amide bond is a benchmark for stability, various applications may require different linkage properties. Below is a comparative overview of the stability of amide bonds versus other common bioconjugation linkages.
| Linkage Type | Formation Chemistry | Stability Characteristics | Typical Applications |
| Amide | NHS Ester, EDC/NHS | Highly stable to hydrolysis and enzymatic degradation. Considered permanent under most physiological conditions. | Antibody-drug conjugates, protein labeling, immobilization |
| Thioether | Maleimide-Thiol | Generally stable, but can be susceptible to retro-Michael addition, leading to dissociation, especially in the presence of other thiols. | Site-specific conjugation to cysteine residues, PEGylation |
| Oxime | Aldehyde/Ketone + Aminooxy/Hydrazine | Highly stable across a wide pH range and resistant to hydrolysis. | Site-specific labeling, hydrogel formation |
| Disulfide | Thiol-Disulfide Exchange | Reversible bond, cleavable by reducing agents like glutathione (B108866). | Drug delivery systems requiring intracellular release |
Quantitative Stability Data
Direct quantitative comparison of the stability of different bioconjugation linkages under identical conditions is challenging to find in the literature. The following table collates available data to provide an estimate of the relative stability. Disclaimer: The data is compiled from different sources and should be interpreted with caution.
| Linkage | Condition | Half-life (t½) | Reference |
| Amide (Peptide Bond) | pH 7, 25°C | ~1000 years | (Source for general peptide bond stability) |
| Thioether (Succinimide) | Human Plasma, 37°C | Hours to Days (variable) | (General observation from ADC literature) |
| Oxime | pH 7.4, 37°C | Very high (months to years) | (General observation from oxime ligation literature) |
| Disulfide | Intracellular Environment | Minutes to Hours | (Dependent on glutathione concentration) |
Experimental Protocols for Stability Assessment
Assessing the stability of the amide bond in a bioconjugate is crucial for its development and validation. Below are detailed protocols for common stability assays.
Protocol 1: Chemical Stability Assessment via HPLC
This protocol assesses the hydrolytic stability of an amide bond in a bioconjugate at different pH values.
Materials:
-
Bioconjugate of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 5.0
-
Carbonate-bicarbonate buffer, pH 9.0
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mass spectrometer (optional, for peak identification)
-
Incubator
Procedure:
-
Prepare solutions of the bioconjugate at a known concentration (e.g., 1 mg/mL) in each of the three buffers (pH 5.0, 7.4, and 9.0).
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each solution.
-
Analyze the aliquots by reverse-phase HPLC.
-
Monitor the decrease in the peak area of the intact bioconjugate and the appearance of any degradation products over time.
-
The percentage of intact bioconjugate remaining at each time point is calculated relative to the initial time point (t=0).
-
The half-life (t½) of the conjugate under each condition can be determined by plotting the percentage of intact conjugate versus time and fitting the data to a first-order decay model.
Protocol 2: Enzymatic Stability Assessment
This protocol evaluates the stability of the amide bond in the presence of proteolytic enzymes.
Materials:
-
Bioconjugate of interest
-
Relevant protease (e.g., Cathepsin B for lysosomally-cleavable linkers, or a general protease like Trypsin)
-
Enzyme-specific assay buffer (e.g., for Cathepsin B: 50 mM sodium acetate, 5 mM DTT, pH 5.5)
-
Stop solution (e.g., 10% trifluoroacetic acid)
-
HPLC-MS system
Procedure:
-
Prepare a solution of the bioconjugate in the assay buffer.
-
Add the protease to the bioconjugate solution to initiate the reaction. A typical enzyme-to-substrate ratio is 1:100 (w/w).
-
Incubate the reaction mixture at 37°C.
-
At various time points, withdraw an aliquot and quench the reaction by adding the stop solution.
-
Analyze the samples by HPLC-MS to identify and quantify the intact bioconjugate and any cleavage products.
-
Determine the rate of degradation by monitoring the disappearance of the parent bioconjugate.
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the NHS ester conjugation reaction and a typical workflow for assessing amide bond stability.
Caption: NHS ester conjugation workflow.
Caption: Experimental workflow for stability assessment.
References
A Researcher's Guide to Analytical Validation of Protein PEGylation Sites
The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to increased protein stability, prolonged circulating half-life, and reduced immunogenicity. However, the heterogeneity of PEGylation reactions, which can result in a mixture of proteins with varying numbers of PEG chains attached at different sites, presents a significant analytical challenge. Rigorous validation of PEGylation sites is a critical step in the development of these biotherapeutics to ensure product consistency, efficacy, and safety.
This guide provides a comparative overview of the key analytical techniques used for the validation of PEGylation sites on proteins, complete with experimental protocols and data presentation to aid researchers, scientists, and drug development professionals in this essential process.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical method for PEGylation site validation depends on various factors, including the nature of the protein, the type of PEGylation chemistry used, and the specific information required. The most common and powerful techniques employed are mass spectrometry-based methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for peptide mapping, and Edman degradation for N-terminal sequence analysis.
| Feature | LC-MS/MS (Peptide Mapping) | MALDI-TOF MS | Edman Degradation |
| Primary Application | Precise localization of PEGylation sites within the protein sequence. | Determination of the molecular weight of intact PEGylated proteins and the degree of PEGylation. | Sequencing of the N-terminal amino acids to confirm N-terminal PEGylation. |
| Sample Requirement | 10-100 pmol | 1-10 pmol | 10-100 pmol[1] |
| Resolution | High; can distinguish between isomers. | Moderate to high, depending on the instrument and matrix.[2] | Single amino acid resolution. |
| Throughput | Moderate; amenable to automation. | High; rapid analysis of multiple samples.[3] | Low; sequential analysis of one amino acid at a time. |
| Sequence Coverage | High (typically >90% with optimized digestion). | Not applicable for site identification. | Limited to the N-terminus (typically up to 30-50 residues).[1] |
| Key Advantages | - Provides site-specific information. - High sensitivity and accuracy. - Can identify multiple PEGylation sites simultaneously. | - Rapid determination of molecular weight and heterogeneity. - Tolerant to some buffers and salts. | - Unambiguous determination of the N-terminal sequence. - Can confirm N-terminal blockage by PEGylation.[4] |
| Key Limitations | - Large PEG chains can hinder enzymatic digestion and chromatographic separation. - Data analysis can be complex. | - May not be suitable for precise site localization. - Signal suppression can be an issue with heterogeneous samples.[2] | - Only applicable to the N-terminus. - Will not work if the N-terminus is naturally blocked.[1] |
In-Depth Look at Analytical Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Peptide Mapping
LC-MS/MS-based peptide mapping is the gold standard for identifying and characterizing PEGylation sites.[5] The general workflow involves the enzymatic digestion of the PEGylated protein into smaller peptides, followed by chromatographic separation and mass spectrometric analysis. By comparing the peptide maps of the PEGylated and unmodified protein, peptides containing the PEG moiety can be identified based on their mass shift. Tandem mass spectrometry (MS/MS) is then used to fragment the PEGylated peptides, allowing for the precise localization of the PEGylation site to a specific amino acid residue.
MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful tool for the analysis of intact PEGylated proteins.[3] It provides a rapid determination of the protein's molecular weight and the degree of PEGylation (the number of PEG chains attached).[3] While not the primary method for site identification, it is invaluable for assessing the heterogeneity of the PEGylated product.[3]
Edman Degradation for N-Terminal Sequencing
Edman degradation is a classical protein sequencing technique that sequentially removes amino acids from the N-terminus of a protein or peptide.[1] This method is particularly useful for confirming site-specific PEGylation at the N-terminus. If the N-terminus is PEGylated, the Edman degradation process will be blocked, and no amino acid sequence will be generated, thus confirming the modification at this position.[4]
Experimental Protocols
Identification of PEGylation Sites by LC-MS/MS (Peptide Mapping)
This protocol provides a general workflow for the tryptic digestion and LC-MS/MS analysis of a PEGylated protein. Optimization of digestion conditions and LC gradients may be required for specific proteins.
1. Protein Denaturation, Reduction, and Alkylation:
-
Dissolve 100 µg of the PEGylated protein in 100 µL of 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5.
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Cool the sample to room temperature and add iodoacetamide (B48618) to a final concentration of 25 mM. Incubate in the dark for 1 hour to alkylate cysteine residues.
-
Quench the alkylation reaction by adding DTT to a final concentration of 25 mM.
2. Buffer Exchange and Tryptic Digestion:
-
Exchange the buffer of the denatured, reduced, and alkylated protein solution to 100 mM ammonium (B1175870) bicarbonate, pH 8.0, using a desalting column or ultrafiltration device.
-
Adjust the protein concentration to 1 mg/mL with 100 mM ammonium bicarbonate.
-
Add sequencing-grade modified trypsin at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate at 37°C for 12-18 hours.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
3. LC-MS/MS Analysis:
-
Inject an appropriate amount of the peptide digest (e.g., 1-5 µg) onto a C18 reversed-phase HPLC column.
-
Separate the peptides using a gradient of acetonitrile (B52724) in 0.1% formic acid. A typical gradient might be 2-40% acetonitrile over 60 minutes.
-
The HPLC system is coupled online to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
The mass spectrometer should be operated in a data-dependent acquisition mode, where the most abundant peptide ions in each MS1 scan are selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate MS2 spectra.
4. Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., Mascot, Sequest, or Byonic).
-
Search the MS/MS spectra against the known sequence of the protein, specifying the mass of the PEG moiety as a variable modification on potential attachment sites (e.g., lysine, N-terminus).
-
Manually validate the identification of PEGylated peptides by inspecting the MS/MS spectra for characteristic fragment ions.
N-Terminal PEGylation Site Confirmation by Edman Degradation
This protocol outlines the procedure for N-terminal sequencing of a protein to confirm PEGylation.
1. Sample Preparation:
-
If the PEGylated protein is in a buffer containing primary amines (e.g., Tris), buffer exchange into a suitable volatile buffer (e.g., 100 mM ammonium bicarbonate) is necessary.
-
The protein sample is typically immobilized on a polyvinylidene difluoride (PVDF) membrane.[1] This can be achieved by spotting the protein solution directly onto the membrane or by electroblotting from an SDS-PAGE gel.[1]
-
A minimum of 10-50 picomoles of protein is generally required.[1]
2. Automated Edman Sequencing:
-
The PVDF membrane with the immobilized protein is loaded into an automated protein sequencer.
-
The instrument performs the Edman degradation chemistry in a stepwise manner. In each cycle:
- Phenyl isothiocyanate (PITC) reacts with the N-terminal amino group under basic conditions.[6]
- The derivatized N-terminal amino acid is cleaved from the peptide chain under acidic conditions.[6]
- The released amino acid derivative (PTH-amino acid) is transferred to an integrated HPLC system for identification.[7]
3. Data Interpretation:
-
If the N-terminus of the protein is PEGylated, the PITC coupling reaction will be blocked, and no PTH-amino acid will be detected in the initial cycles of the sequencing run. This lack of a signal confirms the presence of a modification at the N-terminus.
-
For a non-PEGylated control protein, a clear sequence of PTH-amino acids should be obtained.
Visualizing the Workflow
Diagrams created using Graphviz provide a clear visual representation of the experimental workflows.
Caption: Workflow for PEGylation site identification using LC-MS/MS peptide mapping.
Caption: Workflow for N-terminal PEGylation analysis by Edman degradation.
Conclusion
The analytical validation of PEGylation sites is a multifaceted process that is essential for the successful development of PEGylated protein therapeutics. A combination of analytical techniques is often employed to provide a comprehensive characterization of the PEGylated product. LC-MS/MS-based peptide mapping is the most powerful method for the precise localization of PEGylation sites, while Edman degradation provides unambiguous confirmation of N-terminal modification. MALDI-TOF MS is a valuable complementary technique for assessing the overall degree of PEGylation and product heterogeneity. By employing these methods with robust experimental protocols, researchers can ensure the quality, consistency, and efficacy of their PEGylated biotherapeutics.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 7. N-Terminal Sequencing by Edman Degradation Service - Creative Proteomics [creative-proteomics.com]
A Comparative Analysis of E3 Ligase Ligands for PROTACs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate E3 ubiquitin ligase and its corresponding ligand is a critical determinant in the successful design of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of the most ubiquitously utilized E3 ligase ligands, presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of crucial pathways and workflows.
PROTACs are heterobifunctional molecules that commandeer the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs). They consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome. While over 600 E3 ligases are known in the human genome, a select few have been predominantly exploited for PROTAC development, largely due to the availability of well-characterized, high-affinity small molecule ligands.[1] This guide focuses on the most prominent E3 ligases: Cereblon (CRBN), von Hippel-Lindau (VHL), inhibitors of apoptosis proteins (IAPs), and mouse double minute 2 homolog (MDM2).
Performance Comparison of E3 Ligase Ligands
The efficacy of a PROTAC is not solely dependent on the binary binding affinity of its ligands to the target protein or the E3 ligase. The stability and cooperativity of the ternary complex play a crucial role in determining the degradation efficiency. The choice of E3 ligase can significantly impact a PROTAC's degradation potency (DC50) and maximal degradation level (Dmax).
Below are tables summarizing the performance of PROTACs utilizing different E3 ligase ligands against the same protein targets, providing a comparative perspective. It is important to note that direct head-to-head comparisons of PROTACs with different E3 ligase recruiters under identical experimental conditions are not abundantly available in the literature. Therefore, the data presented here is compiled from various studies and should be interpreted with consideration of the potential variability in experimental setups.
Quantitative Comparison of E3 Ligase Ligand Binding Affinities
The binding affinity of the E3 ligase ligand to its target is a crucial parameter influencing the formation of the ternary complex.
| E3 Ligase | Ligand | Binding Affinity (Kd) | Measurement Method |
| CRBN | Thalidomide (B1683933) | ~250 nM[2] | Competitive Titration |
| Lenalidomide | ~178 nM[2] | Competitive Titration | |
| Pomalidomide | ~157 nM[2] | Competitive Titration | |
| VHL | VH032 | 185 nM[3][4][5] | Not Specified |
| VH101 | 44 nM[3][6] | Not Specified | |
| MDM2 | Nutlin-3 | High Affinity (IC50 = 48.1 nM for a derivative)[7] | Fluorescence Polarization |
| RG7388 | Binds to MDM2[8][9] | Not Specified | |
| IAP | IAP antagonists (e.g., LCL161 derivatives) | Varies | Not Specified |
Comparative Degradation Efficiency of BRD4 PROTACs
Bromodomain-containing protein 4 (BRD4) is a well-characterized target for PROTAC-mediated degradation, and various PROTACs have been developed using different E3 ligase ligands.
| E3 Ligase Recruited | PROTAC | DC50 | Dmax | Cell Line |
| CRBN | dBET1 | ~4 nM | >90% | MV4-11 |
| CRBN | ARV-771 | <1 nM | >90% | 22Rv1 |
| VHL | MZ1 | ~17 nM | >90% | HeLa |
| VHL | ARV-771 | <1 nM | >90% | 22Rv1 |
| IAP | SNIPER(ER) | ~100 nM | ~60% | MCF-7 |
| MDM2 | A1874 | Low µM | ~70% | RS4;11 |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture (warhead, linker, and E3 ligase ligand) and the experimental conditions (cell line, treatment time). Lower DC50 values indicate higher potency.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding and applying PROTAC technology. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow for evaluating PROTACs.
General mechanism of action for PROTAC-mediated protein degradation.
Simplified VHL-HIF signaling pathway in normoxia and hypoxia.
CRBN as a substrate receptor in the CRL4 E3 ligase complex and its modulation by IMiDs.
The p53-MDM2 negative feedback loop and its manipulation by MDM2-recruiting PROTACs.[1]
Role of IAPs in apoptosis and their recruitment by PROTACs.
A typical experimental workflow for the evaluation and optimization of PROTACs.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Western Blot Analysis for Target Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[10][11][12]
Methodology:
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal protein loading.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the bands using a chemiluminescence imager.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.[13][14][15][16][17]
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., PBS with 0.01% BSA).
-
Prepare solutions of the tagged target protein (e.g., GST-tagged), tagged E3 ligase (e.g., His-tagged), FRET donor-labeled antibody (e.g., Tb-anti-GST), and FRET acceptor-labeled antibody (e.g., AF488-anti-His).
-
Prepare serial dilutions of the PROTAC.
-
-
Assay Setup:
-
In a microplate, add the target protein, E3 ligase, and varying concentrations of the PROTAC.
-
Incubate at room temperature to allow for ternary complex formation (e.g., 60 minutes).
-
-
Detection:
-
Add the donor and acceptor-labeled antibodies to the wells.
-
Incubate to allow for antibody binding (e.g., 60 minutes).
-
-
Measurement:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration to determine the cooperativity and potency of ternary complex formation. A bell-shaped curve is often observed, which can be indicative of the "hook effect" at high PROTAC concentrations.[18]
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein in a reconstituted system.[19][20][21][22]
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT):
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UbcH5a)
-
E3 ligase complex (e.g., purified VHL or CRBN complex)
-
Purified target protein
-
Ubiquitin
-
ATP
-
PROTAC at the desired concentration (or DMSO as a vehicle control).
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow the ubiquitination reaction to proceed.
-
-
Reaction Termination:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein.
-
A "ladder" of higher molecular weight bands above the unmodified target protein indicates successful polyubiquitination.
-
Conclusion
The selection of an E3 ligase and its corresponding ligand is a multifaceted decision in PROTAC design, with no single choice being universally optimal. CRBN and VHL remain the workhorses of the field, each with a distinct set of advantages and disadvantages. The emergence of ligands for other E3 ligases like IAPs and MDM2 is expanding the toolbox for targeted protein degradation, offering alternative mechanisms and potentially overcoming resistance. This guide provides the foundational data and methodologies to empower researchers to make informed decisions in their pursuit of novel protein degraders. The optimal choice of an E3 ligase ligand will ultimately depend on the specific target protein, the linker chemistry, and the desired pharmacological properties of the final PROTAC molecule. Rigorous experimental validation, as outlined in the provided protocols, is paramount to identifying the most effective E3 ligase ligand for a given therapeutic application.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PROTAC degraders with ligands recruiting MDM2 E3 ubiquitin ligase: an updated perspective – ScienceOpen [scienceopen.com]
- 9. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Ubiquitination Assay - Profacgen [profacgen.com]
- 20. benchchem.com [benchchem.com]
- 21. lifesensors.com [lifesensors.com]
- 22. bpsbioscience.com [bpsbioscience.com]
Evaluating the In Vivo Stability of NH-bis-PEG3 Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of a linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC). Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced efficacy. Conversely, a linker that is too stable may not efficiently release the cytotoxic payload at the target site. This guide provides a comparative analysis of the expected in vivo stability of NH-bis-PEG3 linkers against other commonly used linker technologies, supported by available experimental data and detailed protocols.
Performance Comparison of Linker Technologies
The this compound linker is a branched, short-chain polyethylene (B3416737) glycol (PEG) linker. The branched structure can offer advantages in terms of drug loading and solubility. However, its in vivo stability, particularly for a short PEG chain like PEG3, is a key consideration. While direct quantitative in vivo stability data for this compound linkers is limited in publicly available literature, we can infer its likely performance based on studies of other short-chain and branched PEG linkers, and compare it to well-characterized alternative linkers such as dipeptide and glucuronide linkers.
General trends indicate that PEGylation can prolong the half-life of ADCs, although the effect is highly dependent on the length of the PEG chain. Longer PEG chains (e.g., PEG8, PEG12, PEG24) generally lead to slower clearance and longer half-lives.[1][2] Interestingly, one study reported that a short PEG8 linker resulted in faster clearance compared to a non-PEGylated equivalent, suggesting a complex relationship between PEG length and pharmacokinetics for shorter chains.[3] Branched PEG structures have been shown to provide a superior pharmacokinetic profile compared to linear PEGs of the same molecular weight.[4] For instance, an ADC with two pendant PEG12 chains exhibited slower clearance rates than one with a linear PEG24 linker.[4]
Quantitative Data Summary
The following table summarizes available quantitative data on the in vivo stability of different linker types. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions, antibody-payload combinations, and animal models.
| Linker Type | Specific Linker Example | Animal Model | Key Stability Parameter | Result |
| Dipeptide | Valine-Citrulline (VCit) | Mouse | Half-life of ADC | ~2 days[5] |
| Dipeptide | Glutamic acid-Valine-Citrulline (EVCit) | Mouse | Half-life of ADC | ~12 days[5] |
| Glucuronide | Glucuronide | Not Specified | General Observation | High plasma stability[][7] |
| PEGylated (Long Chain) | ZHER2-PEG4K-MMAE | Not Specified | Half-life Extension | 2.5-fold increase[8] |
| PEGylated (Long Chain) | ZHER2-PEG10K-MMAE | Not Specified | Half-life Extension | 11.2-fold increase[8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of in vivo linker stability. The following are representative protocols for key experiments.
Protocol 1: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of an ADC in a mouse model.[9][10][11][12]
Materials:
-
Antibody-Drug Conjugate (ADC) of interest
-
Female athymic nude mice (or other appropriate strain)
-
Vehicle (e.g., phosphate-buffered saline, PBS)
-
Anesthetic
-
Blood collection supplies (e.g., heparinized capillaries, collection tubes)
-
Centrifuge
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the study.
-
Dosing: Administer a single intravenous (IV) bolus dose of the ADC to a cohort of mice (typically 3-5 mice per time point). A typical dose might be 10 mg/kg.[10]
-
Blood Sampling: At predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 72, 168 hours) post-administration, collect blood samples via retro-orbital or cardiac puncture under anesthesia.[10]
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood samples at approximately 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the collected plasma samples at -80°C until analysis.
Protocol 2: Quantification of Total Antibody by ELISA
This protocol describes a sandwich ELISA for the quantification of total antibody (both conjugated and unconjugated) in plasma samples.[13][14][15][16][17]
Materials:
-
Capture antibody (e.g., anti-human IgG)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Plasma samples and standards
-
Detection antibody (e.g., HRP-conjugated anti-human IgG)
-
Substrate (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
96-well microtiter plates
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate three times. Add diluted plasma samples and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate three times. Add the HRP-conjugated detection antibody and incubate for 1 hour at room temperature.
-
Signal Development: Wash the plate five times. Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Measurement: Add stop solution to each well. Read the absorbance at 450 nm using a plate reader.
-
Quantification: Generate a standard curve and use it to determine the concentration of total antibody in the plasma samples.
Protocol 3: Quantification of ADC and Free Payload by LC-MS/MS
This protocol provides a general workflow for the analysis of ADC and unconjugated payload in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][19][20][21][22]
Materials:
-
Plasma samples
-
Internal standard (IS)
-
Protein precipitation solvent (e.g., ice-cold methanol:ethanol 1:1 v/v)[19]
-
LC-MS/MS system
Sample Preparation (for free payload): [19]
-
Spike a small volume of plasma (e.g., 5 µL) with the internal standard.
-
Add the protein precipitation solvent (e.g., 15 µL of ice-cold methanol:ethanol).
-
Vortex for 5 minutes and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
Sample Preparation (for ADC analysis): [18][21]
-
Immuno-affinity Capture: Use magnetic beads or a column coated with an anti-human IgG antibody to capture the ADC from the plasma.
-
Elution: Elute the captured ADC.
-
Digestion (optional, for peptide mapping): The eluted ADC can be digested with an enzyme like trypsin to generate specific peptides for quantification.
-
LC-MS/MS Analysis: Analyze the prepared samples using a suitable LC-MS/MS method to quantify the ADC (either intact or through signature peptides) and the free payload.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of ADC action and the experimental workflow for assessing in vivo linker stability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. communities.springernature.com [communities.springernature.com]
- 7. β-Glucuronidase-Cleavable Linkers: Precision Tools for ADC Payload Release - SigutLabs [sigutlabs.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. youtube.com [youtube.com]
- 11. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PK/PD of Positively Charged ADC in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Optimised Indirect ELISA Protocol for Detection and Quantification of Anti-viral Antibodies in Human Plasma or Serum: A Case Study Using SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ELISA Protocol [protocols.io]
- 15. assaygenie.com [assaygenie.com]
- 16. bosterbio.com [bosterbio.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. Rapid Analysis of Reduced Antibody Drug Conjugate by Online LC-MS/MS with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Beyond PEG: A Comparative Guide to Alternative Linkers for Reducing Immunogenicity
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, or PEGylation, has long been the gold standard for improving drug solubility, stability, and pharmacokinetic profiles. However, the growing evidence of PEG's immunogenicity, including the presence of pre-existing anti-PEG antibodies in a significant portion of the population and the "accelerated blood clearance" (ABC) phenomenon, has necessitated the development of alternative strategies. This guide provides an objective comparison of promising alternatives to PEG linkers, supported by experimental data, to inform the selection of optimal linkers for bioconjugation and drug delivery.
The PEG Dilemma: Why Alternatives are Crucial
While PEG is a hydrophilic and flexible polymer that can shield conjugated molecules from enzymatic degradation and reduce immunogenicity, its limitations are becoming increasingly apparent. The presence of anti-PEG antibodies can lead to rapid clearance of PEGylated therapeutics, reducing their efficacy and potentially causing hypersensitivity reactions. Furthermore, as a non-biodegradable polymer, concerns about long-term accumulation and potential toxicity persist. These challenges have driven the exploration of a new generation of polymers designed to offer the benefits of PEG without its drawbacks.
Emerging Alternatives: A Head-to-Head Comparison
Several classes of polymers have emerged as viable alternatives to PEG, each with unique properties and potential advantages. This guide focuses on a comparative analysis of the most promising candidates: Polysarcosine (pSar), Poly(2-oxazoline)s (POx), PASylation, XTENylation, Zwitterionic Polymers, and Hyaluronic Acid.
Data Presentation: Quantitative Comparison of PEG and its Alternatives
The following tables summarize key quantitative data from preclinical and clinical studies, comparing the performance of various alternative linkers to PEG.
Table 1: Immunogenicity Profile
| Polymer | Biologic | Model | Anti-Drug/Anti-Polymer Antibody Titer | Fold Change vs. PEG | Citation(s) |
| PEG | Interferon-α2b | Mouse | High | 1.0 | [1] |
| Polysarcosine (pSar) | Interferon-α2b | Mouse | Considerably Lower | ~0.3 | [1] |
| PEG | Uricase | Rat | High (anti-uricase and anti-PEG) | 1.0 | [2] |
| Zwitterionic Polymer (PCB) | Uricase | Rat | Not Detected (anti-uricase or anti-PCB) | 0 | [2][3][4] |
| PASylation | Various | Mouse | Lacking immunogenicity | Not specified | [5][6][7][8] |
| XTENylation | Various | Mouse | Low immunogenicity | Not specified |
Table 2: Pharmacokinetic Profile
| Polymer | Biologic | Model | Terminal Half-life | Fold Change vs. Unmodified | Citation(s) |
| Unmodified | Growth Hormone (hGH) | Mouse | 0.047 h | 1.0 | [5][8] |
| PASylation | Growth Hormone (hGH) | Mouse | 4.42 h | ~94 | [5][8] |
| Unmodified | Exenatide | Human | 2.4 h | 1.0 | [9][10] |
| XTENylation | Exenatide | Human | 139 h (projected) | ~58 | [9][10] |
| PEG | Uricase | Rat | - | - | [2] |
| Zwitterionic Polymer (PCB) | Uricase | Rat | Greatly prolonged | Not specified | [2] |
| PEG | Interferon-α2b | Mouse | Prolonged | Not specified | [1] |
| Polysarcosine (pSar) | Interferon-α2b | Mouse | Comparable to PEG | Not specified | [1] |
Table 3: In Vivo Efficacy
| Polymer | Biologic | Tumor Model | Efficacy Outcome | Comparison to PEG | Citation(s) |
| PEG | Interferon-α2b | Melanoma (B16F10) | Tumor growth inhibition | - | [1] |
| Polysarcosine (pSar) | Interferon-α2b | Melanoma (B16F10) | Significantly more potent tumor growth inhibition | Superior | [1] |
| PASylation | Growth Hormone (hGH) | Growth-retarded mice | Boosted bioactivity | Not directly compared | [5][8] |
| Zwitterionic Polymer (PCB) | Uricase | Gouty rat model | Maintained efficacy over multiple administrations | Superior (no loss of efficacy) | [4] |
Experimental Protocols: Key Methodologies
Detailed methodologies are crucial for reproducing and validating the findings presented. Below are summaries of key experimental protocols cited in the comparison.
Anti-PEG/Anti-Polymer Antibody Titer Determination (ELISA)
This protocol outlines a standard enzyme-linked immunosorbent assay (ELISA) to quantify anti-polymer antibodies in serum samples.
Materials:
-
High-binding 96-well microplates
-
Polymer for coating (e.g., NH2-mPEG5000)
-
Blocking buffer (e.g., 1% milk in PBS)
-
Serum samples from treated and control animals
-
Detection antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Coating: Coat microplate wells with the polymer solution (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash plates three times with wash buffer.
-
Blocking: Block non-specific binding sites with blocking buffer for 2 hours at room temperature.
-
Washing: Wash plates three times with wash buffer.
-
Sample Incubation: Add serially diluted serum samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash plates three times with wash buffer.
-
Detection Antibody Incubation: Add the HRP-conjugated detection antibody and incubate for 1 hour at room temperature.
-
Washing: Wash plates five times with wash buffer.
-
Substrate Incubation: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. Antibody titers are determined by identifying the highest dilution with a signal significantly above background.
In Vivo Tumor Growth Inhibition Assay
This protocol describes a typical xenograft tumor model to evaluate the in vivo efficacy of polymer-conjugated therapeutics.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Tumor cells (e.g., B16F10 melanoma cells)
-
Test articles (e.g., polymer-conjugated interferon-α2b, PEG-conjugated interferon-α2b, vehicle control)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Animal Grouping: Randomize mice into treatment groups (e.g., n=5-10 per group).
-
Treatment Administration: Administer the test articles according to the planned dosing schedule (e.g., intravenous injections twice weekly).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to compare the efficacy of the different treatments.
Site-Specific Polysarcosylation of Interferon-α2b
This protocol details the site-specific conjugation of polysarcosine to the N-terminus of interferon-α2b (IFN) via native chemical ligation.
Materials:
-
Recombinantly expressed IFN with an N-terminal cysteine (Cys-IFN)
-
Thiophenyl-functionalized polysarcosine (PhS-PSar)
-
Reaction buffer (e.g., Tris-HCl)
-
Purification columns (e.g., desalting column, ion-exchange column)
Procedure:
-
Protein Preparation: Express and purify Cys-IFN.
-
Conjugation Reaction: Dissolve Cys-IFN in the reaction buffer. Add PhS-PSar to the protein solution at a molar excess. Incubate the reaction mixture at room temperature for several hours.
-
Purification:
-
Remove small molecule impurities using a desalting column.
-
Separate the PSar-IFN conjugate from unreacted protein and polymer using ion-exchange chromatography (e.g., Mono S column on an FPLC system).
-
-
Characterization: Confirm the purity and identity of the conjugate using SDS-PAGE and mass spectrometry.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key immunological pathways and experimental workflows.
Immune Response to PEGylated Bioconjugates
This diagram depicts the T-cell dependent immune response that can be triggered by PEGylated biotherapeutics, leading to the production of anti-PEG antibodies.
Reduced Immunogenicity with Alternative Polymers
This diagram illustrates how alternative polymers with "stealth" properties can evade recognition by the immune system, leading to a reduced antibody response.
Experimental Workflow for Immunogenicity Assessment
This diagram outlines the general workflow for assessing the immunogenicity of a polymer-drug conjugate in a preclinical model.
Conclusion: The Future of Bioconjugation
The development of alternatives to PEG linkers represents a significant advancement in drug delivery and bioconjugation. Polysarcosine, poly(2-oxazoline)s, PASylation, XTENylation, and zwitterionic polymers have all demonstrated considerable promise in preclinical studies, often outperforming PEG in terms of reduced immunogenicity and, in some cases, enhanced efficacy. While more comprehensive, direct comparative data is needed for some of these alternatives, the available evidence strongly suggests that these novel polymers will play a crucial role in the development of the next generation of safer and more effective biotherapeutics. The choice of linker will undoubtedly become an increasingly important consideration in the design of future protein and peptide drugs, with a move towards more biocompatible and biodegradable options that can truly provide a "stealth" advantage in vivo.
References
- 1. Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. avancebio.com [avancebio.com]
- 4. Zwitterionic Nanocages Overcome the Efficacy Loss of Biologic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PASylation: a biological alternative to PEGylation for extending the plasma half-life of pharmaceutically active proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PASylation: a biological alternative to PEGylation for extending the plasma half-life of pharmaceutically active proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portal.fis.tum.de [portal.fis.tum.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A recombinant polypeptide extends the in vivo half-life of peptides and proteins in a tunable manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of NH-bis-PEG3 Conjugates by Circular Dichroism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. The architecture of the PEG polymer can significantly influence the resulting bioconjugate's behavior. This guide provides a comparative analysis of the characterization of proteins conjugated with branched NH-bis-PEG3 linkers, with a focus on circular dichroism (CD) spectroscopy as a primary tool for assessing secondary structure.
Impact of PEG Architecture on Protein Structure
PEGylation, whether with linear or branched polymers, can influence the tertiary and secondary structure of proteins. While CD spectroscopy is a powerful technique to monitor these changes, the effects are often subtle and protein-dependent. Studies comparing different PEG architectures have shown that both linear and branched PEGs can stabilize proteins, though their effects on hydrodynamic volume and in vivo circulation times can differ significantly.[1][2] For instance, branched PEGs have been associated with longer circulation times compared to their linear counterparts.[1]
Circular dichroism analysis of T4 Lysozyme conjugated with either a cyclic or a linear PEG showed no observable difference in the protein's helicity, with characteristic minima at 209-210 nm and 223 nm, indicating the preservation of the alpha-helical structure.[1] However, a study on bovine serum albumin (BSA) suggested that interaction with PEG can lead to conformational changes.[3] This highlights the importance of empirical characterization for each specific protein-PEG conjugate.
Comparison of Analytical Techniques for PEGylated Protein Characterization
Circular dichroism is a primary tool for assessing the secondary structure of PEGylated proteins. However, a comprehensive characterization often requires a multi-faceted approach employing various analytical techniques. The table below compares CD spectroscopy with other common methods.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules.[4][5] | Secondary structure content (α-helix, β-sheet, random coil) and conformational changes.[5] | Rapid, non-destructive, requires small sample amounts.[5] | Lower resolution than X-ray crystallography or NMR, sensitive to buffer components. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation, causing molecular vibrations of the protein backbone. | Secondary structure content, particularly sensitive to β-sheet structures. | Can be used for samples in solution, solid, or aggregated states. Less susceptible to buffer interference than CD. | Spectral deconvolution can be complex, lower sensitivity for some structures compared to CD. |
| Dynamic Light Scattering (DLS) | Measures the fluctuation of scattered light intensity due to the Brownian motion of particles.[6] | Hydrodynamic radius (Rh), size distribution, and aggregation state.[6] | Rapid, non-invasive, provides information on the overall size and polydispersity of the conjugate.[6] | Sensitive to dust and large aggregates, provides an intensity-weighted average size. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules.[7] | Molecular weight of the conjugate, degree of PEGylation, and identification of conjugation sites.[7] | High accuracy and sensitivity, provides detailed information on the chemical composition of the conjugate.[7] | Can be complex for heterogeneous PEGylated samples, may require specialized techniques for large conjugates.[7] |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume.[2] | Hydrodynamic radius, purity, and presence of aggregates.[2] | Well-established and robust method for size-based separation and analysis. | Can be influenced by non-ideal interactions with the column matrix. |
Experimental Protocols
Synthesis of a Protein-NH-bis-PEG3 Conjugate (General Workflow)
This protocol outlines a general workflow for the conjugation of a protein to an this compound linker, assuming the linker has been appropriately activated (e.g., as an NHS ester).
-
Activation of this compound Linker: If starting with a carboxylated version of the linker, activate the carboxyl groups using a suitable method, such as conversion to an N-hydroxysuccinimide (NHS) ester using EDC and NHS.
-
Conjugation to Protein: React the activated this compound linker with the target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.5-8.5). The primary amine of the linker will react with available primary amines (e.g., lysine (B10760008) residues) on the protein surface.
-
Purification: Remove unreacted linker and unconjugated protein from the reaction mixture using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Characterization: Characterize the purified conjugate using a suite of analytical techniques, including CD spectroscopy, mass spectrometry, and DLS, as described in the table above.
Circular Dichroism Spectroscopy of a Protein-PEG Conjugate
This protocol provides a general procedure for acquiring and analyzing the far-UV CD spectrum of a protein-PEG conjugate to assess its secondary structure.
1. Sample Preparation:
- Prepare a stock solution of the purified protein-PEG conjugate in a CD-compatible buffer (e.g., 10 mM sodium phosphate, 100 mM sodium fluoride, pH 7.4). The buffer should have low absorbance in the far-UV region.
- Determine the accurate concentration of the protein component of the conjugate using a suitable method (e.g., BCA assay or UV absorbance at 280 nm, corrected for the contribution of the PEG linker if necessary).
- Dilute the sample to a final protein concentration of 0.1-0.2 mg/mL in the CD buffer.
2. Instrument Setup and Data Acquisition:
- Use a calibrated circular dichroism spectropolarimeter.
- Set the instrument parameters:
- Wavelength range: 190-260 nm
- Data pitch: 0.5-1.0 nm
- Bandwidth: 1.0 nm
- Scan speed: 50 nm/min
- Accumulations: 3-5 scans
- Temperature: 25 °C (or the desired experimental temperature)
- Use a quartz cuvette with a path length of 0.1 cm.
- Record a baseline spectrum of the buffer alone under the same conditions.
- Record the CD spectrum of the protein-PEG conjugate sample.
3. Data Processing and Analysis:
- Subtract the baseline buffer spectrum from the sample spectrum.
- Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (mdeg * MRW) / (c * l * 10) where:
- mdeg is the observed ellipticity in millidegrees
- MRW is the mean residue weight of the protein (in Da)
- c is the protein concentration in mg/mL
- l is the path length of the cuvette in cm
- Analyze the resulting CD spectrum using a deconvolution algorithm (e.g., BeStSel, CDSSTR) to estimate the percentage of α-helix, β-sheet, and other secondary structural elements.[8][9]
Logical Relationship of Branched PEGylation and its Characterization
The following diagram illustrates the logical flow from the selection of a branched PEG linker to the comprehensive characterization of the resulting protein conjugate.
References
- 1. Comparison of Cyclic and Linear PEG Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of polyethylene glycol mediated stabilization of protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Circular Dichroism Spectroscopy for the Study of Protein-Ligand Interactions [openresearch-repository.anu.edu.au]
- 5. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. BeStSel - Protein Circular Dichroism Spectra Analysis [bestsel.elte.hu]
- 9. BeStSel: analysis site for protein CD spectra—2025 update - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing PROTAC Affinity Measurement: A Comparative Guide to Surface Plasmon Resonance
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, accurately measuring the binding affinity of Proteolysis Targeting Chimeras (PROTACs) is paramount. This guide provides an objective comparison of Surface Plasmon Resonance (SPR) with other key technologies, supported by experimental data, to empower informed decisions in your PROTAC development pipeline.
At the heart of a PROTAC's mechanism of action lies the formation of a ternary complex, bringing together a target protein and an E3 ubiquitin ligase. The stability and kinetics of this complex are critical determinants of a PROTAC's efficacy. Surface Plasmon Resonance (SPR) has emerged as a powerful, label-free technology for the real-time, quantitative analysis of these intricate molecular interactions.[1][2][3] This guide will delve into the utility of SPR for characterizing PROTACs, comparing it with alternative methods and providing the necessary experimental framework for its implementation.
The Power of SPR in Unraveling PROTAC Biology
SPR technology allows for the precise measurement of binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD) for both binary (PROTAC-target or PROTAC-E3 ligase) and ternary complexes.[1] A key advantage of SPR is its ability to provide kinetic insights that are often missed by other techniques.[1][4] This is particularly crucial for understanding the concept of cooperativity (α) , a measure of how the binding of one protein to the PROTAC influences the binding of the second protein.[5][6][7]
Positive cooperativity (α > 1) indicates that the formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex.[5][6] This increased stability is often correlated with a higher rate of target protein degradation.[2][6][7] Conversely, negative cooperativity (α < 1) suggests a destabilization of the ternary complex.[5][6] SPR is uniquely suited to dissect these cooperative effects, providing invaluable data for optimizing PROTAC design.[1]
Comparative Analysis of Affinity Measurement Techniques
While SPR offers significant advantages, a comprehensive understanding of the available tools is essential. The following table provides a comparative overview of SPR and other commonly used techniques for measuring PROTAC binding affinity.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Fluorescence Polarization (FP) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) & AlphaLISA | NanoBRET |
| Principle | Mass change on a sensor surface | Heat change upon binding | Change in polarized light emission | Energy transfer between donor and acceptor fluorophores | Bioluminescence resonance energy transfer |
| Labeling | Label-free[1][4] | Label-free[1] | Requires fluorescent label[8] | Requires labeled components[3] | Requires protein tagging (e.g., NanoLuc)[9] |
| Data Output | Kinetics (kon, koff), Affinity (KD), Cooperativity (α)[1][5][6] | Thermodynamics (ΔH, ΔS), Affinity (KD), Stoichiometry | Affinity (KD)[8][9] | Affinity (KD), Ternary complex formation | In-cell target engagement, Ternary complex formation[9] |
| Throughput | Medium[4] | Low[1][4] | High[9] | High | High |
| Sample Consumption | Low to moderate[1] | High[1][4] | Low | Low | Low |
| Key Advantage | Real-time kinetic data, label-free[1][4] | Direct measurement of thermodynamic parameters | Homogeneous, high-throughput format[9] | High sensitivity and suitable for HTS | In-cell measurements under physiological conditions[9] |
| Key Limitation | Potential for protein immobilization artifacts | Low throughput, high sample requirement[1][4] | Requires labeling, potential for interference | Requires labeled components, potential for artifacts | Requires genetic modification of cells/proteins |
Quantitative Data Insights: A Case Study with MZ1
To illustrate the power of SPR, let's consider the well-characterized PROTAC, MZ1, which targets the BET bromodomains (Brd2, Brd3, and Brd4) to the von Hippel-Lindau (VHL) E3 ligase. The following table summarizes representative binding affinity and cooperativity data obtained using SPR.
| Interaction | KD (nM) | Cooperativity (α) | Reference |
| Binary: MZ1 - VHL | ~70-75.2 | - | [4][7] |
| Binary: MZ1 - Brd4BD2 | ~180 | - | [5] |
| Ternary: VHL-MZ1-Brd4BD2 | ~18 | ~10 | [5] |
| Ternary: VHL-MZ1-Brd2BD2 | ~24 | ~7.5 | [5] |
| Ternary: VHL-MZ1-Brd3BD2 | ~160 | ~1.1 | [5] |
Note: KD and α values can vary depending on experimental conditions and protein constructs.
These data clearly demonstrate the positive cooperativity of MZ1 in forming a ternary complex with Brd4BD2 and Brd2BD2, leading to significantly enhanced ternary complex affinity compared to the binary interactions.[5] The lower cooperativity observed with Brd3BD2 highlights the ability of SPR to discern subtle differences in ternary complex stability, which can correlate with differential degradation rates.[2]
Experimental Protocols
Surface Plasmon Resonance (SPR) Workflow
A typical SPR experiment to measure PROTAC ternary complex formation involves the following steps:
-
Immobilization: The E3 ligase (e.g., VHL complex) is immobilized on the sensor chip surface.[5][6] Site-specific biotinylation of the E3 ligase and use of a streptavidin-coated chip is a common and effective strategy to ensure uniform orientation.[5][6]
-
Binary Interaction Analysis: A concentration series of the PROTAC alone is injected over the immobilized E3 ligase to determine the binary binding kinetics and affinity (KDbinary).[5][6]
-
Ternary Interaction Analysis: The PROTAC is pre-incubated with a near-saturating concentration of the target protein.[5][6] A concentration series of this pre-formed binary complex is then injected over the immobilized E3 ligase to measure the ternary binding kinetics and affinity (KDternary).[5][6]
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to extract kinetic rate constants (kon and koff) and the equilibrium dissociation constant (KD).[10]
-
Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary and ternary dissociation constants (α = KDbinary / KDternary).[5][6]
Caption: Workflow for measuring PROTAC binding affinity using SPR.
PROTAC Mechanism of Action
The fundamental principle of PROTAC action is the induced proximity of the target protein and an E3 ligase, leading to ubiquitination and subsequent degradation of the target by the proteasome.
Caption: Mechanism of action for a PROTAC.
Conclusion
Surface Plasmon Resonance provides a robust and informative platform for the detailed characterization of PROTAC binding affinity and kinetics.[1][3] Its ability to deliver real-time, label-free kinetic data and quantify cooperativity makes it an indispensable tool for understanding the structure-activity relationships of PROTACs and for guiding their rational design and optimization.[7] While other techniques have their merits, particularly for high-throughput screening, SPR offers a depth of mechanistic insight that is crucial for advancing promising PROTAC candidates through the drug discovery pipeline. By integrating SPR into their characterization workflow, researchers can gain a decisive advantage in the development of next-generation targeted protein degraders.
References
- 1. aragen.com [aragen.com]
- 2. biorxiv.org [biorxiv.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. o2hdiscovery.co [o2hdiscovery.co]
- 5. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cytivalifesciences.com [cytivalifesciences.com]
A Researcher's Guide to Quantitative Analysis of Antibody-Drug Conjugate Heterogeneity by Hydrophobic Interaction Chromatography
For researchers, scientists, and drug development professionals, understanding and controlling the heterogeneity of antibody-drug conjugates (ADCs) is critical for ensuring their safety and efficacy.[1][2] Hydrophobic Interaction Chromatography (HIC) has emerged as a cornerstone analytical technique for characterizing this heterogeneity, primarily by quantifying the distribution of different drug-to-antibody ratio (DAR) species.[3][4][5] This guide provides a comprehensive comparison of HIC with other methods, supported by experimental data and detailed protocols, to aid in the selection and optimization of analytical strategies for ADC development.
The Central Role of HIC in ADC Analysis
ADCs are complex biotherapeutics composed of a monoclonal antibody (mAb) covalently linked to a cytotoxic drug payload. The conjugation process often results in a heterogeneous mixture of ADC species with varying numbers of drug molecules attached, a critical quality attribute (CQA) known as the drug-to-antibody ratio (DAR).[2][3] This heterogeneity can significantly impact the ADC's potency, toxicity, and pharmacokinetics.[1][2]
HIC separates molecules based on their surface hydrophobicity.[6][7] Since the conjugated cytotoxic drugs are typically hydrophobic, HIC can effectively resolve ADC species with different DAR values.[1][6] The unconjugated antibody (DAR 0) is the least hydrophobic and elutes first, followed by species with increasing numbers of conjugated drugs, which exhibit stronger retention.[5][6] This allows for the determination of the drug load distribution and the calculation of the average DAR.[5]
HIC in Comparison to Other Analytical Techniques
While HIC is a powerful tool, it is often used in conjunction with orthogonal methods to provide a comprehensive understanding of ADC heterogeneity. The following table summarizes the key characteristics of HIC compared to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).
| Feature | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) |
| Principle | Separation based on surface hydrophobicity under non-denaturing conditions.[7][8] | Separation based on hydrophobicity under denaturing conditions (high organic solvent).[3][7] | Separation based on mass-to-charge ratio. |
| Primary Application for ADCs | Determination of DAR distribution and average DAR for intact ADCs, especially cysteine-linked ADCs.[5][9] | Orthogonal method for DAR determination, often after reduction of the ADC to separate light and heavy chains.[5] Can provide information on positional isomers.[1] | Direct determination of DAR and identification of different drug-loaded species.[3] Can be coupled with LC methods. |
| Advantages | - Preserves the native structure of the ADC.[8] - Allows for the isolation of pure ADC species for further analysis.[1] | - High resolution. - Can separate positional isomers.[1] | - High sensitivity and specificity. - Provides molecular weight information. |
| Limitations | - Generally lower resolution than RP-HPLC.[10] - Incompatible with direct MS analysis due to non-volatile salts.[1] - May not be suitable for highly heterogeneous lysine-linked ADCs.[10][11] | - Denaturing conditions can alter the ADC structure.[3][7] - May disrupt non-covalent interactions in some ADCs.[10] | - Complex instrumentation. - Potential for reduced sensitivity when coupled with HIC due to desalting requirements.[3] |
Experimental Workflow for HIC Analysis of ADCs
The following diagram illustrates a typical workflow for the quantitative analysis of ADC heterogeneity using HIC.
Key Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate HIC analysis. Below are representative protocols for HIC and an orthogonal RP-HPLC method.
Protocol 1: HIC for DAR Determination of a Cysteine-Linked ADC
This protocol is a generalized procedure based on commonly cited methods.[1][9]
1. Materials and Reagents:
-
HIC Column: TSKgel Butyl-NPR column (or similar)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
Instrumentation: HPLC or UPLC system with a UV detector
2. Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: 280 nm (for the antibody) and a wavelength specific to the drug payload if possible.
-
Injection Volume: 10-20 µL (of a ~1 mg/mL ADC solution)
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes) is typically used to elute the different DAR species.
3. Data Analysis:
-
Integrate the peaks corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of the total peak area for each species.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Area of each species × Number of drugs for that species) / 100
Protocol 2: RP-HPLC for Orthogonal DAR Determination
This protocol provides an alternative method for DAR calculation.[5]
1. Sample Preparation:
-
Reduce the ADC sample (e.g., using DTT) to separate the light and heavy chains.
2. Materials and Reagents:
-
RP-HPLC Column: A suitable C4 or C8 column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Instrumentation: HPLC or UPLC system with a UV detector.
3. Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 60-80 °C
-
Detection Wavelength: 280 nm
-
Gradient: A suitable gradient of increasing Mobile Phase B to separate the unconjugated and conjugated light and heavy chains.
4. Data Analysis:
-
Integrate the peaks for the unconjugated and drug-conjugated light and heavy chains.
-
Calculate the weighted average DAR based on the peak areas and the number of drugs conjugated to each chain.
Quantitative Data Comparison
The following table presents a hypothetical but representative comparison of DAR values for a cysteine-linked ADC determined by HIC and RP-HPLC.
| Analytical Method | DAR 0 (%) | DAR 2 (%) | DAR 4 (%) | DAR 6 (%) | DAR 8 (%) | Average DAR |
| HIC | 5.2 | 20.5 | 45.3 | 22.1 | 6.9 | 4.2 |
| RP-HPLC (after reduction) | 5.5 | 21.0 | 44.8 | 21.8 | 6.9 | 4.2 |
Note: The data presented are illustrative and will vary depending on the specific ADC and conjugation process.
Conclusion
HIC is an indispensable tool for the quantitative analysis of ADC heterogeneity, providing crucial data on DAR distribution and average DAR under non-denaturing conditions. While it has limitations, particularly its incompatibility with direct MS coupling, its strengths in preserving the native ADC structure and enabling the isolation of specific DAR species make it a primary choice for characterization and quality control. For a comprehensive understanding of ADC properties, an orthogonal approach combining HIC with methods like RP-HPLC and mass spectrometry is highly recommended. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers working to develop the next generation of safe and effective antibody-drug conjugates.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. veranova.com [veranova.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. lcms.cz [lcms.cz]
Navigating the Nexus: A Comparative Guide to ADC Cytotoxicity with Cleavable and Non-Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals: A deep dive into how the chemical bridge in Antibody-Drug Conjugates dictates cytotoxic efficacy.
The therapeutic success of an Antibody-Drug Conjugate (ADC) is critically governed by the linker connecting the monoclonal antibody to the potent cytotoxic payload. This choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, profoundly influencing its stability, mechanism of action, and ultimately, its cytotoxic potency and therapeutic index. This guide provides an objective comparison of these two primary linker classes, supported by experimental data, detailed protocols, and mechanistic diagrams to inform rational ADC design.
The Great Divide: Cleavable vs. Non-Cleavable Linkers
ADCs function by delivering highly potent cytotoxic agents directly to cancer cells, a process that hinges on the linker's ability to remain stable in systemic circulation and release the payload at the target site.[1] The fundamental difference lies in their payload release strategy.
Cleavable Linkers are designed to be labile, breaking apart to release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[1] This targeted release is achieved through several mechanisms:
-
Enzyme-Sensitive: These linkers incorporate peptide sequences (e.g., valine-citrulline) that are substrates for lysosomal proteases like Cathepsin B, which are highly active within cancer cells.
-
pH-Sensitive: Linkers like hydrazones are stable at the physiological pH of blood (~7.4) but hydrolyze and release the drug in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
-
Glutathione-Sensitive: Disulfide linkers are cleaved in the presence of high concentrations of reducing agents like glutathione, which is abundant inside cells.
A key feature of many cleavable linkers is their ability to induce a "bystander effect." Once the payload is released, if it is membrane-permeable, it can diffuse out of the target cancer cell and kill neighboring, antigen-negative tumor cells, which is particularly advantageous for treating heterogeneous tumors.
Non-Cleavable Linkers , such as those based on a stable thioether bond (e.g., SMCC), do not have an engineered trigger for release.[2] Instead, the payload is liberated only after the ADC is internalized by the target cell and the entire antibody is degraded by lysosomal proteases.[2] This process releases the payload still attached to the linker and a single amino acid. This complex is often charged and less membrane-permeable, thus minimizing the bystander effect. The primary advantage of this approach is superior plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[3]
Comparative Cytotoxicity: A Data-Driven Look
The choice of linker directly impacts the in vitro cytotoxicity of an ADC, often measured by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency. The following tables summarize representative data from comparative studies.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Anti-HER2 ADCs with Different Linkers
| Antibody | Payload | Linker Type | Linker Example | Target Cell Line | IC50 (pM) |
| Trastuzumab | Auristatin | Cleavable | β-galactosidase-cleavable | KPL-4 (HER2+) | 8.8[1] |
| Trastuzumab | Auristatin | Cleavable | Val-Cit | KPL-4 (HER2+) | 14.3[1] |
| Trastuzumab | DM1 | Non-Cleavable | SMCC (Kadcyla®) | KPL-4 (HER2+) | 33[1] |
| Trastuzumab | - | Cleavable | Sulfatase-cleavable | HER2+ Cells | 61[1] |
| Trastuzumab | - | Cleavable | Val-Ala | HER2+ Cells | 92[1] |
| Trastuzumab | - | Non-Cleavable | - | HER2+ Cells | 609[1] |
Note: IC50 values are highly dependent on the specific experimental conditions, including the cell line, payload, and drug-to-antibody ratio (DAR). This table is intended for comparative purposes based on the cited literature.
The data generally suggests that ADCs with cleavable linkers can exhibit higher potency in vitro. For instance, the β-galactosidase-cleavable linker ADC showed nearly 4-fold greater potency than the non-cleavable ADC Kadcyla® in the KPL-4 cell line.[1] Similarly, the sulfatase-cleavable linker demonstrated significantly higher cytotoxicity compared to its non-cleavable counterpart.[1] This enhanced potency is often attributed to the efficient release of the unmodified, highly potent payload.
Experimental Protocols
Accurate assessment of ADC cytotoxicity is fundamental. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.[4][5]
Protocol: ADC Cytotoxicity Assessment using MTT Assay
1. Reagent Preparation:
-
MTT Solution: Dissolve MTT powder in sterile Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4, to a final concentration of 5 mg/mL.[6] Filter-sterilize the solution through a 0.2 µm filter and store in a light-protected container at 4°C for short-term use or -20°C for long-term storage.[6]
-
Solubilization Solution: Prepare a solution of 10% (w/v) Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl.[7] This solution is used to dissolve the formazan (B1609692) crystals.
2. Assay Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1,000–10,000 cells/well) in 50 µL of complete culture medium.[4] Include wells for "medium only" blanks and "untreated cells" controls.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]
-
ADC Treatment: Prepare serial dilutions of the ADC in culture medium. Add 50 µL of the ADC dilutions to the appropriate wells. Add 50 µL of fresh medium to the blank and untreated control wells.[7]
-
Exposure: Incubate the plate for a defined period (e.g., 48-144 hours) at 37°C with 5% CO2.[4]
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well.[7]
-
Formazan Development: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[7]
-
Solubilization: Add 100 µL of the SDS-HCl solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the crystals.[7]
-
Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.[7]
3. Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells.
-
Plot the percent viability against the ADC concentration (log scale) and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
Visualizing the Mechanism
To understand how different linkers influence cytotoxicity, it's crucial to visualize the entire process from experimental setup to the molecular signaling cascades that lead to cell death.
Signaling Pathways to Cell Death
Most payloads used in ADCs, such as monomethyl auristatin E (MMAE) and maytansinoid derivatives (DM1), are potent microtubule inhibitors.[8][9] Their mechanism of action converges on the disruption of the cellular cytoskeleton, leading to cell cycle arrest and apoptosis.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 6. scribd.com [scribd.com]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
Navigating the Maze of PROTAC Selectivity: A Comparative Guide to Off-Target Effects of PEG Linkers
For researchers, scientists, and drug development professionals, the promise of Proteolysis Targeting Chimeras (PROTACs) in selectively degrading disease-causing proteins is immense. However, the potential for off-target effects remains a critical hurdle in their clinical translation. The linker component, which connects the target-binding warhead and the E3 ligase-recruiting ligand, plays a pivotal role in determining a PROTAC's efficacy and selectivity. While polyethylene (B3416737) glycol (PEG) linkers are widely used due to their favorable physicochemical properties, their flexibility can sometimes contribute to unintended protein degradation. This guide provides an objective comparison of the off-target effects of PROTACs featuring PEG linkers against those with alternative linker chemistries, supported by experimental data and detailed protocols to aid in the rational design of next-generation protein degraders.
The fundamental principle of a PROTAC is to induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker's length, composition, and rigidity are not merely passive spacers but are critical determinants of the geometry and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which in turn governs the degradation efficiency and specificity.
The Double-Edged Sword of Flexibility: PEG Linkers in Focus
PEG linkers are popular in PROTAC design for their ability to enhance solubility and cell permeability. However, their inherent flexibility can allow the PROTAC to adopt multiple conformations, some of which may facilitate the formation of unproductive or even off-target ternary complexes. This can lead to the degradation of proteins other than the intended target, resulting in potential toxicity.
Comparative Analysis of Off-Target Effects: PEG vs. Alternative Linkers
Evaluating the true off-target profile of a PROTAC requires a global and unbiased view of the cellular proteome upon treatment. Mass spectrometry-based quantitative proteomics is the gold standard for identifying and quantifying unintended protein degradation. The following tables summarize representative data from studies on well-characterized PROTACs, offering a glimpse into how linker composition can influence selectivity.
It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, cell lines, and experimental conditions. However, by examining the off-target profiles of PROTACs targeting the same protein family, such as the Bromodomain and Extra-Terminal (BET) proteins, we can glean valuable insights into the impact of linker chemistry.
Table 1: On-Target and Off-Target Profile of MZ1 (PEG Linker)
| PROTAC | Target Protein | E3 Ligase | Linker Composition | Cell Line | On-Target Proteins Degraded | Notable Off-Target Proteins Degraded | Reference |
| MZ1 | BET Proteins | VHL | 3-unit PEG linker | HeLa, Kelly | BRD4, BRD2, BRD3 | MT2A, ZC2HC1A, ZNF367 | [1][2] |
Table 2: On-Target and Off-Target Profile of ARV-825 (Alkyl/Ether Linker)
| PROTAC | Target Protein | E3 Ligase | Linker Composition | Cell Line | On-Target Proteins Degraded | Notable Off-Target Proteins Degraded | Reference |
| ARV-825 | BET Proteins | Cereblon | Alkyl/Ether linker | Jurkat, NB cells | BRD4, BRD2, BRD3 | Zinc-finger proteins (e.g., IKZF1) | [3][4] |
Table 3: On-Target and Off-Target Profile of dBET1 (Alkyl Linker)
| PROTAC | Target Protein | E3 Ligase | Linker Composition | Cell Line | On-Target Proteins Degraded | Notable Off-Target Proteins Degraded | Reference |
| dBET1 | BET Proteins | Cereblon | Alkyl linker | MV4;11 | BRD2, BRD3, BRD4 | Highly selective with minimal off-targets reported in the study | [5] |
From these examples, we can observe that while all three PROTACs effectively degrade their intended BET protein targets, their off-target profiles differ. ARV-825, with its alkyl/ether linker, shows a known class of off-targets in zinc-finger proteins, a consequence of its pomalidomide-based Cereblon ligand.[3] MZ1, which utilizes a PEG linker, also exhibits some off-target degradation.[1][2] In the cited study, dBET1, with a simple alkyl linker, demonstrated high selectivity.[5] This highlights that linker chemistry, in combination with the E3 ligase ligand and warhead, collectively dictates the overall selectivity profile.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for assessing off-target effects.
The Interplay of Linker Properties and PROTAC Selectivity
The relationship between a linker's physicochemical properties and the resulting PROTAC's selectivity is complex and multifactorial.
Experimental Protocols for Assessing Off-Target Effects
To rigorously evaluate the selectivity of a PROTAC, a combination of global and targeted experimental approaches is essential.
Global Proteomics Analysis by Mass Spectrometry
This is the most comprehensive method to identify off-target effects.
1. Cell Culture and Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat cells with the PROTAC at a predetermined optimal concentration (e.g., 1x to 5x the DC50 for the target protein) and for a short duration (e.g., 4-6 hours) to enrich for direct degradation targets.
-
Include a vehicle control (e.g., DMSO) and ideally a negative control compound (e.g., an inactive epimer or a PROTAC with a mutated E3 ligase binder).
-
Perform experiments in biological triplicate.
2. Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a buffer compatible with mass spectrometry (e.g., 8M urea-based buffer) containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
3. Protein Digestion:
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA).
-
Dilute the urea (B33335) concentration and digest proteins into peptides using trypsin overnight at 37°C.
4. Peptide Labeling (Optional but Recommended for Quantification):
-
For quantitative analysis, label peptides with isobaric tags such as Tandem Mass Tags (TMT) or iTRAQ according to the manufacturer's protocol.
5. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the peptides by reverse-phase liquid chromatography.
-
Analyze the eluted peptides by tandem mass spectrometry.
6. Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify proteins across all samples.
-
Perform statistical analysis to identify proteins that are significantly and reproducibly downregulated in the PROTAC-treated samples compared to controls.
Western Blotting for Validation
This is a targeted approach to confirm the degradation of potential off-targets identified by proteomics.
1. Sample Preparation:
-
Prepare cell lysates as described for proteomics, but a simpler lysis buffer like RIPA can be used.
-
Determine protein concentration.
2. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the potential off-target protein.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to confirm degradation.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to assess the engagement of a PROTAC with its on-target and potential off-targets in a cellular context.
1. Cell Treatment:
-
Treat intact cells with the PROTAC or vehicle control.
2. Thermal Challenge:
-
Heat the cell suspensions to a range of temperatures.
3. Lysis and Separation:
-
Lyse the cells and separate the soluble fraction (containing stabilized, folded proteins) from the precipitated, denatured proteins by centrifugation.
4. Quantification:
-
Quantify the amount of the protein of interest remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry. Ligand binding typically increases the thermal stability of the target protein.
NanoBRET™ Ternary Complex Formation Assay
This assay measures the formation of the ternary complex in live cells.
1. Cell Transfection:
-
Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.
2. Labeling and Treatment:
-
Label the HaloTag®-E3 ligase fusion with a fluorescent HaloTag® ligand.
-
Treat the cells with the PROTAC.
3. BRET Measurement:
-
Add the NanoLuc® substrate.
-
Measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the proximity of the target protein and the E3 ligase, confirming ternary complex formation.
Conclusion
The linker is a critical design element in the development of selective PROTACs. While PEG linkers offer advantages in terms of solubility and permeability, their flexibility can potentially lead to off-target effects. The choice of linker chemistry—be it flexible PEG, more rigid alkyl chains, or conformationally constrained cyclic structures—must be carefully considered and empirically optimized for each target and warhead/E3 ligase pair. A multi-pronged experimental approach, spearheaded by global proteomics and followed by targeted validation assays, is essential for a comprehensive assessment of a PROTAC's selectivity. By understanding the intricate relationship between linker properties and off-target effects, researchers can more effectively design the next generation of highly selective and therapeutically viable protein degraders.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Drug-to-Antibody Ratio (DAR) with UV/Vis Spectroscopy and Its Alternatives
For researchers, scientists, and drug development professionals, the precise determination of the drug-to-antibody ratio (DAR) is a critical quality attribute for antibody-drug conjugates (ADCs). The DAR, representing the average number of drug molecules conjugated to an antibody, profoundly influences the efficacy, safety, and pharmacokinetic profile of these targeted therapeutics. This guide provides an objective comparison of UV/Vis spectroscopy with other prevalent analytical techniques for DAR validation, supported by experimental data and detailed methodologies.
This guide will delve into the principles and protocols of four widely employed methods for DAR determination:
-
UV/Vis Spectroscopy: A straightforward and rapid spectrophotometric method.
-
Hydrophobic Interaction Chromatography (HIC): A chromatographic technique that separates ADC species based on hydrophobicity.
-
Reversed-Phase Liquid Chromatography (RPLC): A high-resolution chromatographic method often coupled with mass spectrometry.
-
Mass Spectrometry (MS): A powerful technique for precise mass determination and detailed characterization of ADC species.
We will explore the experimental workflows, present comparative data, and provide detailed protocols to assist in selecting the most suitable method for your specific research and development needs.
Comparative Analysis of DAR Determination Methods
The selection of an appropriate method for DAR validation is contingent on several factors, including the stage of drug development, the specific characteristics of the ADC, the desired level of information (average DAR vs. distribution), and the availability of instrumentation. The following table summarizes the key attributes of each technique.
| Feature | UV/Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase Liquid Chromatography (RPLC) | Mass Spectrometry (MS) |
| Principle | Measures absorbance at two wavelengths to determine the concentrations of the antibody and the cytotoxic drug based on the Beer-Lambert law. | Separates ADC species based on the differences in hydrophobicity conferred by the conjugated drug-linker. | Separates ADC components under denaturing conditions based on their hydrophobicity. | Measures the mass-to-charge ratio of molecules to determine the precise mass of different ADC species. |
| Information Provided | Average DAR. | Average DAR, drug distribution (DAR species), and proportion of unconjugated antibody. | Average DAR and drug distribution of ADC fragments (light and heavy chains). | Precise molecular weight of intact ADC and its subunits, average DAR, drug distribution, and identification of conjugation sites. |
| Advantages | Simple, rapid, and requires minimal sample preparation. Can be used for both cysteine and lysine-linked ADCs.[][2] | Provides information on the distribution of different drug-loaded species under non-denaturing conditions.[3][4][5] | High resolution and good peak separation. Compatible with mass spectrometry.[2][6] | Provides the most detailed and accurate characterization of ADCs.[][2] |
| Disadvantages | Provides only the average DAR and can be affected by interfering substances that absorb at the same wavelengths.[2] | May have lower resolution compared to RPLC and is not always directly compatible with MS due to the high salt concentrations in the mobile phase.[7] | Denaturing conditions can lead to the dissociation of cysteine-linked ADCs.[] | Complex instrumentation and data analysis are required. Ionization efficiency can vary between different DAR species, potentially affecting accuracy.[2] |
| Typical Application | Rapid in-process control and screening. | Quality control and characterization of cysteine-linked ADCs. | Characterization of both cysteine and lysine-linked ADCs, often coupled with MS. | In-depth characterization, structural elucidation, and confirmation of other methods. |
Quantitative Data Presentation
A direct comparison of DAR values obtained by different methods for the same ADC sample is crucial for validating the chosen analytical technique. The following table presents a summary of average DAR values for a cysteine-linked ADC (based on Trastuzumab and MMAE) determined by HIC-UV/Vis, RPLC-MS, and MALDI-TOF-MS, as reported in a comparative study.[8]
| ADC Batch | HIC-UV/Vis (Average DAR) | RPLC-MS (QToF) (Average DAR) | MALDI-TOF-MS (Average DAR) |
| Low DAR | 1.8 | 1.9 | 1.8 |
| Medium DAR | 3.6 | 3.7 | 3.6 |
| High DAR | 5.4 | 5.5 | 5.4 |
| Very High DAR | 7.2 | 7.3 | 7.2 |
Data adapted from a study by Robu et al. (2018). The study highlights the good correlation between the different techniques for DAR determination of cysteine-linked ADCs.[8]
Experimental Protocols
UV/Vis Spectroscopy for Average DAR Determination
This method is based on the Beer-Lambert law and requires that the antibody and the drug have distinct wavelengths of maximum absorbance.[]
Principle: The absorbance of the ADC solution is measured at two wavelengths: one where the antibody has maximum absorbance (typically 280 nm) and another at the maximum absorbance of the drug. By using the known extinction coefficients of the antibody and the drug at these two wavelengths, a set of simultaneous equations can be solved to determine the concentration of both the antibody and the drug, from which the average DAR is calculated.
Methodology:
-
Determine Extinction Coefficients:
-
Accurately prepare solutions of the unconjugated antibody and the free drug at known concentrations.
-
Measure the absorbance of the antibody solution at 280 nm (A_Ab,280_) and the drug's wavelength of maximum absorbance (A_Ab,λ_drug_).
-
Measure the absorbance of the drug solution at 280 nm (A_drug,280_) and its wavelength of maximum absorbance (A_drug,λ_drug_).
-
Calculate the molar extinction coefficients (ε) for both the antibody and the drug at both wavelengths using the Beer-Lambert law (A = εcl).
-
-
Sample Preparation:
-
Prepare the ADC sample in a suitable buffer (e.g., PBS) at a concentration that gives an absorbance reading within the linear range of the spectrophotometer.
-
-
Data Acquisition:
-
Measure the absorbance of the ADC sample at 280 nm (A_ADC,280_) and at the drug's maximum absorbance wavelength (A_ADC,λ_drug_).
-
-
Calculation of Average DAR:
-
The concentrations of the antibody (C_Ab_) and the drug (C_drug_) in the ADC sample can be calculated using the following simultaneous equations:
-
A_ADC,280_ = (ε_Ab,280_ * C_Ab_) + (ε_drug,280_ * C_drug_)
-
A_ADC,λ_drug_ = (ε_Ab,λ_drug_ * C_Ab_) + (ε_drug,λ_drug_ * C_drug_)
-
-
The average DAR is then calculated as the molar ratio of the drug to the antibody:
-
Average DAR = C_drug_ / C_Ab_
-
-
Caption: Experimental workflow for DAR determination by UV/Vis spectroscopy.
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity and is particularly well-suited for the analysis of cysteine-linked ADCs under non-denaturing conditions.[3][4][5]
Methodology:
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR, Tosoh Bioscience).
-
-
Mobile Phases:
-
Mobile Phase A (High Salt): 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.
-
Mobile Phase B (Low Salt): 20 mM sodium phosphate, pH 7.0.
-
-
Sample Preparation:
-
Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min.
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated antibody (DAR0) and the different drug-loaded species (DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ [(Peak Area of Species * DAR of Species)] / Σ (Peak Area of all Species)
-
-
Caption: Experimental workflow for DAR analysis by HIC.
Reversed-Phase Liquid Chromatography (RPLC)
RPLC is a high-resolution technique that separates molecules based on hydrophobicity under denaturing conditions. For ADCs, it is often used to analyze the light and heavy chains after reduction.[6]
Methodology:
-
Instrumentation and Column:
-
UHPLC system with a UV detector, often coupled to a mass spectrometer.
-
Reversed-phase column suitable for proteins (e.g., Agilent PLRP-S).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation (Reduction):
-
Reduce the ADC sample (e.g., with dithiothreitol, DTT) to separate the light and heavy chains.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to elute the light and heavy chains and their drug-conjugated forms.
-
Detection: UV absorbance at 280 nm and/or mass spectrometry.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains.
-
Calculate the weighted average DAR based on the relative peak areas and the number of drugs conjugated to each chain.
-
Caption: Experimental workflow for DAR analysis by RPLC.
Mass Spectrometry (MS)
MS provides the most detailed information about the DAR and drug distribution by measuring the precise molecular weight of the different ADC species.
Methodology:
-
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) often coupled with a liquid chromatography system (LC-MS).
-
-
Sample Preparation:
-
The ADC sample may be analyzed intact (native MS) or after reduction to separate the light and heavy chains (denaturing MS). For native MS, the sample is buffer-exchanged into a volatile buffer like ammonium acetate.
-
-
Data Acquisition:
-
Acquire mass spectra over a relevant mass-to-charge (m/z) range.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the molecular weights of the different species.
-
Identify the peaks corresponding to the unconjugated antibody and the various drug-loaded forms.
-
Calculate the average DAR based on the relative abundance of each species.
-
Caption: General workflow for DAR analysis by Mass Spectrometry.
Conclusion
The validation of the drug-to-antibody ratio is a cornerstone of antibody-drug conjugate development and quality control. While UV/Vis spectroscopy offers a rapid and straightforward method for determining the average DAR, a comprehensive characterization often necessitates the use of orthogonal techniques.[9] Hydrophobic Interaction Chromatography provides valuable information on the distribution of drug-loaded species under native conditions.[5] Reversed-Phase Liquid Chromatography, particularly when coupled with Mass Spectrometry, delivers high-resolution separation and detailed mass information. Mass Spectrometry stands as the most powerful technique for in-depth characterization, providing precise mass measurements and the ability to identify conjugation sites.[]
The choice of methodology should be guided by the specific requirements of the analytical task at hand. For routine in-process monitoring, UV/Vis spectroscopy may be sufficient. However, for detailed characterization, regulatory submissions, and a thorough understanding of the ADC's heterogeneity, a combination of these orthogonal methods is highly recommended to ensure the development of safe and efficacious antibody-drug conjugates.[8]
References
- 2. researchgate.net [researchgate.net]
- 3. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 4. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellmosaic.com [cellmosaic.com]
- 6. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) DOI:10.1039/C8AN01178H [pubs.rsc.org]
- 9. lcms.cz [lcms.cz]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Azide-Containing PEG Linkers (e.g., NH-bis-PEG3-azide)
For researchers, scientists, and drug development professionals, the integrity of experimental work is intrinsically linked to a commitment to safety. This guide provides essential, immediate safety and logistical information for the proper disposal of azide-containing polyethylene (B3416737) glycol (PEG) linkers, such as NH-bis-PEG3-azide. Adherence to these procedural steps is critical for ensuring a safe laboratory environment and regulatory compliance.
Important Note: The following procedures are based on the hazardous properties of the azide (B81097) functional group. While the "this compound" nomenclature can be ambiguous, this guide specifically addresses the disposal of azide-containing derivatives, which require special handling due to their potential to form explosive compounds. Always consult your institution's specific safety data sheets (SDS) and environmental health and safety (EHS) department for protocols tailored to your exact reagents and location.
Core Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle all azide-containing compounds with the appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1] All manipulations of these compounds, particularly during disposal, must be conducted in a well-ventilated chemical fume hood.[1]
Quantitative Hazard and Exposure Data
The primary hazards associated with azide-containing compounds stem from the reactivity of the azide group. The following table summarizes key chemical incompatibilities that must be strictly avoided.
| Incompatible Material | Hazard |
| Acids | Formation of highly toxic and explosive hydrazoic acid.[1] |
| Heavy Metals (e.g., lead, copper) | Formation of dangerously unstable and shock-sensitive metal azides. This is particularly relevant for drain pipes.[1] |
| Halogenated Solvents (e.g., dichloromethane) | Potential formation of explosive di- and tri-azidomethane.[1] |
Disposal Protocol for Azide-Containing PEG Linkers
The disposal of any waste containing azide compounds must be managed as hazardous waste.[1] Under no circumstances should this waste be poured down the drain.[1][2]
Step 1: Waste Collection and Containment
-
Segregation: Collect all waste materials containing the azide-linker, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and solutions, in a designated and clearly labeled hazardous waste container.
-
Container Material: The waste container must be chemically compatible with the waste contents and have a secure, tight-fitting lid. Avoid using containers with metal components that could come into contact with the waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste," "Azide Compound," and a complete list of its contents.[1]
Step 2: Storage
-
Location: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area.
-
Incompatibilities: Ensure the storage area is away from incompatible materials such as acids and strong oxidizing agents.[3]
-
Containment: The storage area should be designed to contain any potential spills.
Step 3: Chemical Deactivation (for Dilute Aqueous Solutions)
For dilute aqueous solutions of azide-containing linkers (recommended concentration ≤ 5%), chemical deactivation of the azide groups can be performed to render the waste less hazardous.[1] This procedure must be carried out in a chemical fume hood.[1]
-
Reagent Preparation: Prepare a fresh 10% solution of sodium nitrite (B80452) in water.
-
Acidification: Slowly add dilute sulfuric acid (e.g., 2M) to the azide-containing solution until it is acidic (pH ~3). This step should be performed with extreme caution due to the potential formation of hydrazoic acid.
-
Quenching: While stirring vigorously, slowly add the 10% sodium nitrite solution to the acidified azide solution. The nitrite will react with the hydrazoic acid to form nitrogen gas. A rule of thumb is to add approximately 1.5 g of sodium nitrite for every 1 g of sodium azide.
-
Verification: After the addition is complete, continue stirring for at least one hour. Test for the presence of residual azide using a commercially available azide test strip or by adding a small amount of ferric chloride solution; a red color indicates the presence of azide.
-
Neutralization: Once the absence of azide is confirmed, neutralize the final solution to a pH between 6 and 9 with a suitable base (e.g., sodium hydroxide (B78521) solution) before collecting it as hazardous waste.[1]
Step 4: Final Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.[3]
-
Provide Information: Accurately communicate the chemical name and quantity of the waste to the disposal personnel.
Disposal Workflow
Caption: Logical workflow for the safe disposal of azide-containing PEG linkers.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
